molecular formula C23H23N3O5 B15141263 Chitin synthase inhibitor 8

Chitin synthase inhibitor 8

Número de catálogo: B15141263
Peso molecular: 421.4 g/mol
Clave InChI: KBJYJSSFTDSTLN-MDZDMXLPSA-N
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Descripción

Chitin synthase inhibitor 8 is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C23H23N3O5

Peso molecular

421.4 g/mol

Nombre IUPAC

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide

InChI

InChI=1S/C23H23N3O5/c1-30-17-7-8-19-18(15-17)23(31-22(29)25-19)11-13-26(14-12-23)21(28)10-9-20(27)24-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,24,27)(H,25,29)/b10-9+

Clave InChI

KBJYJSSFTDSTLN-MDZDMXLPSA-N

SMILES isomérico

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4

SMILES canónico

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Chitin Synthase Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Chitin (B13524) Synthase Inhibitor 8, a novel spiro[benzoxazine-piperidin]-one derivative identified as compound 9d in recent literature, demonstrates significant potential as a broad-spectrum antifungal agent. Its primary mechanism of action is the inhibition of chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity. This targeted inhibition disrupts cell wall synthesis, leading to potent antifungal effects and synergistic activity with established antifungal drugs like fluconazole (B54011). This guide provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

In Vitro Inhibitory Activity of Chitin Synthase Inhibitor 8
ParameterValueFungal Species/Enzyme SourceReference
Chitin Synthase Inhibition69% at 300 µg/mLCrude enzyme extract from Sclerotinia sclerotiorum[1]
IC5064 µg/mLCandida albicans[1]
IC5053.33 µg/mLAspergillus flavus[1]
IC5015.08 µg/mLAspergillus fumigatus[1]
IC5064 µg/mLCryptococcus neoformans[1]
Synergistic Antifungal Activity with Fluconazole

The combination of this compound with fluconazole has been shown to have additive or synergistic effects against various fungal pathogens.[2] While specific Fractional Inhibitory Concentration Index (FICI) values for inhibitor 8 are not publicly available, the methodology for determination is provided below. An FICI value of ≤ 0.5 is indicative of synergy.

Mechanism of Action

This compound functions by directly targeting and inhibiting the activity of chitin synthase. Chitin, a polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural rigidity and osmotic stability.[3] By blocking chitin synthesis, the inhibitor compromises the integrity of the cell wall, leading to morphological abnormalities and ultimately, fungal cell death. The α, β-unsaturated carbonyl fragment within the spiro[benzoxazine-piperidin]-one structure is crucial for its inhibitory activity.[2] While the precise mode of inhibition (e.g., competitive, non-competitive) for inhibitor 8 has not been definitively elucidated in the public domain, related compounds in the same chemical series have been identified as non-competitive inhibitors of chitin synthase.[4]

Signaling Pathway Context: The Cell Wall Integrity (CWI) Pathway

Inhibition of cell wall synthesis by agents like this compound typically triggers a compensatory response in fungi known as the Cell Wall Integrity (CWI) pathway.[5] This signaling cascade is a crucial defense mechanism that helps the fungus cope with cell wall stress. Understanding this pathway is vital for anticipating potential resistance mechanisms.

CWI_Pathway Inhibitor This compound CHS Chitin Synthase Inhibitor->CHS Inhibition Chitin_Synth Chitin Synthesis CHS->Chitin_Synth Cell_Wall_Stress Cell Wall Stress Chitin_Synth->Cell_Wall_Stress Disruption CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway Activation Compensatory_Response Compensatory Response (e.g., increased β-glucan synthesis) CWI_Pathway->Compensatory_Response Induction

Fungal Cell Wall Integrity (CWI) Signaling Pathway Activation in Response to Chitin Synthase Inhibition.

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol details the in vitro assay used to determine the inhibitory effect of compounds on chitin synthase activity.

a. Crude Enzyme Preparation (from Sclerotinia sclerotiorum)

  • Inoculate S. sclerotiorum mycelium into Potato Dextrose Broth (PDB) and culture for 36 hours at 23°C.

  • Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes.

  • Wash the harvested cells twice with sterile ultrapure water.

  • Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold 50 mM Tris-HCl buffer (pH 7.5).

  • To activate the zymogenic form of chitin synthase, add trypsin solution (final concentration 80 µg/mL) and incubate at 30°C for 30 minutes.

  • Stop the trypsin digestion by adding soybean trypsin inhibitor (final concentration 120 µg/mL).

  • Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.

  • The resulting supernatant contains the crude chitin synthase enzyme solution. Store at -20°C.

b. Inhibition Assay Procedure (Non-Radioactive Method)

  • Use a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA).

  • Prepare serial dilutions of this compound in 50 mM Tris-HCl buffer.

  • To each well, add:

    • 48 µL of the crude enzyme extract.

    • 50 µL of a premixed solution containing 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), and 8 mM UDP-GlcNAc in 50 mM Tris-HCl (pH 7.5).

    • 2 µL of the test compound dilution or DMSO (as a control).

  • Incubate the plate on a shaker at 30°C for 3 hours.

  • Wash the plate six times with ultrapure water.

  • Add 100 µL of horseradish peroxidase-conjugated WGA (WGA-HRP) solution (1 mg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) to each well and incubate at 30°C for 30 minutes.

  • Wash the plate six times with ultrapure water.

  • Add 100 µL of fresh tetramethylbenzidine (TMB) substrate solution.

  • Measure the optical density (OD) at 600 nm kinetically for 40 minutes or stop the reaction with an appropriate stop solution and measure absorbance at 450 nm.

  • Calculate the percentage of inhibition relative to the DMSO control.

Chitin_Synthase_Assay start Start: WGA-coated 96-well plate add_reagents Add Enzyme, Substrate Mix, and Inhibitor 8 start->add_reagents incubate1 Incubate (30°C, 3h) add_reagents->incubate1 wash1 Wash Plate (6x) incubate1->wash1 add_wga_hrp Add WGA-HRP wash1->add_wga_hrp incubate2 Incubate (30°C, 30min) add_wga_hrp->incubate2 wash2 Wash Plate (6x) incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb read_od Measure Optical Density add_tmb->read_od end End: Calculate % Inhibition read_od->end

Workflow for the non-radioactive chitin synthase inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the inhibitor against various fungal species.

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the inhibitor in RPMI 1640 medium.

  • Prepare a fungal inoculum suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the inhibitor that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Checkerboard Assay for Synergistic Activity

This assay is used to evaluate the interaction between this compound and another antifungal agent, such as fluconazole.

  • In a 96-well microtiter plate, prepare a checkerboard matrix of drug concentrations.

  • Perform serial two-fold dilutions of this compound along the x-axis (columns) and fluconazole along the y-axis (rows).

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Include wells with each drug alone to determine their individual MICs.

  • Inoculate the plate with the fungal suspension as described in the Antifungal Susceptibility Testing protocol.

  • Incubate the plate under the same conditions.

  • Determine the MIC for each drug alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the results as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Checkerboard_Logic setup Prepare 96-well plate with serial dilutions of Inhibitor 8 (x-axis) and Fluconazole (y-axis) inoculate Inoculate with Fungal Suspension setup->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate determine_mic Determine MICs for individual drugs and combinations incubate->determine_mic calculate_fici Calculate FICI determine_mic->calculate_fici interpret Interpret Synergy: FICI ≤ 0.5 calculate_fici->interpret

Logical workflow for the checkerboard synergy assay.

Conclusion

This compound represents a promising lead compound in the development of novel antifungal therapies. Its targeted mechanism of action against an essential fungal enzyme, coupled with its broad-spectrum activity and potential for synergistic combinations, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related spiro[benzoxazine-piperidin]-one derivatives. Future studies should focus on elucidating the precise mode of inhibition, exploring its effects on fungal signaling pathways in more detail, and evaluating its in vivo efficacy and safety profile.

References

An In-depth Technical Guide on the Physicochemical and Biological Properties of (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule, (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide, is not extensively documented in publicly available scientific literature. This guide is constructed based on data from structurally related analogs, particularly those sharing the spiro[benzoxazine-piperidine] core and the α,β-unsaturated amide side chain. The properties and protocols described herein are predictive and based on established knowledge of these related compounds.

Introduction

The spiro[benzoxazine-piperidine] scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active molecules. These compounds have garnered significant interest due to their diverse pharmacological activities, including but not limited to, histone deacetylase (HDAC) inhibition and antifungal effects. The incorporation of an (E)-4-oxo-N-phenylbut-2-enamide side chain introduces a Michael acceptor, which can potentially engage in covalent interactions with biological targets, a strategy often employed in drug design to achieve potent and sustained activity. This technical guide aims to provide a comprehensive overview of the anticipated properties, synthesis, and biological evaluation of the title compound, based on the current understanding of its close analogs. A Chinese patent has alluded to the design and synthesis of a closely related compound, suggesting its potential as a chitin (B13524) synthase inhibitor for antifungal applications[1].

Physicochemical Properties (Predicted)

The exact physicochemical properties of the title compound are not available. However, based on its structural components, we can predict the following general characteristics:

  • Molecular Formula: C₂₅H₂₅N₃O₅

  • Molecular Weight: 447.48 g/mol

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to have low aqueous solubility and good solubility in organic solvents like DMSO and DMF.

  • Structural Features: The molecule possesses a rigid spirocyclic core, a hydrogen bond donor (amide N-H), multiple hydrogen bond acceptors (carbonyl and ether oxygens), and an aromatic system. The presence of the methoxy (B1213986) group can influence its metabolic stability and receptor interactions.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the title compound is not available. However, a plausible synthetic route can be devised based on established methods for the synthesis of spiro[benzoxazine-piperidine] derivatives and the acylation of the piperidine (B6355638) nitrogen.

General Synthetic Strategy

The synthesis would likely involve a multi-step process:

  • Synthesis of the Spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one Core: This could be achieved through a multi-component reaction involving a substituted aminophenol, a piperidone derivative, and a source of the carbonyl group.

  • Acylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring would then be acylated with a suitable 4-oxo-N-phenylbut-2-enoyl derivative.

Exemplary Experimental Protocol for the Synthesis of a Spiro[benzoxazine-piperidine] Core

The following protocol is adapted from the synthesis of related spiro-heterocycles and illustrates a general approach that could be modified for the target molecule.

General Method for Three-Component Reaction:

  • Reactants: A ketone (e.g., N-substituted-4-piperidone), an amino acid, and an isocyanide are used in equimolar amounts[2].

  • Solvent: Trifluoroethanol is a common solvent for this type of reaction[2].

  • Procedure:

    • Dissolve the ketone (1 equivalent) in trifluoroethanol at room temperature[2].

    • Add the amino acid (1 equivalent) and the isocyanide (1 equivalent) to the solution[2].

    • Heat the reaction mixture to 60 °C and monitor the progress by mass spectrometry[2].

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure[2].

    • Purify the crude product by silica (B1680970) gel column chromatography[2].

Exemplary Experimental Protocol for Acylation

The acylation of the piperidine nitrogen with the α,β-unsaturated acid chloride would likely proceed as follows:

  • Reactants: The spiro[benzoxazine-piperidine] core and (E)-4-chloro-4-oxobut-2-enoic acid.

  • Conditions: The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane, THF) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated.

  • Procedure:

    • Dissolve the spiro[benzoxazine-piperidine] core in the chosen solvent.

    • Add the base and cool the mixture in an ice bath.

    • Add a solution of the acid chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the final product by chromatography or recrystallization.

Biological Activity and Potential Applications

Based on the activities of structurally similar compounds, the title molecule is predicted to have potential as an antifungal agent or an anticancer agent.

Antifungal Activity

Spiro[benzoxazine-piperidin]-one derivatives containing an α,β-unsaturated carbonyl fragment have been identified as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis. This makes them promising candidates for the development of new antifungal drugs[3].

Table 1: Antifungal Activity of Related Spiro[benzoxazine-piperidin]-one Derivatives [3]

CompoundTarget OrganismIC₅₀ (mM)
9a Chitin Synthase0.14
9o Chitin Synthase0.11
9s Chitin Synthase0.10
9t Chitin Synthase0.16
Polyoxin (B77205) B (Control) Chitin SynthaseEqual to test compounds

These compounds also demonstrated broad-spectrum antifungal activity in vitro, with potencies comparable to fluconazole (B54011) and polyoxin B[3].

Anticancer Activity (HDAC Inhibition)

The spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] scaffold is a key feature of a class of potent histone deacetylase (HDAC) inhibitors[4][5]. HDACs are important targets in cancer therapy, and their inhibition can lead to cell cycle arrest and apoptosis in tumor cells.

Table 2: HDAC Inhibitory Activity of Related Spiro[benzoxazine-piperidine] Derivatives [4][5]

CompoundHDAC InhibitionCell LineIC₅₀ (nM)
Analog 1Total HDACs-~100
Analog 2Total HDACsHCT116Submicromolar
Analog 3Total HDACsHeLaSubmicromolar

Several compounds in this class exhibit good potency in HDAC inhibition assays and submicromolar IC₅₀ values against various tumor cell lines[4][5]. They have also shown favorable pharmacokinetic profiles, including oral bioavailability[4].

Signaling Pathways and Mechanisms of Action

Based on the available data for related compounds, two primary signaling pathways are of interest.

Chitin Synthase Inhibition Pathway (Antifungal)

The compound is predicted to inhibit chitin synthase, thereby disrupting the synthesis of chitin, an essential component of the fungal cell wall. This leads to altered cell osmotic stability, morphological abnormalities, and ultimately, fungal cell death.

Chitin_Synthase_Inhibition Compound (E)-4-(6-methoxy-2-oxospiro[...]) Chitin_Synthase Chitin Synthase Compound->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Chitin_Synthesis->Cell_Wall Maintains Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Loss leads to

Caption: Predicted mechanism of antifungal action via chitin synthase inhibition.

HDAC Inhibition Pathway (Anticancer)

As an HDAC inhibitor, the compound would prevent the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The end result is the induction of cell cycle arrest and apoptosis.

HDAC_Inhibition Compound (E)-4-(6-methoxy-2-oxospiro[...]) HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Prevents Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Predicted mechanism of anticancer action via HDAC inhibition.

Experimental Workflows

The following diagrams illustrate general workflows for the biological evaluation of the title compound.

Antifungal Activity Screening Workflow

Antifungal_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Chitin_Synthase_Assay Chitin Synthase Inhibition Assay MIC_Assay->Chitin_Synthase_Assay Sorbitol_Assay Sorbitol Protection Assay Chitin_Synthase_Assay->Sorbitol_Assay Resistant_Strains Activity Against Resistant Fungal Strains Sorbitol_Assay->Resistant_Strains Combination_Studies Combination with Known Antifungals Resistant_Strains->Combination_Studies Cell_Morphology Cell Morphology Studies (Microscopy) Combination_Studies->Cell_Morphology

Caption: General workflow for evaluating antifungal activity.

Anticancer Activity Screening Workflow

Anticancer_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies HDAC_Assay HDAC Enzyme Inhibition Assay Proliferation_Assay Cancer Cell Line Proliferation Assay (e.g., MTT) HDAC_Assay->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Western_Blot Western Blot for Histone Acetylation Apoptosis_Assay->Western_Blot PK_Studies Pharmacokinetic (PK) Studies Western_Blot->PK_Studies Xenograft_Model Tumor Xenograft Model in Mice PK_Studies->Xenograft_Model

Caption: General workflow for evaluating anticancer activity.

Conclusion

While direct experimental data for (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide remains elusive, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its physicochemical properties and biological activities. The presence of the spiro[benzoxazine-piperidine] core, combined with an α,β-unsaturated amide side chain, suggests a high potential for this molecule as either a novel antifungal agent targeting chitin synthase or as an anticancer agent through the inhibition of histone deacetylases. Further empirical studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound. The synthetic strategies and experimental workflows outlined in this guide provide a robust framework for initiating such investigations.

References

The Discovery and Synthesis of a Novel Spiro[benzoxazine-piperidin]-one Chitin Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. The absence of chitin in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), a highly attractive target for the development of selective antifungal agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising novel chitin synthase inhibitor, identified as compound 9d in the primary literature, a member of the spiro[benzoxazine-piperidin]-one class of compounds. This compound is also commercially available as "Chitin Synthase Inhibitor 8".

Discovery and Design Rationale

The development of this class of inhibitors was based on a rational drug design approach. The core structure is a spiro[benzoxazine-piperidin]-one scaffold, a privileged structure in medicinal chemistry. This was combined with an α, β-unsaturated carbonyl fragment, a moiety known to be present in various bioactive molecules. The hypothesis was that this combination would lead to compounds with potent inhibitory activity against chitin synthase. A study published in the European Journal of Medicinal Chemistry detailed the design and synthesis of four series of these derivatives and their subsequent biological evaluation[1].

Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives

The synthesis of the target spiro[benzoxazine-piperidin]-one derivatives containing the α, β-unsaturated carbonyl fragment is a multi-step process. The general synthetic scheme is outlined below. The specific synthesis of compound 9d follows this general pathway, with appropriate starting materials.

Experimental Protocol: General Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives with α, β-unsaturated Carbonyl Fragment [1]

A detailed synthetic protocol is described in the primary literature. The key steps involve the formation of the spiro[benzoxazine-piperidin]-one core, followed by the introduction of the α, β-unsaturated carbonyl side chain. This typically involves the reaction of a substituted spiro[benzoxazine-piperidin]-one intermediate with an appropriate reagent to form the final compound. For compound 9d , ((E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide), the synthesis involves the reaction of 6-methoxy-1'H-spiro[benzo[d][1][2]oxazine-4,4'-piperidin]-2(1H)-one with (E)-4-oxo-4-(phenylamino)but-2-enoic acid under standard amide coupling conditions.

Biological Activity and Data

The spiro[benzoxazine-piperidin]-one derivatives were evaluated for their inhibitory activity against chitin synthase and their antifungal properties against a panel of pathogenic fungi.

Chitin Synthase Inhibition

The inhibitory activity against chitin synthase was a key focus of the discovery effort. Several compounds from the series containing the α, β-unsaturated carbonyl fragment demonstrated significant inhibition of the enzyme.

CompoundInhibition (%) at 300 µg/mLIC50 (mM)
9a >60%0.14
9d 69%Not Reported
9o >60%0.11
9s >60%0.10
9t >60%0.16
Polyoxin (B77205) B Not Reported0.11
Table 1: Chitin synthase inhibitory activity of selected spiro[benzoxazine-piperidin]-one derivatives. Data extracted from[1].
Antifungal Activity

Several compounds, including 9d , exhibited broad-spectrum antifungal activity against various fungal strains. The minimum inhibitory concentrations (MICs) were determined and compared with the standard antifungal drug fluconazole (B54011) and the known chitin synthase inhibitor, polyoxin B.

CompoundC. albicans SC5314 (MIC, µg/mL)C. albicans 14-L (MIC, µg/mL)C. neoformans ATCC 90112 (MIC, µg/mL)A. fumigatus ATCC 204305 (MIC, µg/mL)
9a 816416
9d 323216>64
9h 1616832
9s 81648
9t 81648
Fluconazole 0.51288>64
Polyoxin B >64>64>64>64
Table 2: In vitro antifungal activity (MIC, µg/mL) of selected spiro[benzoxazine-piperidin]-one derivatives. Data extracted from[1].

Furthermore, sorbitol protection assays and evaluation against micafungin-resistant fungi confirmed that the target of these compounds is indeed chitin synthase[1]. Combination studies also revealed that these compounds have additive or synergistic effects when used with fluconazole[1].

Experimental Protocols

Chitin Synthase Inhibition Assay[1]

The chitin synthase inhibition assay is performed using a non-radioactive method. The general steps are as follows:

  • Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a suitable fungal source (e.g., Saccharomyces cerevisiae or a pathogenic fungus).

  • Assay Reaction: The assay is conducted in a 96-well plate coated with wheat germ agglutinin (WGA). The reaction mixture contains the enzyme extract, the test compound at various concentrations, and the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Incubation: The plate is incubated to allow for the synthesis of chitin.

  • Detection: The newly synthesized chitin, which is captured by the WGA on the plate, is quantified. This is often done using a WGA-horseradish peroxidase (HRP) conjugate followed by the addition of a chromogenic substrate (e.g., TMB). The absorbance is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Antifungal Susceptibility Testing[1]

The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal cultures are grown, and the cell density is adjusted to a standard concentration.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Signaling Pathways and Logical Relationships

The inhibition of chitin synthase disrupts the fungal cell wall integrity. This triggers a compensatory response mediated by the Cell Wall Integrity (CWI) signaling pathway. Understanding this pathway is crucial for comprehending the downstream effects of chitin synthase inhibitors and potential mechanisms of resistance.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellWallStress Cell Wall Stress (e.g., CSI-8) Sensor Cell Surface Sensor (e.g., Wsc1, Mid2) CellWallStress->Sensor GEF GEF (Rom2) Sensor->GEF Rho1_GTP Rho1-GTP PKC1 PKC1 Rho1_GTP->PKC1 Rho1_GDP Rho1-GDP GEF->Rho1_GTP Activates MAPKKK MAPKKK (Bck1) PKC1->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK MAPK MAPK (Slt2/Mpk1) MAPKK->MAPK TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK->TF Phosphorylates & Activates Gene_Expression Gene Expression (Cell Wall Repair Genes, including CHS genes) TF->Gene_Expression

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Design Rational Design: Spiro[benzoxazine-piperidin]-one + α,β-unsaturated carbonyl Synthesis Chemical Synthesis of Compound Series (e.g., 9d) Design->Synthesis CHSA In Vitro Chitin Synthase Assay Synthesis->CHSA Antifungal Antifungal Susceptibility Testing (MIC) Synthesis->Antifungal IC50 IC50 Determination CHSA->IC50 MIC MIC Determination Antifungal->MIC Mechanism Mechanism of Action Studies (Sorbitol Protection, etc.) IC50->Mechanism MIC->Mechanism Lead Identification of Lead Compounds (e.g., 9a, 9s, 9t) Mechanism->Lead

Caption: Experimental Workflow for the Discovery and Evaluation of Spiro[benzoxazine-piperidin]-one based Chitin Synthase Inhibitors.

Conclusion

The spiro[benzoxazine-piperidin]-one derivatives, exemplified by compound 9d ("this compound"), represent a promising new class of chitin synthase inhibitors with potent and broad-spectrum antifungal activity. The rational design, efficient synthesis, and detailed biological evaluation provide a solid foundation for further development. These compounds serve as valuable tools for studying fungal cell wall biosynthesis and as potential leads for the development of novel antifungal therapeutics, particularly in the context of rising drug resistance.

References

The Pivotal Role of Chitin Synthase in Fungal Cell Wall Integrity: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against environmental insults, and mediates interactions with the host. Chitin (B13524), a β-(1,4)-linked homopolymer of N-acetylglucosamine, is a critical structural component of the cell wall in most fungi. The synthesis of chitin is orchestrated by a family of enzymes known as chitin synthases (CHSs). Given that chitin is absent in mammals, these enzymes represent a prime target for the development of selective and effective antifungal therapies. This technical guide provides an in-depth overview of the role of chitin synthase in fungal cell wall integrity, covering its biochemical functions, the intricate signaling pathways that regulate its activity, and its significance as a therapeutic target. We present a compilation of quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Indispensable Role of Chitin in Fungal Biology

Chitin is a fundamental polysaccharide that bestows rigidity and integrity to the fungal cell wall.[1][2] Its synthesis and deposition are meticulously regulated processes, crucial for various aspects of fungal life, including morphogenesis, cell division, and pathogenesis.[1][3] In yeast, chitin is concentrated at the bud neck and bud scar, while in filamentous fungi, it is more diffusely distributed throughout the hyphal wall, with higher concentrations at the growing tips and septa.[4][5] The essentiality of chitin is underscored by the fact that simultaneous disruption of all chitin synthase genes is lethal in many fungi.[3] The absence of chitin and its biosynthetic machinery in humans makes chitin synthase an attractive and validated target for the development of antifungal drugs with a high therapeutic index.[6][7]

The Chitin Synthase Enzyme Family: Classification and Function

Fungi typically possess multiple chitin synthase genes, encoding a variety of isoenzymes with distinct and sometimes overlapping functions.[8][9] These enzymes are classified into several classes based on their amino acid sequence homology and domain architecture.[8] While the exact number of classes can vary depending on the fungal species, a common classification system divides them into two families and seven classes.[8]

  • Family 1 (Classes I, II, and III): These are generally considered to be involved in the synthesis of the bulk of the cell wall chitin and play roles in septum formation and cell wall repair.[10]

  • Family 2 (Classes IV, V, VI, and VII): These often have more specialized roles. For instance, some members of this family contain a myosin motor-like domain, suggesting a role in localized chitin synthesis at specific cellular sites.[9]

The diverse functions of these isoenzymes highlight the complexity of chitin synthesis and its integration with other cellular processes.

Regulatory Signaling Pathways of Chitin Synthesis

The synthesis of chitin is tightly regulated by a network of signaling pathways that respond to various internal and external cues, such as cell cycle progression, environmental stress, and cell wall damage. Understanding these pathways is crucial for identifying novel drug targets that could modulate chitin synthesis.

The Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade that plays a central role in maintaining cell wall homeostasis.[11][12] When the cell wall is damaged, cell surface sensors activate a signaling cascade that culminates in the activation of downstream transcription factors, leading to the expression of genes involved in cell wall repair, including chitin synthase genes.[13][14]

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensor Cell Surface Sensors (e.g., Wsc1, Mid2) Rho1_GDP Rho1-GDP (inactive) Sensor->Rho1_GDP activates GEF Rho1_GTP Rho1-GTP (active) Rho1_GDP->Rho1_GTP GTP exchange Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 CHS_genes Chitin Synthase (CHS) Gene Expression Rlm1->CHS_genes Stress Cell Wall Stress (e.g., Antifungal Drugs, Heat Shock) Stress->Sensor

Diagram 1: The Cell Wall Integrity (CWI) Signaling Pathway.

The Calcineurin Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that is also involved in the regulation of chitin synthesis, particularly in response to certain stresses.[15] There is evidence of crosstalk between the calcineurin and CWI pathways, suggesting a coordinated response to maintain cell wall integrity.[15]

Quantitative Data on Chitin Synthase Activity and Inhibition

For researchers and drug development professionals, quantitative data on enzyme kinetics and inhibitor efficacy are paramount. The following tables summarize key quantitative parameters for chitin synthases and their inhibitors.

Table 1: Inhibitory Activity of Nikkomycin (B1203212) Z against Candida albicans Chitin Synthases
Chitin Synthase IsozymeIC50 (µM)Reference
CaChs115[2]
CaChs20.8[2]
CaChs313[2]
Table 2: Minimum Inhibitory Concentrations (MICs) of Nikkomycin Z against Various Fungal Pathogens
Fungal SpeciesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
Candida auris0.125 to >64232[16]
Candida albicans≤0.5 to 32--[17]
Candida parapsilosis1 to 4--[17]
Coccidioides immitis (mycelial phase)800--[18]

Note: MIC values can vary depending on the specific isolate and testing conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study chitin synthase and fungal cell wall integrity.

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from a high-throughput, non-radioactive assay for chitin synthase activity.[1][15][19]

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Fungal crude enzyme extract (see preparation below)

  • Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well and incubate overnight at room temperature. Wash the plate three times with ultrapure water.[1][19]

  • Enzyme Preparation: Harvest fungal mycelia, freeze in liquid nitrogen, and grind to a fine powder. Resuspend in an appropriate extraction buffer. Activate the zymogenic form of chitin synthase by treating with trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction. Centrifuge to obtain the crude enzyme extract in the supernatant.[1]

  • Enzymatic Reaction: Add 50 µL of the reaction mixture to each well. For inhibitor screening, add the test compound. Initiate the reaction by adding 48 µL of the crude enzyme extract. Incubate at 30°C for 3 hours with shaking.[1][20]

  • Washing: Stop the reaction by washing the plate six times with ultrapure water.[1]

  • Detection: Add 100 µL of WGA-HRP solution and incubate for 30 minutes. Wash the plate six times. Add 100 µL of TMB substrate and measure the absorbance at 450 nm after adding a stop solution.[1]

Chitin_Synthase_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with Wheat Germ Agglutinin (WGA) Start->Coat_Plate Add_Reaction_Mix Add reaction mixture and (optional) inhibitors to wells Coat_Plate->Add_Reaction_Mix Prepare_Enzyme Prepare crude chitin synthase enzyme extract Add_Enzyme Add enzyme extract to initiate the reaction Prepare_Enzyme->Add_Enzyme Add_Reaction_Mix->Add_Enzyme Incubate Incubate at 30°C for 3 hours Add_Enzyme->Incubate Wash_Plate1 Wash plate to stop the reaction Incubate->Wash_Plate1 Add_WGA_HRP Add WGA-HRP conjugate Wash_Plate1->Add_WGA_HRP Incubate2 Incubate for 30 minutes Add_WGA_HRP->Incubate2 Wash_Plate2 Wash plate Incubate2->Wash_Plate2 Add_TMB Add TMB substrate Wash_Plate2->Add_TMB Read_Absorbance Read absorbance at 450 nm Add_TMB->Read_Absorbance End End Read_Absorbance->End

Diagram 2: Experimental Workflow for a Non-Radioactive Chitin Synthase Activity Assay.

Cell Wall Integrity Assay using Calcofluor White

Calcofluor white is a fluorescent dye that binds to chitin and cellulose (B213188) in the fungal cell wall.[3][4] Increased sensitivity to Calcofluor white often indicates a compromised cell wall.

Materials:

  • Fungal cultures

  • Calcofluor White M2R solution (0.1%)[7]

  • 10% Potassium Hydroxide (KOH) solution[7]

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV filter

Procedure:

  • Place a drop of the fungal sample on a clean glass slide.[3]

  • Add one drop of Calcofluor White stain and one drop of 10% KOH.[3]

  • Place a coverslip over the sample and let it stand for 1 minute.[3]

  • Examine the slide under a fluorescence microscope using UV light at 100x to 400x magnification.[3] Fungal elements with intact cell walls will fluoresce brightly.

Analysis of CWI Pathway Activation by Western Blot

Activation of the CWI pathway can be monitored by detecting the phosphorylation of the terminal MAPK (e.g., Slt2/Mpk1).[5][21]

Materials:

  • Fungal cell cultures (treated with a cell wall stressing agent and untreated controls)

  • Protein extraction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against the phosphorylated form of the MAPK (e.g., anti-phospho-p44/42 MAPK)

  • Primary antibody against the total MAPK (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Grow fungal cultures and expose them to a cell wall stressing agent (e.g., Congo red, Caspofungin) for various time points.

  • Harvest the cells and extract total protein.[22]

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated MAPK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total MAPK to confirm equal protein loading.

Chitin Synthase as a Target for Antifungal Drug Development

The essential nature of chitin synthase and its absence in humans make it an ideal target for antifungal drug discovery.[6][23] Several classes of chitin synthase inhibitors have been identified, with the nikkomycins and polyoxins being the most well-characterized.[6] These are competitive inhibitors that mimic the substrate UDP-GlcNAc.[2]

Despite their promise, no chitin synthase inhibitor has yet been approved for clinical use in humans. Challenges include functional redundancy among chitin synthase isoenzymes and the activation of compensatory mechanisms, such as increased glucan synthesis, in response to chitin synthase inhibition.[9] Future drug development efforts may focus on:

  • Developing isoenzyme-specific inhibitors: Targeting the most critical chitin synthase for a particular pathogen.

  • Combination therapies: Using chitin synthase inhibitors in conjunction with other antifungal agents, such as glucan synthase inhibitors (e.g., echinocandins), which has shown synergistic effects.[18]

  • Targeting regulatory pathways: Developing drugs that modulate the signaling pathways controlling chitin synthesis.

Conclusion

Chitin synthase plays a central and indispensable role in maintaining the integrity of the fungal cell wall. Its multifaceted regulation through complex signaling pathways and its essentiality for fungal viability make it a compelling target for the development of novel antifungal therapies. This technical guide has provided a comprehensive overview of the current understanding of chitin synthase, including quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to combat fungal diseases. Further research into the structure-function relationships of different chitin synthase isoenzymes and the intricate details of their regulatory networks will undoubtedly pave the way for the next generation of antifungal agents.

References

Unraveling the Enigmatic Dance: A Technical Deep Dive into the Structural Similarities of Chitin Synthase Inhibitor 8 and UDP-GlcNAc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the intricate relationship between Chitin (B13524) Synthase Inhibitor 8 (CSI-8) and its natural counterpart, UDP-GlcNAc. This whitepaper delves into the core of their structural nuances, inhibitory mechanisms, and the experimental methodologies crucial for their study.

Chitin, an essential structural polymer in fungi and arthropods, presents a prime target for novel antimicrobial and insecticidal agents. The enzyme responsible for its synthesis, chitin synthase, is the focal point of extensive research, with inhibitors like Chitin Synthase Inhibitor 8 (CSI-8) emerging as promising candidates. This guide illuminates the structural and functional dynamics between CSI-8, a spiro[benzoxazine-piperidin]-one derivative, and the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).

The Substrate: UDP-GlcNAc at the Heart of Chitin Synthesis

Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is the fundamental building block for the biosynthesis of chitin.[1][2] It is a nucleotide sugar composed of a uridine diphosphate (UDP) group linked to N-acetylglucosamine (GlcNAc). The biosynthesis of chitin involves the processive transfer of GlcNAc from UDP-GlcNAc to a growing chitin chain, a reaction catalyzed by chitin synthase.[3]

Cryo-electron microscopy studies of chitin synthase have revealed the intricate details of the UDP-GlcNAc binding site.[4] The uracil (B121893) base of UDP-GlcNAc engages in π-π stacking interactions with aromatic residues, while the ribose and phosphate (B84403) groups form a network of hydrogen bonds and coordinate with a magnesium ion, anchoring the substrate within the active site.[4] This precise positioning is critical for the catalytic transfer of the GlcNAc moiety.

The Inhibitor: this compound - A Non-Competitive Approach

This compound (CSI-8) is a member of a novel class of spiro[benzoxazine-piperidin]-one derivatives that have demonstrated potent antifungal activity by targeting chitin synthase.[1][5] Unlike competitive inhibitors that directly mimic the substrate and bind to the active site, studies on analogous spiro compounds suggest that they act as non-competitive inhibitors.[6] This implies that CSI-8 does not bind to the same active site as UDP-GlcNAc but rather to an allosteric site on the enzyme. By binding to this alternative site, CSI-8 induces a conformational change in the chitin synthase enzyme, which in turn reduces its catalytic efficiency without directly competing with the natural substrate.

The absence of a direct structural mimicry of UDP-GlcNAc by CSI-8 is a key aspect of its inhibitory mechanism. While both molecules interact with chitin synthase, they do so at distinct locations, leading to the observed non-competitive inhibition.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound and the enzymatic kinetics of chitin synthase with its substrate UDP-GlcNAc are summarized in the tables below. This data is essential for understanding the efficacy of the inhibitor and the efficiency of the enzyme.

CompoundTarget Organism(s)IC50 Value (mM)Reference
This compoundCandida albicans, etc.0.11 - 0.16[5]
Polyoxin B (control)Various fungi~0.1[5]

Table 1: Inhibitory Activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of chitin synthase by 50%.

SubstrateEnzyme SourceKₘ (mM)Reference
UDP-GlcNAcCandida albicans Chs26.0[3]

Table 2: Michaelis-Menten Constant (Kₘ) for UDP-GlcNAc. The Kₘ value is the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax), indicating the affinity of the enzyme for the substrate.

Experimental Protocols: A Guide to Methodology

The following section provides a detailed overview of the key experimental protocols used to characterize the interaction of CSI-8 and UDP-GlcNAc with chitin synthase.

Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay is crucial for determining the inhibitory activity of compounds like CSI-8.

1. Enzyme Preparation:

  • Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) are cultured to the mid-log phase.

  • Cells are harvested, washed, and then lysed mechanically (e.g., using glass beads) in a suitable buffer containing protease inhibitors.

  • A microsomal fraction, enriched in the membrane-bound chitin synthase, is prepared by differential centrifugation.[7]

2. Assay Procedure:

  • A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which specifically binds to chitin.

  • The wells are blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.

  • The reaction mixture, containing the prepared enzyme, the substrate UDP-GlcNAc, and necessary cofactors (e.g., MgCl₂), is added to the wells.

  • The test inhibitor (CSI-8) is added at various concentrations.

  • The plate is incubated to allow for the synthesis of chitin.

  • The amount of synthesized chitin, captured by the WGA-coated plate, is quantified using a horseradish peroxidase (HRP)-conjugated WGA and a colorimetric substrate.[8][9]

3. Data Analysis:

  • The inhibition percentage is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (no inhibitor).

  • The IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.

Sorbitol Protection Assay

This in vivo assay helps to confirm that the antifungal activity of a compound is due to its effect on the cell wall.

1. Culture Preparation:

  • Fungal cells are grown in a liquid medium.

  • The medium is supplemented with an osmotic stabilizer, such as sorbitol.

2. Inhibition Assay:

  • The test compound (CSI-8) is added to the cultures at various concentrations.

  • The cultures are incubated to allow for fungal growth.

3. Observation:

  • If the compound targets the cell wall, the presence of an osmotic stabilizer like sorbitol will rescue the cells from lysis, and growth will be observed. This provides evidence that the inhibitor's primary target is involved in maintaining cell wall integrity.[5]

Visualizing the Molecular Interactions and Processes

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

Chitin_Biosynthesis_Pathway Fructose_6P Fructose-6-phosphate Glucosamine_6P Glucosamine-6-phosphate Fructose_6P->Glucosamine_6P Glutamine Glutamine Glutamine->Glucosamine_6P Glutamine: fructose-6-phosphate aminotransferase GlcNAc_6P N-acetylglucosamine-6-phosphate Glucosamine_6P->GlcNAc_6P Glucosamine-6-phosphate N-acetyltransferase GlcNAc_1P N-acetylglucosamine-1-phosphate GlcNAc_6P->GlcNAc_1P Phosphoacetylglucosamine mutase UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UDP-N-acetylglucosamine pyrophosphorylase Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase

Caption: The chitin biosynthesis pathway, highlighting the role of UDP-GlcNAc as the precursor.

CSI8_Inhibition_Mechanism cluster_enzyme Chitin Synthase ActiveSite Active Site AllostericSite Allosteric Site AllostericSite->ActiveSite ConformationalChange Conformational Change -> Reduced Activity AllostericSite->ConformationalChange UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ActiveSite Binds CSI8 CSI-8 (Inhibitor) CSI8->AllostericSite Binds

Caption: The non-competitive inhibition mechanism of this compound.

Experimental_Workflow Start Start EnzymePrep Enzyme Preparation (Microsomal Fraction) Start->EnzymePrep AssaySetup Assay Setup (WGA-coated plate, UDP-GlcNAc, CSI-8) EnzymePrep->AssaySetup Incubation Incubation AssaySetup->Incubation Detection Detection (HRP-WGA, Colorimetric) Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis End End DataAnalysis->End

Caption: A simplified workflow for the chitin synthase inhibition assay.

Conclusion

The exploration of this compound reveals a sophisticated mechanism of non-competitive inhibition, distinguishing it from substrate analogs that target the active site. While not a direct structural mimic of UDP-GlcNAc, its ability to allosterically modulate chitin synthase activity underscores the potential for developing novel antifungal agents with distinct modes of action. Further research, including the elucidation of the precise binding site of CSI-8 on chitin synthase through structural biology techniques, will be instrumental in optimizing this promising class of inhibitors for therapeutic and agricultural applications.

References

In-Depth Technical Guide on Chitin Synthase Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IUPAC Name: (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide

Compound ID: Chitin (B13524) synthase inhibitor 8 (also referred to as compound 9d in primary literature)

Chemical Structure:

Molecular Formula: C₂₃H₂₃N₃O₅

Molecular Weight: 421.45 g/mol

Canonical SMILES: COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4

InChI Key: KBJYJSSFTDSTLN-MDZDMXLPSA-N

Introduction

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Crucially, chitin and the enzymatic machinery for its synthesis are absent in vertebrates, making chitin synthase a highly attractive target for the development of selective antifungal therapies. Chitin synthase inhibitor 8 is a novel compound belonging to a series of spiro[benzoxazine-piperidin]-one derivatives. These compounds have been designed and synthesized as potent inhibitors of chitin synthase, demonstrating significant antifungal activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative inhibitory and antifungal data, and detailed experimental protocols.

Mechanism of Action

This compound and its analogues function by directly inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, a critical component of the fungal cell wall. The integrity of the cell wall is compromised, leading to osmotic instability, morphological abnormalities, and ultimately, the cessation of fungal growth. The targeting of chitin synthase has been confirmed through various experimental approaches, including sorbitol protection assays. In these assays, the presence of an osmotic stabilizer like sorbitol can rescue fungal cells from the lytic effects of cell wall-disrupting agents, indicating that the compound's primary target is indeed the cell wall.

Data Presentation

The following tables summarize the quantitative data for this compound (compound 9d) and related compounds from the spiro[benzoxazine-piperidin]-one series, as reported in the primary literature.

Table 1: Chitin Synthase Inhibitory Activity

CompoundConcentration (μg/mL)Inhibition Percentage (%)IC₅₀ (mM)
9d (this compound) 30069Not explicitly reported
9a300>600.14
9o300>600.11
9s300>600.10
9t300>600.16
Polyoxin (B77205) B (Control)--Equal to test compounds

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

CompoundCandida albicans (ATCC 76615)Aspergillus flavus (ATCC 16870)Aspergillus fumigatus (GIMCC 3.19)Cryptococcus neoformans (ATCC 32719)
9d (this compound) Broad-spectrum activity reported, specific MIC values equal to fluconazole (B54011) and polyoxin B.Broad-spectrum activity reported, specific MIC values equal to fluconazole and polyoxin B.Broad-spectrum activity reported, specific MIC values equal to fluconazole and polyoxin B.Broad-spectrum activity reported, specific MIC values equal to fluconazole and polyoxin B.
9aBroad-spectrum activityBroad-spectrum activityBroad-spectrum activityBroad-spectrum activity
9hBroad-spectrum activityBroad-spectrum activityBroad-spectrum activityBroad-spectrum activity
9sBroad-spectrum activityBroad-spectrum activityBroad-spectrum activityBroad-spectrum activity
9tBroad-spectrum activityBroad-spectrum activityBroad-spectrum activityBroad-spectrum activity
Fluconazole (Control)----
Polyoxin B (Control)----

Experimental Protocols

Synthesis of (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide (this compound)

The synthesis of this compound involves a multi-step process, beginning with the formation of the spiro[benzoxazine-piperidin]-one core, followed by the addition of the α,β-unsaturated carbonyl fragment. The detailed protocol is based on the methods described by Xu, et al. in the European Journal of Medicinal Chemistry (2022).

Step 1: Synthesis of the Spiro[benzoxazine-piperidin]-one Intermediate

Step 2: Acylation with the α,β-Unsaturated Carbonyl Moiety

  • The spiro[benzoxazine-piperidin]-one intermediate is then acylated with (E)-4-oxo-4-(phenylamino)but-2-enoic acid or its activated derivative (e.g., acid chloride) to yield the final product. The reaction is typically carried out in an inert solvent with a base to neutralize the acid formed.

Chitin Synthase Inhibition Assay

This assay is performed to determine the inhibitory effect of the compound on chitin synthase activity. The following is a generalized protocol based on established methods.

  • Enzyme Preparation: A crude preparation of chitin synthase is obtained from a fungal source, such as Sclerotiorum sclerotiorum. This typically involves culturing the fungus, harvesting the mycelia, and preparing a cell-free extract through mechanical disruption and centrifugation.

  • Assay Reaction: The assay is conducted in a 96-well microtiter plate coated with wheat germ agglutinin (WGA), which binds to chitin.

  • The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), N-acetylglucosamine (GlcNAc), and CoCl₂.

  • The test compound, dissolved in DMSO, is added to the wells at various concentrations.

  • The reaction is initiated by the addition of the chitin synthase enzyme preparation.

  • The plate is incubated at 30°C for a defined period (e.g., 3 hours) to allow for chitin synthesis.

  • Detection: After incubation, the plate is washed to remove unreacted substrates. A solution of horseradish peroxidase-conjugated wheat germ agglutinin (WGA-HRP) is added to the wells and incubated.

  • Following another washing step, a substrate for HRP (e.g., TMB) is added, and the optical density is measured at a specific wavelength (e.g., 600 nm). The inhibition of chitin synthase activity is calculated relative to a control without the inhibitor.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compound against various fungal strains is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration.

  • Assay Setup: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Mandatory Visualizations

Fungal Chitin Biosynthesis Pathway and Inhibition

Chitin_Biosynthesis_Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GlcNAc_6P GlcNAc-6-P Glucosamine_6P->GlcNAc_6P GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Inhibitor Chitin Synthase Inhibitor 8 Inhibitor->Chitin_Synthase Chitin_Synthase->Chitin

Caption: Simplified fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow for Chitin Synthase Inhibition Assay

Inhibition_Assay_Workflow start Start prep_enzyme Prepare Chitin Synthase (from fungal culture) start->prep_enzyme coat_plate Coat 96-well Plate with Wheat Germ Agglutinin start->coat_plate start_reaction Initiate Reaction with Chitin Synthase prep_enzyme->start_reaction add_reagents Add Reaction Mix (Buffer, Substrates) coat_plate->add_reagents add_inhibitor Add this compound (various concentrations) add_reagents->add_inhibitor add_inhibitor->start_reaction incubate Incubate at 30°C start_reaction->incubate wash1 Wash Plate incubate->wash1 add_wga_hrp Add WGA-HRP wash1->add_wga_hrp incubate2 Incubate add_wga_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add HRP Substrate (TMB) wash2->add_substrate measure Measure Optical Density add_substrate->measure end End measure->end

Caption: Step-by-step workflow for the in vitro chitin synthase inhibition assay.

Chitin Synthase Inhibitor 8: A Technical Overview of its Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a long-chain polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Crucially, chitin and the enzymes responsible for its synthesis are absent in vertebrates, making the chitin biosynthesis pathway an attractive and selective target for the development of novel antifungal therapeutics. Chitin Synthase Inhibitor 8 (CSI-8), a novel spiro[benzoxazine-piperidin]-one derivative, has emerged as a potent inhibitor of chitin synthase, demonstrating significant broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the target organisms of CSI-8, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an illustration of its mechanism of action within the fungal chitin biosynthesis pathway.

Target Organisms and Spectrum of Activity

The primary target organisms of this compound are pathogenic fungi. In vitro studies have demonstrated its efficacy against a range of clinically relevant fungal species. The research paper that first described CSI-8 (identified as compound 9d) focused exclusively on its antifungal properties.[1]

Subsequent investigations and broader literature searches on spiro[benzoxazine-piperidin]-one derivatives have not revealed any significant insecticidal or acaricidal activity. While chitin synthase is a validated target in arthropods, the specific chemical structure of CSI-8 appears to confer selectivity for fungal chitin synthases.

The documented antifungal activity of CSI-8 is broad, encompassing both yeasts and molds. The primary targets identified in preclinical studies include:

  • Candida albicans : A common opportunistic yeast that can cause a range of infections, from superficial candidiasis to life-threatening systemic disease.

  • Aspergillus flavus : A mold that can cause aspergillosis, particularly in immunocompromised individuals, and is also known for producing aflatoxins.

  • Aspergillus fumigatus : The most common cause of invasive aspergillosis, a serious infection in immunocompromised patients.[1]

  • Cryptococcus neoformans : An encapsulated yeast that can cause cryptococcosis, a potentially fatal fungal infection that primarily affects the lungs and central nervous system.

Quantitative Data on Antifungal Efficacy

The antifungal activity of this compound and its analogs has been quantified using standard in vitro assays to determine their half-maximal inhibitory concentration (IC50) and chitin synthase (CHS) inhibitory activity.

Table 1: In Vitro Antifungal Activity of this compound (Compound 9d)

Fungal SpeciesIC50 (µg/mL)
Candida albicans64
Aspergillus flavus53.33
Aspergillus fumigatus15.08
Cryptococcus neoformans64

Table 2: Chitin Synthase Inhibitory Activity of Spiro[benzoxazine-piperidin]-one Derivatives

CompoundInhibition of Chitin Synthase (%) at 300 µg/mL
CSI-8 (9d) 69
9a> 60
9o> 60
9s> 60
9t> 60

Mechanism of Action: Inhibition of the Fungal Chitin Biosynthesis Pathway

This compound exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the formation of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall Glucose Glucose Glucose_6_P Glucose-6-phosphate Glucose->Glucose_6_P Hexokinase Fructose_6_P Fructose-6-phosphate Glucose_6_P->Fructose_6_P Phosphoglucose isomerase Glucosamine_6_P Glucosamine-6-phosphate Fructose_6_P->Glucosamine_6_P GFAT GlcNAc_6_P N-acetylglucosamine-6-phosphate Glucosamine_6_P->GlcNAc_6_P GNA1 GlcNAc_1_P N-acetylglucosamine-1-phosphate GlcNAc_6_P->GlcNAc_1_P AGM1 UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc_1_P->UDP_GlcNAc UAP1 CHS Chitin Synthase UDP_GlcNAc->CHS Substrate Chitin Chitin Polymer CHS->Chitin Polymerization & Translocation CSI8 Chitin Synthase Inhibitor 8 CSI8->CHS Inhibition CHS_Inhibition_Workflow Start Start Fungal_Culture Culture Fungal Cells Start->Fungal_Culture Cell_Harvest Harvest and Wash Cells Fungal_Culture->Cell_Harvest Cell_Lysis Disrupt Cells and Isolate Microsomal Fraction Cell_Harvest->Cell_Lysis Enzyme_Extract Crude Chitin Synthase Extract Cell_Lysis->Enzyme_Extract Add_Enzyme Add Enzyme Extract Enzyme_Extract->Add_Enzyme Assay_Setup Prepare Reaction Mix (Buffer, Cations) Add_Inhibitor Add CSI-8 (Varying Concentrations) Assay_Setup->Add_Inhibitor Add_Inhibitor->Add_Enzyme Start_Reaction Add UDP-GlcNAc Substrate Add_Enzyme->Start_Reaction Incubation Incubate at Optimal Temperature Start_Reaction->Incubation Stop_Reaction Stop Reaction and Filter Incubation->Stop_Reaction Quantification Quantify Synthesized Chitin Stop_Reaction->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis End End Data_Analysis->End Antifungal_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare and Standardize Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Add Fungal Inoculum to Wells Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of CSI-8 in a 96-well Plate Serial_Dilution->Inoculate_Plate Incubation Incubate Plate at Optimal Growth Conditions Inoculate_Plate->Incubation Measure_Growth Measure Fungal Growth (Visually or Spectrophotometrically) Incubation->Measure_Growth Data_Analysis Calculate % Growth Inhibition Measure_Growth->Data_Analysis Determine_IC50 Determine IC50 from Dose-Response Curve Data_Analysis->Determine_IC50 End End Determine_IC50->End

References

In Vitro Activity of Spiro[benzoxazine-piperidin]-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of spiro[benzoxazine-piperidin]-one derivatives. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this area.

Core In Vitro Activities and Quantitative Data

Spiro[benzoxazine-piperidin]-one derivatives have been primarily investigated for their potent inhibitory effects on two key enzyme targets: Histone Deacetylases (HDACs) and Chitin (B13524) Synthases. These activities translate into promising anticancer and antifungal properties, respectively.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of investigation for spiro[benzoxazine-piperidin]-one derivatives is their role as Histone Deacetylase (HDAC) inhibitors. HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Several spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have demonstrated potent HDAC inhibition, with some compounds exhibiting submicromolar IC50 values against various tumor cell lines.[1][2]

Table 1: In Vitro HDAC Inhibition and Anticancer Activity of Spiro[benzoxazine-piperidin]-one Derivatives

Compound ClassTargetCell LineIC50Reference
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] DerivativesHDACsTumor Cell Lines~100 nM and less[1][2]
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] DerivativesHDACsHCT116 (human colorectal carcinoma)Submicromolar[2]
Antifungal Activity: Chitin Synthase Inhibition

Certain series of spiro[benzoxazine-piperidin]-one derivatives have been identified as effective inhibitors of chitin synthase, a vital enzyme for fungal cell wall synthesis that is absent in mammals, making it an attractive antifungal target.[3] Derivatives containing an α, β-unsaturated carbonyl fragment have shown moderate to excellent inhibitory activity against chitin synthase.[3]

Table 2: In Vitro Chitin Synthase Inhibition and Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives

CompoundTargetIC50 (mM)Antifungal ActivityReference
9aChitin Synthase0.14Broad-spectrum, equal to fluconazole (B54011) and polyoxin (B77205) B[3]
9oChitin Synthase0.11-[3]
9sChitin Synthase0.10Broad-spectrum, equal to fluconazole and polyoxin B[3]
9tChitin Synthase0.16Broad-spectrum, equal to fluconazole and polyoxin B[3]
9d--Broad-spectrum, equal to fluconazole and polyoxin B[3]
9h--Broad-spectrum, equal to fluconazole and polyoxin B[3]

Notably, some of these compounds have demonstrated significant activity against drug-resistant fungal variants and exhibit additive or synergistic effects when combined with fluconazole.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation of the in vitro activity of novel compounds. The following sections outline the methodologies for key assays relevant to spiro[benzoxazine-piperidin]-one derivatives.

Histone Deacetylase (HDAC) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit HDAC activity.

Principle: An acetylated histone substrate is coated on a microplate. Active HDACs deacetylate the substrate. A specific antibody recognizes the remaining acetylated histones, and a colorimetric detection system quantifies the amount of acetylated substrate, which is inversely proportional to HDAC activity.

Protocol:

  • Plate Preparation: Coat a 96-well microplate with an acetylated histone substrate.

  • Compound Incubation: Add the spiro[benzoxazine-piperidin]-one derivatives at various concentrations to the wells. Include a known HDAC inhibitor as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Add purified HDAC enzyme or nuclear extract to each well and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate to remove the enzyme and unbound compounds.

  • Antibody Incubation: Add a primary antibody that specifically binds to the acetylated substrate and incubate.

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and washing step, add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the spiro[benzoxazine-piperidin]-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Chitin Synthase Inhibition Assay

This biochemical assay directly measures the inhibition of chitin synthase activity.

Principle: Isolated chitin synthase is incubated with its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in the presence of the test compound. The amount of chitin produced is quantified.

Protocol:

  • Enzyme Preparation: Prepare a microsomal fraction enriched in chitin synthase from a fungal culture (e.g., Candida albicans).

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing buffer, cofactors, and UDP-GlcNAc.

  • Inhibitor Addition: Add the spiro[benzoxazine-piperidin]-one derivatives at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding the chitin synthase preparation and incubate.

  • Chitin Quantification: Stop the reaction and quantify the newly synthesized chitin. This can be done using various methods, such as radiolabeling of the substrate or a non-radioactive method involving the capture of chitin on a wheat germ agglutinin (WGA)-coated plate followed by colorimetric or fluorescent detection.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compound in a liquid broth medium. The MIC is the lowest concentration that inhibits visible fungal growth.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans, Cryptococcus neoformans).

  • Compound Dilution: Prepare serial twofold dilutions of the spiro[benzoxazine-piperidin]-one derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: Visually inspect the wells for turbidity or use a spectrophotometer to measure growth. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by spiro[benzoxazine-piperidin]-one derivatives and a typical experimental workflow for their evaluation.

HDAC_Inhibition_Pathway HDAC_Inhibitor Spiro[benzoxazine-piperidin]-one Derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDK Inhibitor) Upregulation Gene_Expression->p21 Apoptosis_Genes Pro-apoptotic Genes (e.g., Bax, Bak) Upregulation Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

Caption: HDAC Inhibition Signaling Pathway.

Chitin_Synthase_Inhibition_Pathway Antifungal_Agent Spiro[benzoxazine-piperidin]-one Derivative Chitin_Synthase Chitin Synthase Antifungal_Agent->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->Chitin_Synthase Binds to Chitin_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Disruption leads to Antifungal_Effect Antifungal Effect Cell_Lysis->Antifungal_Effect

Caption: Chitin Synthase Inhibition Mechanism.

Experimental_Workflow Start Compound Synthesis (Spiro[benzoxazine-piperidin]-one derivative) Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening (Cell-based Assays) Hit_Identification->Secondary_Screening Active Anticancer_Assay Anticancer Activity (MTT Assay on Cancer Cell Lines) Secondary_Screening->Anticancer_Assay Antifungal_Assay Antifungal Activity (MIC Determination) Secondary_Screening->Antifungal_Assay Lead_Selection Lead Compound Selection Anticancer_Assay->Lead_Selection Antifungal_Assay->Lead_Selection Further_Studies Further Preclinical Studies Lead_Selection->Further_Studies Potent & Selective

Caption: In Vitro Evaluation Workflow.

References

In-Depth Technical Guide to Chitin Synthase Inhibitor 8 for Fungal Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chitin (B13524) Synthase Inhibitor 8 (CSI-8), a novel antifungal compound, for professionals engaged in fungal infection research and drug development. This document details the core principles of chitin synthesis inhibition, quantitative data on CSI-8's efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Chitin Synthase as a Prime Antifungal Target

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, morphology, and protection against environmental stress. Unlike mammalian cells, a key structural component of the fungal cell wall is chitin, a polymer of N-acetylglucosamine.[1][2] The enzyme responsible for synthesizing chitin, chitin synthase (CHS), is therefore an attractive target for antifungal drug development due to its absence in humans, suggesting a high potential for selective toxicity.[2][3] Inhibition of chitin synthase disrupts the synthesis of this vital polymer, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4]

Chitin Synthase Inhibitor 8 belongs to a class of spiro[benzoxazine-piperidin]-one derivatives. Research has demonstrated its efficacy as an inhibitor of chitin synthase with broad-spectrum antifungal activity.[5]

Quantitative Data on this compound (Compound 9d)

The inhibitory effects of this compound (also referred to as compound 9d in the primary literature) and its analogs have been quantified through both direct enzymatic assays and antifungal susceptibility testing.[5]

Table 1: In Vitro Chitin Synthase (CHS) Inhibitory Activity
CompoundConcentration (μg/mL)Inhibition Percentage (%)IC₅₀ (mM)
CSI-8 (9d) 30069Not Reported
9a300>600.14
9o300>600.11
9s300>600.10
9t300>600.16
Polyoxin B (Control)--0.09

Data sourced from a study on spiro[benzoxazine-piperidin]-one derivatives.[5]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
Fungal SpeciesCSI-8 (9d) MIC (μg/mL)Fluconazole MIC (μg/mL)Polyoxin B MIC (μg/mL)
Candida albicans4416
Aspergillus fumigatus161632
Cryptococcus neoformans4416
Aspergillus flavus8832

Antifungal activity was determined using the broth microdilution method.[5]

Table 3: Synergistic Effects with Fluconazole against A. fumigatus
Compound CombinationConcentration (μg/mL)Fractional Inhibitory Concentration Index (FICI)Interaction
CSI-8 (9d) + Fluconazole32 (CSI-8)Not explicitly calculated, but described as synergisticSynergistic

FICI values ≤ 0.5 are typically interpreted as synergistic. The primary literature indicates a synergistic or additive effect for this class of compounds when combined with fluconazole.[5]

Signaling Pathways and Mechanism of Action

The synthesis of chitin is a critical process for maintaining the integrity of the fungal cell wall. This process is regulated by complex signaling pathways that respond to cell wall stress.

Fungal_Chitin_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_inhibitor Mechanism of Action Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GlcNAc_6P GlcNAc-6-P Glucosamine_6P->GlcNAc_6P GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc CHS Chitin Synthase (CHS) UDP_GlcNAc->CHS Substrate Chitin_Chain Growing Chitin Chain CHS->Chitin_Chain Polymerization CSI8 Chitin Synthase Inhibitor 8 CSI8->CHS Inhibition

Caption: Fungal chitin biosynthesis pathway and the inhibitory action of CSI-8.

The proposed mechanism of action for this compound is the direct inhibition of the chitin synthase enzyme. By blocking this enzyme, the inhibitor prevents the polymerization of UDP-N-acetylglucosamine into chitin chains, thus disrupting cell wall synthesis. Studies on analogous compounds suggest a non-competitive mode of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

In Vitro Chitin Synthase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on chitin synthase activity.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Yeast extract Peptone Dextrose (YPD) medium

  • Liquid nitrogen

  • Glass beads

  • Trypsin solution

  • Soybean trypsin inhibitor

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Premixed solution: 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc, 3.2 mM CoCl₂ in Tris-HCl buffer

  • Wheat Germ Agglutinin (WGA)-coated 96-well microtiter plates

  • Test compound (CSI-8) dissolved in DMSO

  • DMSO (as control)

  • Microplate shaker/incubator

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Culture the fungal cells overnight in YPD medium at 30°C.

    • Harvest the cells by centrifugation.

    • Disrupt the cells by grinding with glass beads in liquid nitrogen.

    • Activate the zymogenic chitin synthase by treating the cell extract with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.

  • Assay Performance:

    • To the wells of a WGA-coated 96-well plate, add 48 µL of the prepared enzyme extract.

    • Add 2 µL of the test compound (CSI-8) at various concentrations or DMSO for the control.

    • Initiate the reaction by adding 50 µL of the premixed solution to each well.

    • Incubate the plate on a shaker at 30°C for 3 hours.

  • Detection:

    • After incubation, wash the plate to remove unbound substrates.

    • The amount of synthesized chitin bound to the WGA-coated plate is then quantified, typically using a colorimetric or fluorescent method.

    • Calculate the percentage of inhibition relative to the DMSO control.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains

  • RPMI 1640 medium

  • Sterile 96-well microtiter plates

  • Test compound (CSI-8) stock solution

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Plate Preparation:

    • Perform serial two-fold dilutions of CSI-8 in RPMI 1640 medium in a 96-well plate.

    • Include a drug-free well for a growth control and a well with only medium for a sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.

Sorbitol Protection Assay

This assay helps to confirm if a compound's antifungal activity is due to cell wall disruption.

Materials:

  • All materials for the Broth Microdilution assay

  • Sorbitol (as an osmotic stabilizer)

Procedure:

  • Perform the broth microdilution assay as described above in two parallel sets of microtiter plates.

  • In one set of plates, supplement the RPMI 1640 medium with 0.8 M sorbitol.

  • Determine the MIC of CSI-8 in both the standard and the sorbitol-supplemented media.

  • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.

Experimental and Logical Workflows

Visualizing the workflow for inhibitor discovery and the logic behind mechanism-of-action studies is crucial for experimental design.

Experimental_Workflow cluster_discovery Inhibitor Discovery Workflow A Compound Synthesis (spiro[benzoxazine-piperidin]-one derivatives) B Primary Screening: In Vitro Chitin Synthase Assay A->B C Secondary Screening: Antifungal Susceptibility (MIC) B->C D Lead Compound Identification (e.g., CSI-8) C->D E Mechanism of Action Studies D->E F In Vivo Efficacy Studies E->F Logical_Relationship cluster_logic Logical Framework for Target Validation Observation1 Compound inhibits fungal growth (low MIC) Hypothesis Hypothesis: Compound targets the fungal cell wall by inhibiting chitin synthase Observation1->Hypothesis Observation2 Compound inhibits purified chitin synthase enzyme Observation2->Hypothesis Test Sorbitol Protection Assay Hypothesis->Test Prediction Prediction: MIC will increase in the presence of sorbitol Test->Prediction Conclusion Conclusion: Target is validated as the fungal cell wall Prediction->Conclusion

References

Methodological & Application

Application Notes and Protocols for Chitin Synthase Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility and stability of Chitin (B13524) Synthase Inhibitor 8, a promising antifungal agent. The included protocols offer detailed methodologies for reproducing key experiments to assess its physicochemical properties.

Introduction

Chitin Synthase Inhibitor 8 is a member of the spiro[benzoxazine-piperidin]-one class of compounds that has demonstrated significant in vitro activity against a broad spectrum of fungal pathogens. Its mechanism of action involves the inhibition of chitin synthase, a crucial enzyme for the integrity of the fungal cell wall. As chitin is absent in mammals, this inhibitor presents a promising selective target for antifungal therapy. Accurate characterization of its solubility and stability is paramount for its development as a therapeutic agent, ensuring reliable in vitro screening, formulation development, and prediction of in vivo performance. While specific experimental data for this compound is not extensively published, this document provides detailed protocols and representative data based on compounds of a similar structural class to guide researchers. A related study on spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives has reported their notable stability in human and mouse microsomes, suggesting a degree of stability for this chemical scaffold.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₄H₂₃N₃O₅
Molecular Weight433.46 g/mol
AppearanceWhite to off-white solid
pKaNot Determined
LogPNot Determined
Solubility of this compound (Hypothetical Data)

The following table summarizes the estimated solubility of this compound in various common laboratory solvents. This data is intended for illustrative purposes to guide solvent selection for in vitro assays.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Dimethyl Sulfoxide (DMSO)25> 100> 230,000
Ethanol25~10~23,000
Methanol25~5~11,500
Water25< 0.1< 230
Phosphate-Buffered Saline (PBS) pH 7.425< 0.05< 115
Stability of this compound (Hypothetical Data)

This table provides an overview of the predicted stability of this compound under various stress conditions. This information is critical for determining appropriate storage and handling procedures.

ConditionTimeRemaining Compound (%)Notes
Solid, 4°C, protected from light12 months> 99Appears stable for long-term storage.
Solid, 25°C, protected from light6 months> 98Stable at room temperature for shorter periods.
Solid, 40°C, protected from light1 month~95Degradation observed at elevated temperatures.
Aqueous solution (pH 5.0), 25°C24 hours~90Moderate stability in acidic aqueous solution.
Aqueous solution (pH 7.4), 25°C24 hours~85Less stable in neutral aqueous solution.
Aqueous solution (pH 9.0), 25°C24 hours~70Significant degradation in basic aqueous solution.
In DMSO, -20°C6 months> 99Stable when stored as a frozen DMSO stock.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This protocol describes a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Microplate reader with turbidity measurement capability (e.g., at 650 nm)

  • Multichannel pipette

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Serial Dilutions: Perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to 0.078 mM).

  • Plate Setup: Add 198 µL of PBS (pH 7.4) to each well of the 96-well plate.

  • Compound Addition: Add 2 µL of each DMSO dilution of the compound to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%. Include a control well with 2 µL of DMSO only.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at 650 nm using a microplate reader.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the DMSO control.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This protocol details the "gold standard" shake-flask method to determine the thermodynamic solubility of this compound.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5 mg).

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the HPLC calibration curve. Analyze the concentration of the dissolved compound by HPLC.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 3: Assessment of Chemical Stability by HPLC

This protocol outlines a method to evaluate the chemical stability of this compound in solution under different conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

  • DMSO

  • Incubators or water baths at controlled temperatures

  • Photostability chamber (optional)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Sample Preparation: Dilute the stock solution with the respective aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Prepare separate samples for each condition to be tested (e.g., different pH, temperature, light exposure).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample by HPLC to determine the initial concentration.

  • Incubation: Store the remaining samples under the defined stress conditions:

    • pH Stability: Incubate samples at different pH values at a constant temperature (e.g., 25°C).

    • Thermal Stability: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C) in a buffer of a fixed pH.

    • Photostability: Expose samples to a controlled light source in a photostability chamber, alongside a dark control.

  • Time-Point Analysis: At predetermined time points (e.g., 6, 12, 24, 48 hours), withdraw aliquots from each sample and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration (T=0). The rate of degradation can be determined by plotting the percentage remaining against time.

Visualizations

Chitin_Biosynthesis_Pathway Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc CHS Chitin Synthase UDPGlcNAc->CHS Chitin Chitin (in Fungal Cell Wall) CHS->Chitin Inhibitor Chitin Synthase Inhibitor 8 Inhibitor->CHS Inhibition

Caption: Fungal Chitin Biosynthesis Pathway and the Target of this compound.

Experimental_Workflow_Solubility Start Start: Compound Powder PrepStock Prepare Concentrated Stock in DMSO Start->PrepStock AddExcess Add Excess Solid to Solvent Start->AddExcess Kinetic Kinetic Solubility (Turbidimetry) Thermo Thermodynamic Solubility (Shake-Flask) SerialDilute Serial Dilution in DMSO PrepStock->SerialDilute AddToBuffer Add to Aqueous Buffer (e.g., PBS) SerialDilute->AddToBuffer IncubateKinetic Incubate (2h, 25°C) AddToBuffer->IncubateKinetic MeasureTurbidity Measure Turbidity IncubateKinetic->MeasureTurbidity DataAnalysis Data Analysis & Reporting MeasureTurbidity->DataAnalysis Equilibrate Equilibrate (24-48h, 25°C) AddExcess->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge AnalyzeSupernatant Analyze Supernatant (HPLC) Centrifuge->AnalyzeSupernatant AnalyzeSupernatant->DataAnalysis

Caption: Experimental Workflow for Determining Solubility of this compound.

Logical_Relationship_Stability Compound Chitin Synthase Inhibitor 8 Solution Stress Stress Conditions Compound->Stress pH pH Variation (5.0, 7.4, 9.0) Stress->pH Temp Temperature Variation (4°C, 25°C, 40°C) Stress->Temp Light Light Exposure (Photostability) Stress->Light Analysis HPLC Analysis at Time Points pH->Analysis Temp->Analysis Light->Analysis Result Determination of Degradation Rate Analysis->Result

Application Notes and Protocols for In Vitro Chitin Synthase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeleton of insects.[1] Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of novel antifungal and insecticidal agents.[1][2] The in vitro chitin synthase inhibition assay is a fundamental tool for elucidating the kinetics of these enzymes and for screening potential inhibitors in drug discovery programs.[1] This document provides a detailed protocol for a non-radioactive, high-throughput chitin synthase inhibition assay, guidance on data presentation, and visual representations of the experimental workflow and the chitin biosynthesis pathway.

There are two primary methods for measuring chitin synthase activity: radioactive and non-radioactive assays. The traditional radioactive method utilizes a radiolabeled substrate, [¹⁴C] UDP–N-acetyl-D-glucosamine, and measures its incorporation into insoluble chitin. A more contemporary, high-throughput alternative employs the specific binding of Wheat Germ Agglutinin (WGA) to newly synthesized chitin, which is then detected colorimetrically.[3] This non-radioactive method offers comparable or even slightly higher sensitivity than the radioactive assay and is the focus of this protocol.[4]

Data Presentation

Summarizing quantitative data in a clear and structured format is crucial for the comparison of results. The following tables provide templates for presenting optimal enzyme activity conditions and the inhibitory activity of test compounds.

Table 1: Optimal Conditions for Chitin Synthase Activity

ParameterOptimal RangeSource Organism ExampleCitation
pH6.5 - 7.5Anopheles gambiae / Saccharomyces cerevisiae[1][4]
Temperature30 - 44 °CAnopheles gambiae / Sclerotinia sclerotiorum[1][4]
Mg²⁺ Concentration1.0 - 4.0 mMAnopheles gambiae[1][4]
Dithiothreitol (B142953) (DTT)RequiredAnopheles gambiae[1][4]

Table 2: Inhibitory Activity (IC₅₀) of Known Chitin Synthase Inhibitors

InhibitorTarget OrganismIC₅₀ ValueCitation
Nikkomycin ZCandida albicans (CaChs1)15 µM[1]
Polyoxin DCandida albicans (Chs2)Kᵢ = 3.2 ± 1.4 µM (Competitive inhibitor)
RO-09-3024Candida albicans (Chs1)0.14 nM (Potent non-competitive inhibitor)
Compound 20 (maleimide derivative)Sclerotinia sclerotiorum CHS0.12 mM[5]
Polyoxin BSclerotinia sclerotiorum CHS0.19 mM[5][6]

Experimental Protocols

This section provides a detailed methodology for the preparation of the chitin synthase enzyme from a fungal source and the subsequent in vitro inhibition assay.

Enzyme Preparation from Fungal Mycelia
  • Harvest and Wash Mycelia: Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes. Discard the supernatant and wash the mycelia twice with sterile ultrapure water.[1]

  • Cell Lysis: Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[1]

  • Extraction: Resuspend the powdered mycelia in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). A reducing agent like dithiothreitol (DTT) should be included to prevent melanization of the enzyme extract.[4]

  • Zymogen Activation (Optional): Many chitin synthases are produced as inactive zymogens that require proteolytic activation. To activate the zymogenic form, add trypsin solution (e.g., 80 µg/mL in extraction buffer) and incubate at 30 °C for 30 minutes.[1]

  • Stop Activation: Stop the trypsin digestion by adding a soybean trypsin inhibitor (STI) solution (e.g., 120 µg/mL in extraction buffer).[1]

  • Clarification: Centrifuge the extract at 3,000 x g for 10 minutes at 4 °C to pellet cell debris.[1]

  • Collect Supernatant: Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution.[1]

  • Storage: Store the crude enzyme extract at -20 °C or below until use. Avoid repeated freeze-thaw cycles.[1]

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-based)

This protocol is adapted for a 96-well microtiter plate format, making it suitable for high-throughput screening.[3]

Materials and Reagents:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution

  • Bovine Serum Albumin (BSA) blocking buffer

  • Crude chitin synthase enzyme extract

  • Reaction Mixture: 50 mM Tris-HCl (pH 7.5) containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or optimal Mg²⁺ concentration).[1][5]

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • WGA-Horseradish Peroxidase (HRP) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate shaker

  • Microplate reader

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature. Wash the plate three times with ultrapure water.[1]

  • Blocking: Add 300 µL of BSA blocking buffer to each well and incubate for 3 hours at room temperature to prevent non-specific binding. Empty the blocking solution by shaking.[4]

  • Reaction Setup:

    • Add 50 µL of the reaction mixture to each well.[4]

    • Add 2 µL of the test inhibitor at various concentrations to the sample wells. For control wells, add 2 µL of the solvent (e.g., DMSO).[1][7]

    • Include a blank control with a boiled enzyme preparation for background measurement.[4]

  • Enzyme Reaction: Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.[1][7]

  • Incubation: Cover the plate and incubate on a shaker at 30-37°C for 1-3 hours.[1][4][7]

  • Stopping the Reaction and Washing: Stop the reaction by emptying the plate and washing it five to six times with ultrapure water to remove unbound reagents.[1][7]

  • Detection:

    • Add 100-200 µL of WGA-HRP solution to each well and incubate for 15-30 minutes at 30°C.[1]

    • Wash the plate six times with ultrapure water.[1][7]

    • Add 100 µL of TMB substrate solution to each well.[1]

  • Measurement: Monitor the color development and measure the optical density (OD) kinetically at 600 nm or stop the reaction with a stop solution and measure the absorbance at 450 nm.[1][5]

Data Analysis:

  • Background Subtraction: Subtract the OD of the blank wells (boiled enzyme) from the OD of all other wells.

  • Percentage of Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control using the following formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] * 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

The following diagrams illustrate the chitin biosynthesis pathway and the experimental workflow of the in vitro chitin synthase inhibition assay.

Chitin_Biosynthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P G6PI GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P PGM UDPGlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) GlcNAc1P->UDPGlcNAc UAP Chitin Chitin (β-1,4-linked GlcNAc polymer) UDPGlcNAc->Chitin CHS Trehalase Trehalase Hexokinase Hexokinase G6PI Glucose-6-phosphate isomerase GFAT Glutamine:fructose-6-phosphate amidotransferase (GFAT) GNA Glucosamine-6-phosphate N-acetyltransferase PGM Phosphoacetylglucosamine mutase (PGM) UAP UDP-N-acetylglucosamine pyrophosphorylase (UAP) CHS Chitin Synthase (CHS)

Caption: Chitin Biosynthesis Pathway.

Chitin_Synthase_Inhibition_Assay_Workflow Start Start PlateCoating Coat 96-well plate with WGA Start->PlateCoating Blocking Block with BSA PlateCoating->Blocking ReactionSetup Add Reaction Mix, Inhibitor, and Enzyme Blocking->ReactionSetup Incubation Incubate at 30-37°C ReactionSetup->Incubation Washing1 Wash Plate Incubation->Washing1 Detection Add WGA-HRP and Incubate Washing1->Detection Washing2 Wash Plate Detection->Washing2 Substrate Add TMB Substrate Washing2->Substrate Measurement Measure Absorbance Substrate->Measurement DataAnalysis Data Analysis: % Inhibition, IC₅₀ Measurement->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow.

References

Determining the IC50 of Chitin Synthase Inhibitor 8 Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The fungal cell wall, a structure absent in human cells, presents a prime target for antifungal drug development.[1] Chitin (B13524), a β(1,4)-linked homopolymer of N-acetylglucosamine, is an essential component of this cell wall, providing structural integrity.[2][3] In C. albicans, chitin synthesis is carried out by a family of enzymes known as chitin synthases (Chs).[1][4] There are four main chitin synthase enzymes in C. albicans: Chs1, Chs2, Chs3, and Chs8.[1][4] These enzymes play crucial roles in maintaining cell wall integrity, morphogenesis, and viability, making them attractive targets for novel antifungal therapies.[4][5]

Chitin synthase inhibitors disrupt the synthesis of chitin, leading to a weakened cell wall and subsequent fungal cell death.[4][6] Chitin Synthase Inhibitor 8 (CSI-8) is one such compound that targets this essential pathway. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of CSI-8 against C. albicans using the broth microdilution method, a standard for antifungal susceptibility testing.[7][8][9]

Principle of the Assay

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target by 50%. In this context, the IC50 of CSI-8 against C. albicans will be determined by assessing the inhibition of fungal growth in the presence of varying concentrations of the inhibitor. The broth microdilution method involves exposing a standardized inoculum of C. albicans to serial dilutions of CSI-8 in a 96-well microtiter plate.[4] After a defined incubation period, fungal growth is quantified, typically by measuring the optical density (OD) of the culture. The IC50 is then calculated from the resulting dose-response curve.

Signaling Pathway for Chitin Synthesis Regulation

The synthesis of chitin in C. albicans is a highly regulated process, often upregulated in response to cell wall stress, such as that induced by other antifungal agents like echinocandins.[10][11][12] This compensatory mechanism is controlled by several key signaling pathways, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+/calcineurin pathways.[2][10][11] These pathways converge on transcription factors that regulate the expression of CHS genes, particularly CHS2 and CHS8.[2] Understanding this signaling network is crucial for predicting potential synergistic or antagonistic interactions between different antifungal agents.

G Signaling Pathways Regulating Chitin Synthesis in C. albicans cluster_stress Cell Wall Stress cluster_pathways Signaling Cascades cluster_tfs Transcription Factors cluster_genes Target Genes cluster_output Cellular Response Cell Wall Stress Cell Wall Stress PKC PKC Pathway Cell Wall Stress->PKC HOG HOG Pathway Cell Wall Stress->HOG Calcineurin Ca2+/Calcineurin Pathway Cell Wall Stress->Calcineurin Rlm1 Rlm1 PKC->Rlm1 Crz1 Crz1 Calcineurin->Crz1 CHS2 CHS2 Expression Rlm1->CHS2 CHS8 CHS8 Expression Rlm1->CHS8 Crz1->CHS2 Crz1->CHS8 Chitin Increased Chitin Synthesis CHS2->Chitin CHS8->Chitin

Caption: Regulation of C. albicans CHS gene expression by stress-activated signaling pathways.

Experimental Workflow

The following diagram outlines the major steps involved in the determination of the IC50 value for CSI-8 against C. albicans.

G Workflow for IC50 Determination of CSI-8 against C. albicans prep_candida 1. Prepare C. albicans Inoculum (0.5-2.5 x 10^3 cells/mL) plate_setup 3. Dispense into 96-well Plate - C. albicans inoculum - CSI-8 dilutions - Controls (positive & negative) prep_candida->plate_setup prep_csi8 2. Prepare Serial Dilutions of CSI-8 prep_csi8->plate_setup incubation 4. Incubate Plate (35°C for 24-48 hours) plate_setup->incubation read_plate 5. Measure Optical Density (OD) at 600 nm incubation->read_plate analysis 6. Data Analysis - Calculate % inhibition - Plot dose-response curve - Determine IC50 read_plate->analysis

Caption: Experimental workflow for determining the IC50 of CSI-8 against Candida albicans.

Materials and Reagents

  • Candida albicans strain (e.g., ATCC 90028)

  • This compound (CSI-8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile conical tubes and microtubes

  • Spectrophotometer or microplate reader

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Multichannel pipette

Experimental Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing.[9]

6.1. Preparation of Media

  • Prepare RPMI-1640 medium according to the manufacturer's instructions.

  • Buffer the RPMI-1640 medium with MOPS to a final pH of 7.0.

  • Sterilize by filtration and store at 4°C.

6.2. Preparation of C. albicans Inoculum

  • Culture C. albicans in YPD broth overnight at 30°C with shaking.

  • Harvest the cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in RPMI-1640 medium.

  • Adjust the cell density to 0.5-2.5 x 10^3 cells/mL using a hemocytometer or by spectrophotometric correlation. This will be the final inoculum concentration.

6.3. Preparation of CSI-8 Stock and Dilutions

  • Prepare a stock solution of CSI-8 in DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested.

  • Perform serial twofold dilutions of the CSI-8 stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of desired concentrations.

6.4. Assay Procedure

  • In a sterile 96-well microtiter plate, add 100 µL of the appropriate CSI-8 dilution to each well.

  • Add 100 µL of the standardized C. albicans inoculum to each well containing the CSI-8 dilution.

  • Include the following controls on each plate:

    • Positive Control (Growth Control): 100 µL of C. albicans inoculum + 100 µL of RPMI-1640 medium (with the same percentage of DMSO as the highest CSI-8 concentration).

    • Negative Control (Sterility Control): 200 µL of RPMI-1640 medium.

  • Incubate the plate at 35°C for 24-48 hours.

6.5. Measurement of Fungal Growth

  • After incubation, gently resuspend the cells in each well.

  • Measure the optical density (OD) of each well at 600 nm using a microplate reader.

  • Subtract the OD of the negative control from all other readings to correct for background absorbance.

Data Analysis

  • Calculate Percentage Inhibition:

    • % Inhibition = 100 * (1 - (OD_test_well / OD_positive_control))

  • Generate Dose-Response Curve:

    • Plot the percentage inhibition against the logarithm of the CSI-8 concentration.

  • Determine IC50:

    • The IC50 value is the concentration of CSI-8 that corresponds to 50% inhibition on the dose-response curve. This can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, R).

Data Presentation

The following table provides a hypothetical summary of the IC50 values for CSI-8 and other known chitin synthase inhibitors against a reference strain of C. albicans.

InhibitorTarget(s)IC50 (µM)Mode of InhibitionReference(s)
CSI-8 Chitin SynthaseTo be determinedTo be determinedN/A
Nikkomycin ZCaChs1, CaChs2, CaChs30.8 - 15Competitive[4]
Polyoxin DChitin Synthases~3.2Competitive[4]
RO-09-3143CaChs10.00055 (Ki)Non-competitive[13]

Troubleshooting

IssuePossible CauseSolution
No growth in positive controlInoculum viability issue or incorrect media preparation.Check the viability of the C. albicans stock and ensure the media was prepared correctly.
High background in negative controlContamination of media or plate.Use fresh, sterile media and plates. Ensure aseptic technique.
Inconsistent results between replicatesPipetting errors or inadequate mixing.Ensure accurate pipetting and proper mixing of cells and compounds in the wells.
CSI-8 precipitation at high concentrationsLow solubility of the compound in the assay medium.Check the solubility of CSI-8. If necessary, adjust the starting stock concentration or the solvent percentage (ensure solvent controls are included).

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound against Candida albicans. By following this standardized broth microdilution method, researchers can obtain reliable and reproducible data on the antifungal potency of CSI-8, which is a critical step in the evaluation of its potential as a therapeutic agent. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide for understanding the biological context and the practical execution of the assay.

References

Application Notes and Protocols: Synergistic Antifungal Activity of Chitin Synthase Inhibitor 8 in Combination with Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic strategies. Combination therapy, leveraging the synergistic effects of antifungal agents with different mechanisms of action, represents a promising approach to enhance efficacy, reduce the likelihood of resistance, and lower therapeutic doses to minimize toxicity. This document provides detailed application notes and protocols for investigating the synergistic interaction between Chitin (B13524) Synthase Inhibitor 8 (CSI-8), a potent inhibitor of the fungal cell wall synthesis enzyme chitin synthase, and Fluconazole, a widely used azole antifungal that targets ergosterol (B1671047) biosynthesis in the fungal cell membrane.

The rationale for this combination lies in the simultaneous disruption of two critical fungal-specific structures: the cell wall and the cell membrane. Fluconazole inhibits the enzyme 14-α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[1][2][3][4] This disruption leads to increased membrane permeability and fungistatic activity.[1][4] Chitin is a crucial structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability.[5][6] Chitin synthase inhibitors, such as CSI-8, block the production of chitin, thereby weakening the cell wall.[7] A strong synergistic effect has been observed when CSI-8 is combined with Fluconazole, particularly against Aspergillus fumigatus.[8] When faced with the stress of ergosterol depletion by fluconazole, fungi may attempt to compensate by reinforcing their cell wall through increased chitin synthesis. The concurrent inhibition of this compensatory mechanism by a chitin synthase inhibitor creates a potent synergistic effect, leading to enhanced fungal cell death.

Data Presentation

The synergistic interaction between Chitin Synthase Inhibitor 8 and Fluconazole can be quantified using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) Index. A lower FIC index indicates a stronger synergistic effect.

Table 1: Illustrative Checkerboard Assay Data for this compound and Fluconazole against Aspergillus fumigatus

CSI-8 (µg/mL)Fluconazole (µg/mL)Fungal GrowthFIC of CSI-8FIC of FluconazoleFIC Index (FICI)Interaction
MIC alone
640No Growth1---
016No Growth-1--
Combination
322No Growth0.50.1250.625Additive
164No Growth0.250.250.5 Synergy
88No Growth0.1250.50.625Additive
48No Growth0.06250.50.5625Additive

Note: This table presents illustrative data typical for synergistic interactions between chitin synthase inhibitors and azoles. The Minimum Inhibitory Concentrations (MICs) and FIC Index are hypothetical and serve as a template for presenting experimental results. Synergy is defined as an FICI of ≤ 0.5.

Table 2: Time-Kill Assay Results for this compound and Fluconazole against Aspergillus fumigatus

TreatmentLog₁₀ CFU/mL at 0hLog₁₀ CFU/mL at 24hChange in Log₁₀ CFU/mLInteraction
Growth Control5.08.5+3.5-
CSI-8 (MIC)5.06.0+1.0Fungistatic
Fluconazole (MIC)5.05.5+0.5Fungistatic
CSI-8 + Fluconazole (0.25x MIC each) 5.0 2.5 -2.5 Synergistic (Fungicidal)

Note: This table provides an example of time-kill assay results. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Experimental Protocols

Checkerboard Microdilution Assay

This assay is used to determine the in vitro interaction between two antimicrobial agents.

Materials:

  • This compound (CSI-8)

  • Fluconazole

  • Aspergillus fumigatus isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Inoculum suspension adjusted to 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL)

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of CSI-8 and Fluconazole in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640 medium.

    • In a 96-well plate, serially dilute CSI-8 horizontally (e.g., across columns 1-10) and Fluconazole vertically (e.g., down rows A-G). This creates a matrix of varying drug concentrations.

    • Column 11 should contain serial dilutions of CSI-8 alone.

    • Row H should contain serial dilutions of Fluconazole alone.

    • Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Inoculation:

    • Dilute the standardized fungal inoculum in RPMI 1640 medium to the final desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

    • Add the fungal inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 35°C for 48-72 hours, or until growth is clearly visible in the growth control well.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes complete visual inhibition of growth. For azoles, a prominent reduction in growth (MIC-2 endpoint) is often used.

    • Determine the MIC of each drug alone and in combination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Assay

This assay determines the rate at which an antifungal agent or combination kills a fungal isolate.

Materials:

  • This compound (CSI-8)

  • Fluconazole

  • Aspergillus fumigatus isolate

  • RPMI 1640 medium

  • Sterile culture tubes

  • Shaking incubator

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline for dilutions

Protocol:

  • Preparation of Inoculum and Drug Solutions:

    • Prepare a standardized fungal inoculum in RPMI 1640 medium (e.g., 1-5 x 10⁵ CFU/mL).

    • Prepare culture tubes with RPMI 1640 medium containing CSI-8 alone, Fluconazole alone, the combination of CSI-8 and Fluconazole at synergistic concentrations (e.g., 0.25x MIC of each), and a drug-free growth control.

  • Incubation and Sampling:

    • Inoculate each tube with the fungal suspension.

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies to determine the CFU/mL for each time point and treatment condition.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each treatment group.

    • Determine the interaction based on the change in log₁₀ CFU/mL at 24 hours:

      • Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

      • Indifference: < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

      • Antagonism: The CFU/mL for the combination is higher than that of the most active single agent.

      • Fungicidal activity: ≥ 3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathways and Mechanism of Synergy

// Nodes for Fluconazole pathway Fluconazole [label="Fluconazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Erg11 [label="Lanosterol 14-α-demethylase\n(ERG11)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#FFFFFF", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#FFFFFF", fontcolor="#202124"]; Membrane [label="Fungal Cell Membrane\n(Integrity Compromised)", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for CSI-8 pathway CSI8 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChitinSynthase [label="Chitin Synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_GlcNAc [label="UDP-N-acetylglucosamine", fillcolor="#FFFFFF", fontcolor="#202124"]; Chitin [label="Chitin", fillcolor="#FFFFFF", fontcolor="#202124"]; CellWall [label="Fungal Cell Wall\n(Weakened)", shape=ellipse, style=dashed, fillcolor="#34A853", fontcolor="#202124"];

// Node for synergistic outcome Synergy [label="Synergistic Fungicidal Effect\n(Cell Lysis)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges for Fluconazole pathway Fluconazole -> Erg11 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Lanosterol -> Erg11 [style=invis]; Erg11 -> Ergosterol [label="Blocks conversion", style=dashed, color="#EA4335", fontcolor="#202124"]; Ergosterol -> Membrane [label="Essential for", color="#5F6368", fontcolor="#202124"];

// Edges for CSI-8 pathway CSI8 -> ChitinSynthase [label="Inhibits", color="#4285F4", fontcolor="#202124"]; UDP_GlcNAc -> ChitinSynthase [style=invis]; ChitinSynthase -> Chitin [label="Blocks synthesis", style=dashed, color="#4285F4", fontcolor="#202124"]; Chitin -> CellWall [label="Structural component", color="#5F6368", fontcolor="#202124"];

// Edges to Synergy Membrane -> Synergy [color="#FBBC05", style=dashed]; CellWall -> Synergy [color="#34A853", style=dashed];

// Invisible edges for layout {rank=same; Fluconazole; CSI8;} {rank=same; Erg11; ChitinSynthase;} {rank=same; Membrane; CellWall;} }

Caption: Mechanism of synergy between CSI-8 and Fluconazole.

Experimental Workflow for Checkerboard Assay

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_drugs Prepare Drug Dilutions (CSI-8 and Fluconazole) setup_plate Dispense Drugs into 96-well Plate (Checkerboard) prep_drugs->setup_plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate Plate prep_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate at 35°C for 48-72h add_inoculum->incubate read_mic Determine MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fic Calculate FIC for each drug read_mic->calc_fic calc_fici Calculate FIC Index (FICI) calc_fic->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Logical Relationship of Fungal Cell Wall Stress Response

StressResponse Fluconazole Fluconazole Ergosterol_Depletion Ergosterol Depletion (Cell Membrane Stress) Fluconazole->Ergosterol_Depletion CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Activation Ergosterol_Depletion->CWI_Pathway Induces Chitin_Upregulation Compensatory Chitin Synthesis Upregulation CWI_Pathway->Chitin_Upregulation Leads to Blocked_Response Compensatory Response Blocked CSI8 This compound CSI8->Chitin_Upregulation Inhibits Cell_Lysis Cell Lysis Blocked_Response->Cell_Lysis

Caption: Fungal cell wall stress response to Fluconazole and its inhibition by CSI-8.

References

Application Notes and Protocols for Chitin Synthase Inhibitor Administration in Murine Models of Fungal Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. The enzymes responsible for its synthesis, chitin synthases (CHS), are absent in mammals, making them a highly selective and attractive target for novel antifungal therapies. Chitin synthase inhibitors block the production of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

This document provides detailed application notes and protocols for the administration of chitin synthase inhibitors in mouse models of fungal infection. While the primary focus is on providing a framework for evaluating novel inhibitors, specific data and protocols are based on the well-characterized chitin synthase inhibitor, Nikkomycin (B1203212) Z, due to the extensive publicly available in vivo data for this compound.

Note on Chitin Synthase Inhibitor 8 (CSI-8): this compound (CSI-8), identified as compound 9d in a study by Xu et al., is a novel compound from the spiro[benzoxazine-piperidin]-one series.[1] It has demonstrated promising in vitro activity against various fungal pathogens and potent inhibition of chitin synthase.[1] However, as of the current date, in vivo efficacy data from murine models for CSI-8 has not been published in the public domain. The following protocols and data, therefore, serve as a comprehensive guide for the preclinical evaluation of novel chitin synthase inhibitors like CSI-8, using Nikkomycin Z as a representative agent.

Mechanism of Action: Targeting the Fungal Cell Wall

Chitin synthase inhibitors, such as Nikkomycin Z, act as competitive inhibitors of the chitin synthase enzyme.[2] They mimic the natural substrate, UDP-N-acetylglucosamine, thereby blocking its binding to the enzyme's active site and preventing the polymerization of N-acetylglucosamine into chitin chains. This disruption of cell wall synthesis is a key mechanism for their antifungal activity.

Signaling Pathway: Fungal Chitin Biosynthesis

Fructose_6P Fructose-6-phosphate Glucosamine_6P Glucosamine-6-phosphate Fructose_6P->Glucosamine_6P GFA1 GlcNAc_6P N-acetylglucosamine-6-phosphate Glucosamine_6P->GlcNAc_6P GlcNAc_1P N-acetylglucosamine-1-phosphate GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) GlcNAc_1P->UDP_GlcNAc UAP1 Chitin_Synthase Chitin Synthase (CHS) UDP_GlcNAc->Chitin_Synthase Chitin Chitin Polymer (Cell Wall) Chitin_Synthase->Chitin CSI Chitin Synthase Inhibitor (e.g., CSI-8, Nikkomycin Z) CSI->Chitin_Synthase Inhibition

Caption: Simplified overview of the fungal chitin biosynthesis pathway and the inhibitory action of chitin synthase inhibitors.

Quantitative Data Summary: Nikkomycin Z Efficacy in Murine Models

The following tables summarize the in vivo efficacy of Nikkomycin Z against various fungal pathogens in mouse models. This data can serve as a benchmark for evaluating novel chitin synthase inhibitors.

Table 1: Efficacy of Nikkomycin Z in a Murine Model of Pulmonary Coccidioidomycosis

Mouse StrainFungal StrainInoculumTreatment StartDose (mg/kg/day)Administration RouteDurationOutcomeReference
C57BL/6Coccidioides posadasii550 spores (intranasal)120 hours post-infection80Subcutaneous (BID)7 days5 of 6 mice culture-negative[3]
C57BL/6Coccidioides posadasii550 spores (intranasal)120 hours post-infection80Subcutaneous (BID)21 daysHigher percentage of culture-negative mice vs. 7 days[3]
Not SpecifiedCoccidioides immitisNot SpecifiedNot Specified100 (50 BID)Oral10 days100% survival[2]
Not SpecifiedCoccidioides immitisNot SpecifiedNot Specified40 (20 BID)Oral10 days100% survival[2]

Table 2: Efficacy of Nikkomycin Z in a Murine Model of Disseminated Coccidioidomycosis

Mouse StrainFungal StrainInoculumTreatment StartDose (mg/kg/day)Administration RouteDurationOutcomeReference
BALB/cCoccidioides immitis1,100 arthroconidia (intravenous)4 days post-infection≥200Oral (in drinking water)5 daysSuperior clearance of fungi from lungs, liver, and spleen compared to fluconazole[4]
BALB/cCoccidioides immitis193 arthroconidia (intravenous)4 days post-infection200, 600, or 2000Oral (in drinking water)5 daysSterilized infection in most animals[4]

Table 3: Efficacy of Nikkomycin Z in Murine Models of Other Fungal Infections

Fungal DiseaseMouse StrainFungal StrainDose (mg/kg/dose)Administration RouteKey FindingReference
HistoplasmosisICRHistoplasma capsulatum2.5 (BID)Not SpecifiedReduced fungal counts in spleen and liver[5]
HistoplasmosisNudeHistoplasma capsulatum5 (BID) with Fluconazole (10 mg/kg)Not SpecifiedAdditive effect in prolonging survival and reducing fungal burden[5]
BlastomycosisNot SpecifiedBlastomyces dermatitidis40 or 100 (20 or 50 BID)Oral100% survival[2]
CNS CoccidioidomycosisNot SpecifiedCoccidioides immitis50, 100, or 300 (TID)Oral gavageSignificantly improved survival and reduced brain fungal burden[6]

Experimental Protocols

The following are detailed protocols for establishing murine models of fungal infection to evaluate the efficacy of chitin synthase inhibitors.

General Experimental Workflow

cluster_pre Pre-Infection cluster_inf Infection cluster_treat Treatment cluster_post Post-Treatment Analysis Animal_Acclimation Animal Acclimation Immunosuppression Immunosuppression (if required) Animal_Acclimation->Immunosuppression Infection Fungal Inoculation (e.g., intravenous, intranasal) Immunosuppression->Infection Inoculum_Prep Inoculum Preparation Inoculum_Prep->Infection Group_Assignment Randomization into Treatment Groups Infection->Group_Assignment Treatment_Admin Administer CSI (e.g., CSI-8, Nikkomycin Z) and Vehicle Control Group_Assignment->Treatment_Admin Monitoring Monitor Survival and Clinical Signs Treatment_Admin->Monitoring Euthanasia Euthanasia at Pre-defined Endpoint Monitoring->Euthanasia Organ_Harvest Organ Harvest (Lungs, Kidneys, Spleen, Brain) Euthanasia->Organ_Harvest Fungal_Burden Determine Fungal Burden (CFU/gram tissue) Organ_Harvest->Fungal_Burden

Caption: A generalized workflow for evaluating a novel chitin synthase inhibitor in a murine model of fungal infection.

Protocol 1: Systemic Candidiasis Model
  • Animal Model:

    • Female BALB/c or ICR mice, 6-8 weeks old.

    • Acclimatize animals for at least 7 days before the experiment.

  • Immunosuppression (Optional, for neutropenic model):

    • Administer cyclophosphamide (B585) at a dose of 150-200 mg/kg via intraperitoneal (i.p.) injection 3 days prior to infection and 100-150 mg/kg 1 day after infection.

  • Inoculum Preparation:

    • Streak Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.

    • Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and grow overnight at 37°C with shaking.

    • Wash the yeast cells three times with sterile phosphate-buffered saline (PBS) by centrifugation.

    • Resuspend the pellet in sterile PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

  • Infection:

    • Inject 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) into the lateral tail vein of each mouse.

  • Treatment Administration:

    • Begin treatment 24 hours post-infection.

    • Prepare the chitin synthase inhibitor in a suitable vehicle (e.g., sterile water for Nikkomycin Z).

    • Administer the inhibitor via oral gavage or i.p. injection at the desired dosages and frequencies (e.g., twice daily).

    • A control group should receive the vehicle alone.

  • Efficacy Endpoints:

    • Survival: Monitor mice daily for up to 21 days and record mortality.

    • Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group.

    • Aseptically remove kidneys, spleen, and liver.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on SDA.

    • Incubate at 35°C for 24-48 hours and count the colony-forming units (CFU).

    • Express the results as log10 CFU per gram of tissue.

Protocol 2: Pulmonary Aspergillosis Model
  • Animal Model:

    • Male BALB/c mice, 20-22 g.

    • Acclimatize for at least 7 days.

  • Immunosuppression:

    • Administer cyclophosphamide (250 mg/kg, i.p.) on day -2 relative to infection and cortisone (B1669442) acetate (B1210297) (200 mg/kg, subcutaneous) on day -2.

    • Administer a second dose of cyclophosphamide (200 mg/kg) on day +3.

  • Inoculum Preparation:

    • Grow Aspergillus fumigatus (e.g., Af293) on SDA for 5-7 days at 37°C.

    • Harvest conidia by washing the agar surface with sterile PBS containing 0.1% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia with PBS and adjust the concentration to 1 x 10^9 conidia/mL.

  • Infection:

    • Anesthetize mice (e.g., with ketamine/xylazine).

    • Administer 20-30 µL of the conidial suspension (2-3 x 10^7 conidia) via intranasal instillation.

  • Treatment Administration:

    • Initiate treatment 24 hours post-infection.

    • Administer the chitin synthase inhibitor and vehicle control as described in Protocol 1.

  • Efficacy Endpoints:

    • Survival: Monitor mice daily for morbidity and mortality for up to 14-21 days.

    • Fungal Burden: At a specified endpoint, euthanize mice and aseptically remove the lungs.

    • Homogenize the lungs and plate serial dilutions to determine the CFU per gram of tissue.

    • Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Gomori's methenamine (B1676377) silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess inflammation.

Compensatory Signaling in Response to Chitin Synthase Inhibition

Inhibition of chitin synthesis can trigger a compensatory response through the Cell Wall Integrity (CWI) signaling pathway. This can lead to an increase in the synthesis of other cell wall components, such as β-glucans. Understanding this pathway is crucial for anticipating potential mechanisms of fungal survival and for designing effective combination therapies.

CSI Chitin Synthase Inhibitor (e.g., CSI-8) Chitin_Synthase Chitin Synthase CSI->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Cell_Wall_Stress Cell Wall Stress Chitin_Synthesis->Cell_Wall_Stress Reduced Chitin Causes CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Stress->CWI_Pathway Activates Glucan_Synthesis β-Glucan Synthesis CWI_Pathway->Glucan_Synthesis Upregulates Cell_Wall_Remodeling Cell Wall Remodeling CWI_Pathway->Cell_Wall_Remodeling Upregulates

Caption: Logical diagram illustrating the activation of the Cell Wall Integrity pathway in response to chitin synthase inhibition.

Conclusion

The protocols and data presented provide a robust framework for the in vivo evaluation of chitin synthase inhibitors in murine models of fungal infection. While specific efficacy data for the novel inhibitor CSI-8 in animal models is not yet available, the methodologies established with compounds like Nikkomycin Z are directly applicable. Careful consideration of the animal model, immunosuppression regimen, fungal strain, and treatment parameters is essential for obtaining reproducible and translatable results in the development of new and effective antifungal agents.

References

Application Notes and Protocols for Preparing Microsomal Fractions and Assaying Chitin Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitin (B13524), an essential polysaccharide component of the fungal cell wall, is synthesized by the enzyme chitin synthase. The absence of chitin in vertebrates makes this enzyme an attractive and specific target for the development of novel antifungal therapies. To study the activity of chitin synthase and to screen for potential inhibitors, it is crucial to work with a subcellular fraction enriched with this enzyme. Chitin synthases are integral membrane proteins primarily located in the endoplasmic reticulum (ER) and the plasma membrane. Therefore, the isolation of the microsomal fraction, which consists of vesicles derived from the ER and Golgi apparatus, is a critical step for in vitro chitin synthase assays.

These application notes provide a detailed protocol for the preparation of microsomal fractions from fungal cells and a subsequent non-radioactive assay for measuring chitin synthase activity.

Data Presentation

Table 1: Optimal Conditions for Fungal Chitin Synthase Activity
ParameterOptimal RangeSource Organism Example
pH 6.5 - 7.5Saccharomyces cerevisiae
Temperature 30 - 44 °CSclerotinia sclerotiorum
Mg²⁺ Concentration 1.0 - 4.0 mMAnopheles gambiae
Dithiothreitol (DTT) RequiredAnopheles gambiae
Table 2: Inhibitory Activity (IC₅₀) of Known Chitin Synthase Inhibitors
InhibitorTarget Organism (Enzyme)IC₅₀ Value
Nikkomycin Z Candida albicans (CaChs1)15 µM
Nikkomycin Z Candida albicans (CaChs2)Kᵢ = 1.5 ± 0.5 µM
Polyoxin D Candida albicans (CaChs2)Kᵢ = 3.2 ± 1.4 µM
Compound 20 (maleimide derivative) Sclerotinia sclerotiorum0.12 mM
Ursolic Acid Saccharomyces cerevisiae (Chs II)0.184 µg/mL
IMB-D10 Saccharomyces cerevisiae (Chs1)17.46 ± 3.39 µg/mL
IMB-D10 Saccharomyces cerevisiae (Chs2)3.51 ± 1.35 µg/mL
IMB-D10 Saccharomyces cerevisiae (Chs3)13.08 ± 2.08 µg/mL

Experimental Protocols

I. Preparation of Microsomal Fractions from Fungal Mycelia

This protocol describes the isolation of the microsomal fraction from fungal mycelia using differential centrifugation.

Materials:

  • Fresh fungal mycelia

  • Liquid nitrogen

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 1 M Sorbitol, 10 mM MgCl₂, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

  • Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Acid-washed glass beads (0.5 mm diameter)

  • Bead beater or high-speed vortexer

  • Refrigerated centrifuge and ultracentrifuge

  • Dounce homogenizer

  • Bradford assay reagent for protein quantification

Workflow Diagram:

microsomal_prep_workflow start Start: Fungal Mycelia harvest Harvest & Wash Mycelia start->harvest grind Grind in Liquid Nitrogen harvest->grind homogenize Homogenize in Buffer with Glass Beads grind->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g, 10 min) homogenize->centrifuge1 supernatant1 Collect Supernatant 1 (Post-nuclear) centrifuge1->supernatant1 pellet1 Discard Pellet 1 (Cell Debris, Nuclei) centrifuge1->pellet1 centrifuge2 Medium-Speed Centrifugation (10,000 x g, 20 min) supernatant1->centrifuge2 supernatant2 Collect Supernatant 2 (Post-mitochondrial) centrifuge2->supernatant2 pellet2 Discard Pellet 2 (Mitochondria) centrifuge2->pellet2 ultracentrifuge Ultracentrifugation (100,000 x g, 1 hr) supernatant2->ultracentrifuge supernatant3 Discard Supernatant 3 (Cytosol) ultracentrifuge->supernatant3 pellet3 Collect Pellet 3 (Microsomal Fraction) ultracentrifuge->pellet3 resuspend Resuspend Pellet in Buffer pellet3->resuspend quality_control Quality Control (Protein Assay, Marker Enzymes) resuspend->quality_control store Store at -80°C quality_control->store

Caption: Workflow for Microsomal Fraction Preparation.

Procedure:

  • Harvest and Wash Mycelia: Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes. Wash the mycelia twice with sterile, ice-cold ultrapure water.

  • Cell Disruption:

    • Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Resuspend the powdered mycelia in ice-cold Homogenization Buffer.

    • Transfer the suspension to a bead beater tube with an equal volume of acid-washed glass beads.

    • Homogenize using a bead beater or by vortexing at high speed for several cycles of 1 minute, with 1-minute intervals on ice to prevent heating.[1]

  • Differential Centrifugation:

    • Step 1: Low-Speed Centrifugation. Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cell debris and nuclei.[2]

    • Step 2: Collect Supernatant. Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new pre-chilled tube.

    • Step 3: Medium-Speed Centrifugation. Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

    • Step 4: Collect Supernatant. Carefully collect the supernatant (post-mitochondrial supernatant), which contains the microsomes and cytosol, and transfer to an ultracentrifuge tube.

    • Step 5: Ultracentrifugation. Centrifuge the post-mitochondrial supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.[3]

  • Microsome Resuspension and Storage:

    • Discard the supernatant (cytosolic fraction).

    • Gently wash the microsomal pellet with Resuspension Buffer and re-centrifuge at 100,000 x g for 45 minutes.

    • Resuspend the final microsomal pellet in a minimal volume of Resuspension Buffer using a Dounce homogenizer.

    • Determine the protein concentration of the microsomal fraction using a Bradford assay or a similar method.[4]

    • Aliquot the microsomal fraction, flash-freeze in liquid nitrogen, and store at -80°C until use. Microsomes can typically be refrozen up to two times without significant loss of enzymatic activity.[3]

Quality Control:

To assess the purity of the microsomal fraction, perform Western blotting or enzyme assays for marker enzymes of different cellular compartments.[5]

  • Endoplasmic Reticulum Marker: NADPH cytochrome c reductase.[6]

  • Golgi Apparatus Marker: Galactosyltransferase.

  • Mitochondrial Contamination Marker: Cytochrome c oxidase.

  • Cytosolic Contamination Marker: Lactate dehydrogenase.

II. Non-Radioactive Chitin Synthase Activity Assay

This high-throughput assay is based on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by colorimetric detection.[7]

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)

  • Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or optimal Mg²⁺ concentration).

  • Microsomal fraction (enzyme source)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Workflow Diagram:

assay_workflow cluster_prep cluster_reaction cluster_detection plate_prep Plate Preparation coating Coat Plate with WGA plate_prep->coating blocking Block with BSA coating->blocking enzymatic_reaction Enzymatic Reaction add_reagents Add Reaction Mix & Inhibitor/Vehicle enzymatic_reaction->add_reagents add_enzyme Add Microsomal Fraction (Enzyme) add_reagents->add_enzyme incubate Incubate at 30°C (e.g., 3 hours) add_enzyme->incubate detection Detection wash1 Wash Plate (Stop Reaction) detection->wash1 add_wga_hrp Add WGA-HRP wash1->add_wga_hrp incubate2 Incubate at 30°C (30 min) add_wga_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb read_absorbance Read Absorbance (e.g., 450 nm) add_tmb->read_absorbance

References

Quantifying Chitin Synthesis in the Presence of Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a vital structural component of fungal cell walls and insect exoskeletons. Its absence in vertebrates makes the enzymes involved in its synthesis, particularly chitin synthase (CHS), prime targets for the development of selective and non-toxic antifungal and insecticidal agents. The quantitative analysis of chitin synthesis in the presence of inhibitory compounds is a cornerstone of discovery and development programs for new fungicides and pesticides.

These application notes provide detailed protocols for quantifying chitin synthesis both in vitro and in vivo. We describe a non-radioactive microplate-based assay for measuring the activity of chitin synthase and a fluorescence-based method for quantifying chitin content within whole organisms. Furthermore, we present data on the inhibitory effects of various classes of chitin synthesis inhibitors and illustrate the key signaling pathways that regulate this essential biological process.

Data Presentation: Quantitative Inhibition of Chitin Synthesis

The efficacy of a chitin synthase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀/LC₅₀). The following tables summarize the inhibitory activities of several known chitin synthesis inhibitors against various fungal and insect species.

Table 1: In Vitro Inhibition of Fungal Chitin Synthase

InhibitorTarget OrganismTarget Enzyme/IsozymeIC₅₀ ValueReference(s)
Nikkomycin ZCandida albicansCaChs115 µM[1]
Nikkomycin ZCandida albicansCaChs20.8 µM[1]
Nikkomycin ZCandida albicansCaChs313 µM[1]
Nikkomycin ZSaccharomyces cerevisiaeScChs10.367 µM[2]
Polyoxin BSclerotinia sclerotiorumCHS0.19 mM[3]
Polyoxin DSaprolegnia monoïcaCHSKᵢ = 20 µM[4]
Maleimide Compound 20Sclerotinia sclerotiorumCHS0.12 mM[3][5]
Ursolic AcidSaccharomyces cerevisiaeCHS II0.184 µg/mL[3]

Table 2: In Vivo and In Vitro Inhibition of Insect Chitin Synthesis

Inhibitor ClassInhibitorTarget OrganismAssay TypeValue (LC₅₀/EC₅₀/LD₅₀)Reference(s)
Peptidyl NucleosideNikkomycin ZLucilia cuprinaLarval FeedingLD₅₀ = 280 nM[6]
Peptidyl NucleosideNikkomycin ZAnopheles gambiaeIn vitro CHS activitySlight inhibition at 2.5 µmol/L[7]
Peptidyl NucleosidePolyoxin DAnopheles gambiaeIn vitro CHS activityNo inhibition observed[7]
BenzoylphenylureaDiflubenzuronLeptinotarsa decemlineata2nd Instar LarvaeLC₅₀ = 58.6 mg ai/L[1]
BenzoylphenylureaDiflubenzuronAphis glycinesNymph FeedingSignificant mortality at 50 ppm[8]
BenzoylphenylureaHexaflumuronLeptinotarsa decemlineata2nd Instar LarvaeLC₅₀ = 0.79 mg ai/L[1]
BenzoylphenylureaHexaflumuronEphestia figulilella5th Instar LarvaeEC₅₀ = 95.38 ppm[9]
BenzoylphenylureaLufenuronLeptinotarsa decemlineata2nd Instar LarvaeLC₅₀ = 27.3 mg ai/L[1]
BenzoylphenylureaLufenuronEphestia figulilella5th Instar LarvaeEC₅₀ = 379.21 ppm[9]
BenzoylphenylureaLufenuronChrysomya albiceps3rd Instar LarvaeLC₅₀ = 146 ppm[10]
BenzoylphenylureaChlorfluazuronChrysomya albiceps3rd Instar LarvaeLC₅₀ = 194 ppm[10]
BenzoylphenylureaTriflumuronLeptinotarsa decemlineata2nd Instar LarvaeLC₅₀ = 81.4 mg ai/L[1]

Signaling Pathways

The synthesis of chitin is a tightly regulated process involving complex signaling cascades. In fungi, pathways such as the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca²⁺/calcineurin pathway play crucial roles in modulating chitin synthase gene expression and enzyme activity[11]. In insects, chitin synthesis is primarily regulated by the steroid hormone 20-hydroxyecdysone (B1671079) (20E)[12][13].

Fungal_Chitin_Synthesis_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Wsc1_MidA Wsc1/MidA Cell Wall Stress->Wsc1_MidA Osmotic Stress Osmotic Stress Sln1 Sln1 Osmotic Stress->Sln1 Ca2+ Influx Ca2+ Influx Ca_Channel Ca2+ Channel Ca2+ Influx->Ca_Channel Rho1 Rho1 Wsc1_MidA->Rho1 HOG_Pathway HOG Pathway (Ypd1, Ssk1, Hog1) Sln1->HOG_Pathway Calmodulin Calmodulin Ca_Channel->Calmodulin PKC PKC Rho1->PKC MAPK_Cascade_PKC MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC->MAPK_Cascade_PKC Rlm1 Rlm1 MAPK_Cascade_PKC->Rlm1 Sko1 Sko1 HOG_Pathway->Sko1 Calcineurin Calcineurin Calmodulin->Calcineurin Crz1 Crz1 Calcineurin->Crz1 CHS_Genes CHS Genes Rlm1->CHS_Genes Sko1->CHS_Genes Crz1->CHS_Genes

Caption: Fungal Chitin Synthesis Signaling Pathways.

Insect_Chitin_Biosynthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P G6P isomerase GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P AGM UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDP_GlcNAc UAP Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase (CHS) 20E_Signal 20E Signaling Pathway 20E_Signal->Trehalose regulates 20E_Signal->F6P regulates

Caption: Insect Chitin Biosynthesis Pathway.

Experimental Protocols

I. In Vitro Quantification of Chitin Synthase Activity (WGA-Based Assay)

This non-radioactive, high-throughput assay quantifies chitin synthase activity by detecting the newly synthesized chitin using a Wheat Germ Agglutinin (WGA) coated microtiter plate and a subsequent colorimetric reaction.

WGA_Assay_Workflow start Start plate_coating Coat 96-well plate with WGA start->plate_coating reaction_setup Add reaction mixture, inhibitor, and enzyme plate_coating->reaction_setup enzyme_prep Prepare crude enzyme extract enzyme_prep->reaction_setup incubation Incubate to allow chitin synthesis reaction_setup->incubation washing1 Wash to remove unbound reagents incubation->washing1 detection Add WGA-HRP conjugate washing1->detection incubation2 Incubate for binding detection->incubation2 washing2 Wash to remove unbound conjugate incubation2->washing2 substrate_add Add TMB substrate washing2->substrate_add color_dev Monitor color development substrate_add->color_dev read_plate Read absorbance at 450 nm or 600 nm color_dev->read_plate end End read_plate->end

Caption: WGA-Based Chitin Synthase Assay Workflow.

A. Preparation of Crude Enzyme Extract (from Fungal Mycelia)

  • Harvest fresh fungal mycelia by centrifugation at 3,000 x g for 10 minutes.

  • Wash the mycelia twice with sterile ultrapure water.

  • Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • To activate the zymogenic form of chitin synthase, add trypsin solution (e.g., 80 µg/mL) and incubate at 30°C for 30 minutes.

  • Stop the trypsin digestion by adding soybean trypsin inhibitor (e.g., 120 µg/mL).

  • Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution. Store at -20°C until use.

B. Chitin Synthase Activity Assay

  • Plate Coating: Add 100 µL of WGA solution (50 µg/mL in deionized water) to each well of a 96-well microtiter plate. Incubate overnight at room temperature.

  • Washing: Remove the WGA solution and wash the plate three times with ultrapure water.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and an optimal concentration of a divalent cation (e.g., 3.2 mM CoCl₂ or 1.0-4.0 mM Mg²⁺).

  • Enzymatic Reaction:

    • Add 50 µL of the reaction mixture to each well.

    • For inhibitor screening, add 2 µL of the test compound dissolved in a suitable solvent (e.g., DMSO). For the control, add 2 µL of the solvent.

    • Initiate the reaction by adding 48 µL of the crude enzyme extract.

    • Incubate the plate on a shaker at 30°C for 3 hours.

  • Washing: Stop the reaction by washing the plate six times with ultrapure water.

  • Detection:

    • Add 100 µL of WGA-Horseradish Peroxidase (HRP) conjugate solution to each well.

    • Incubate at 30°C for 30 minutes.

    • Wash the plate six times with ultrapure water.

    • Add 100 µL of TMB substrate solution to each well.

    • Monitor color development and measure the optical density (OD) at 600 nm for kinetic reads, or stop the reaction with a stop solution and measure absorbance at 450 nm.

  • Data Analysis:

    • Subtract the OD of blank wells (no enzyme or boiled enzyme) from the OD of the sample wells.

    • To quantify the amount of chitin produced, generate a standard curve using known concentrations of a chitin standard.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

II. In Vivo Quantification of Chitin Content (Calcofluor White Staining)

Calcofluor White is a fluorescent dye that binds to chitin and cellulose. This method allows for the quantification of chitin content in whole organisms or tissues.

Calcofluor_White_Workflow start Start sample_prep Prepare sample (e.g., fungal cells, insect tissue) start->sample_prep inhibitor_treatment Treat with inhibitor sample_prep->inhibitor_treatment harvest_wash Harvest and wash cells/tissue inhibitor_treatment->harvest_wash staining Stain with Calcofluor White harvest_wash->staining incubation Incubate in the dark staining->incubation wash_optional Optional: Wash to reduce background incubation->wash_optional quantification Quantify fluorescence wash_optional->quantification microscopy Fluorescence Microscopy quantification->microscopy flow_cytometry Flow Cytometry quantification->flow_cytometry plate_reader Microplate Reader quantification->plate_reader end End microscopy->end flow_cytometry->end plate_reader->end

Caption: Calcofluor White Staining Workflow.

A. Staining Protocol for Fungal Cells

  • Culture yeast or fungal cells in an appropriate growth medium to the desired growth phase.

  • Treat the cells with various concentrations of the chitin synthesis inhibitor for a defined period. Include a vehicle control.

  • Harvest the cells by centrifugation.

  • Wash the cells once with Phosphate Buffered Saline (PBS).

  • Resuspend the cells in PBS.

  • Add Calcofluor White stain to a final concentration of 5-25 µM.

  • Incubate for 20 minutes at room temperature, protected from light.

  • (Optional) Wash the cells once with PBS to reduce background fluorescence.

B. Quantification Methods

  • Fluorescence Microscopy:

    • Mount the stained cells on a microscope slide.

    • Examine under a fluorescence microscope with a UV filter set.

    • Capture images and quantify the fluorescence intensity of individual cells using image analysis software.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer equipped with a UV or violet laser.

    • Measure the fluorescence intensity of thousands of cells per sample.

    • Compare the mean fluorescence intensity of treated cells to the control to determine the extent of chitin synthesis inhibition.

  • Microplate Reader:

    • Transfer the stained cell suspension to a black, clear-bottom 96-well plate.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 433 nm).

    • A decrease in fluorescence intensity in treated samples compared to the control indicates inhibition of chitin synthesis.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the quantitative assessment of chitin synthesis and its inhibition. The WGA-based in vitro assay offers a high-throughput method for screening and characterizing chitin synthase inhibitors, while the Calcofluor White staining protocol allows for the in vivo quantification of chitin content. By employing these methodologies, researchers can effectively evaluate the potency of novel antifungal and insecticidal compounds, contributing to the development of new and improved strategies for controlling fungal diseases and insect pests.

References

Chitin Synthase Inhibitor 8: A Novel Tool for Investigating Fluconazole-Resistant Candida auris

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Candida auris has emerged as a formidable fungal pathogen of global concern, primarily due to its intrinsic and rapidly acquired resistance to multiple classes of antifungal drugs, particularly the azoles, such as fluconazole (B54011).[1][2][3] Fluconazole resistance in C. auris is a complex phenomenon, often attributed to mutations in the ERG11 gene, which encodes the drug's target enzyme, lanosterol (B1674476) 14-α-demethylase, and the overexpression of efflux pumps that actively remove the drug from the cell.[4] Intriguingly, studies have revealed that fluconazole-resistant clinical isolates of C. auris frequently exhibit elevated levels of chitin (B13524) in their cell walls.[2][4] This adaptive response suggests that the chitin synthesis pathway is a promising target for novel therapeutic strategies, particularly in combination with existing antifungals.

Chitin, a polymer of N-acetylglucosamine, is a crucial component of the fungal cell wall, providing structural integrity and osmotic stability.[5] Chitin synthases (CHS) are the key enzymes responsible for its biosynthesis.[5] Chitin Synthase Inhibitor 8 (CSI-8) is a novel, broad-spectrum inhibitor of chitin synthase.[6] While direct studies on CSI-8 against C. auris are emerging, its known inhibitory action on chitin synthase and its synergistic potential with fluconazole against other fungi make it a compelling candidate for research in the context of fluconazole-resistant C. auris.[6]

These application notes provide a comprehensive guide for utilizing CSI-8 to study fluconazole-resistant C. auris, including detailed protocols for susceptibility testing, synergy analysis, and investigation of its mechanism of action.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (CSI-8) Against Other Fungi (for reference)

Fungal SpeciesIC50 (µg/mL)Reference
Candida albicans64[6]
Aspergillus flavus53.33[6]
Aspergillus fumigatus15.08[6]
Cryptococcus neoformans64[6]

Note: Data for C. auris is not yet publicly available and needs to be determined experimentally.

Table 2: Hypothetical Synergy Analysis of CSI-8 and Fluconazole against Fluconazole-Resistant C. auris

C. auris IsolateCSI-8 MIC (µg/mL)Fluconazole MIC (µg/mL)CSI-8 MIC in Combination (µg/mL)Fluconazole MIC in Combination (µg/mL)FICIInterpretation
FLC-R1TBD>64TBDTBDTBDTBD
FLC-R2TBD>64TBDTBDTBDTBD
FLC-S (Control)TBD8TBDTBDTBDTBD

TBD: To be determined experimentally. FICI: Fractional Inhibitory Concentration Index. Interpretation: ≤ 0.5 Synergy; > 0.5 to < 4 Additive/Indifference; ≥ 4 Antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of CSI-8 against Candida auris

This protocol outlines the broth microdilution method for determining the MIC of CSI-8 against C. auris, based on established antifungal susceptibility testing guidelines.

Materials:

  • Candida auris isolates (fluconazole-resistant and susceptible strains)

  • This compound (CSI-8)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile, flat-bottom 96-well plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C)

Procedure:

  • Isolate Preparation: Culture C. auris isolates on Sabouraud Dextrose Agar (SDA) at 37°C for 24 hours.

  • Inoculum Preparation: Prepare a cell suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution: Prepare a stock solution of CSI-8 in DMSO. Perform serial two-fold dilutions of CSI-8 in RPMI-1640 in the 96-well plate to achieve a range of final concentrations (e.g., 0.0625 to 64 µg/mL). Include a drug-free well (growth control) and a cell-free well (sterility control).

  • Inoculation: Add the prepared C. auris inoculum to each well containing the drug dilutions and the growth control.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of CSI-8 that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Checkerboard Synergy Assay of CSI-8 and Fluconazole

This protocol is for evaluating the synergistic interaction between CSI-8 and fluconazole against fluconazole-resistant C. auris.

Materials:

  • Same as Protocol 1, with the addition of Fluconazole.

Procedure:

  • Plate Setup: In a 96-well plate, perform serial two-fold dilutions of CSI-8 along the y-axis and fluconazole along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation and Addition: Prepare and add the C. auris inoculum to all wells as described in Protocol 1.

  • Controls: Include wells with each drug alone (for MIC determination of individual drugs), a drug-free well (growth control), and a cell-free well (sterility control).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of CSI-8 in combination / MIC of CSI-8 alone) + (MIC of fluconazole in combination / MIC of fluconazole alone)

    • Interpret the FICI value as described in the note for Table 2.

Protocol 3: Chitin Synthase Activity Assay

This protocol provides a general method for measuring the enzymatic activity of chitin synthase from C. auris cell extracts and assessing the inhibitory effect of CSI-8.

Materials:

  • Candida auris cells

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors)

  • Glass beads or sonicator

  • Centrifuge

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 30 mM N-acetylglucosamine)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • CSI-8

  • Microfuge tubes

  • Method for chitin quantification (e.g., colorimetric assay using Wheat Germ Agglutinin (WGA) conjugated to a reporter enzyme, or a fluorescent dye that binds chitin). A non-radioactive, high-throughput assay is recommended.[7]

Procedure:

  • Enzyme Extract Preparation:

    • Grow C. auris cells to mid-log phase.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Lyse the cells using glass beads or sonication.

    • Centrifuge the lysate to remove cell debris. The supernatant contains the crude enzyme extract.

  • Inhibition Assay:

    • In microfuge tubes, prepare reaction mixtures containing reaction buffer, a fixed concentration of UDP-GlcNAc, and varying concentrations of CSI-8 (or DMSO for control).

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Chitin Quantification:

    • Stop the reaction and quantify the amount of synthesized chitin using a suitable method.

  • Data Analysis:

    • Calculate the percentage of chitin synthase inhibition for each CSI-8 concentration compared to the control.

    • Determine the IC50 value of CSI-8 (the concentration that inhibits 50% of the enzyme activity).

Mandatory Visualizations

Fluconazole_Resistance_and_CSI8_Action cluster_Cell Candida auris Cell Fluconazole_ext Fluconazole (External) Fluconazole_int Fluconazole (Internal) Fluconazole_ext->Fluconazole_int Enters cell Ergosterol_Pathway Ergosterol Biosynthesis Pathway ERG11 ERG11 (Lanosterol demethylase) Ergosterol Ergosterol ERG11->Ergosterol Synthesizes Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Component of Efflux_Pump Efflux Pump (e.g., CDR1) Efflux_Pump->Fluconazole_ext Expels drug Fluconazole_int->ERG11 Inhibits Fluconazole_int->Efflux_Pump Substrate for CSI8_ext CSI-8 (External) Chitin_Synthase Chitin Synthase (CHS) CSI8_ext->Chitin_Synthase Inhibits Chitin Chitin Chitin_Synthase->Chitin Synthesizes Cell_Wall Cell Wall Chitin->Cell_Wall Component of UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Chitin_Synthase Substrate Resistance_Mutation Mutation in ERG11 Overexpression of Efflux Pumps Resistance_Mutation->ERG11 Resistance_Mutation->Efflux_Pump

Caption: Mechanism of fluconazole resistance and the action of CSI-8.

Experimental_Workflow Start Start: Fluconazole-Resistant C. auris Isolate MIC_CSI8 Protocol 1: Determine MIC of CSI-8 Start->MIC_CSI8 Checkerboard Protocol 2: Checkerboard Synergy Assay (CSI-8 + Fluconazole) Start->Checkerboard CHS_Assay Protocol 3: Chitin Synthase Activity Assay Start->CHS_Assay MIC_CSI8->Checkerboard Provides MIC for setup FICI_Calc Calculate FICI Checkerboard->FICI_Calc Synergy_Result Synergy/Additive/ Antagonism FICI_Calc->Synergy_Result IC50_Calc Determine IC50 of CSI-8 CHS_Assay->IC50_Calc Mechanism_Confirm Confirmation of Mechanism of Action IC50_Calc->Mechanism_Confirm

Caption: Experimental workflow for evaluating CSI-8 against C. auris.

Cell_Wall_Integrity_Pathway Cell_Wall_Stress Cell Wall Stress (e.g., Fluconazole, CSI-8) PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Stress->Calcineurin_Pathway MAPK_Cascade MAPK Cascade (Mkc1, Hog1) PKC_Pathway->MAPK_Cascade HOG_Pathway->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Crz1) Calcineurin_Pathway->Transcription_Factors MAPK_Cascade->Transcription_Factors Cell_Wall_Genes Cell Wall Integrity Genes (e.g., CHS genes) Transcription_Factors->Cell_Wall_Genes Upregulation Adaptive_Response Adaptive Response: - Increased Chitin Synthesis - Cell Wall Remodeling Cell_Wall_Genes->Adaptive_Response

Caption: Simplified cell wall integrity signaling in Candida.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific laboratory conditions and C. auris strains. It is recommended to consult relevant literature and established guidelines for antifungal susceptibility testing. The information on this compound is based on available data, and its efficacy and synergy against C. auris must be confirmed through rigorous experimentation.

References

Application of Novel Chitin Synthase Inhibitors in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The emergence of fungicide-resistant fungal strains poses a significant threat to global food security, necessitating the development of novel antifungal agents with unique modes of action. Chitin (B13524) synthase (CHS), an enzyme essential for the synthesis of chitin—a critical component of fungal cell walls but absent in plants and vertebrates—represents a highly attractive target for the development of selective and effective fungicides.[1][2][3] This document provides detailed application notes and protocols for the evaluation of novel chitin synthase inhibitors, using a representative compound designated herein as "CSI-20," based on promising research findings.[4] These guidelines are intended to assist researchers in the screening and characterization of new chemical entities for agricultural fungicide development.

Introduction to Chitin Synthase Inhibition

Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is vital for fungal cell wall integrity, morphogenesis, and cell division.[2] Chitin synthase enzymes catalyze the polymerization of N-acetylglucosamine, and their inhibition leads to a weakened cell wall, ultimately causing fungal cell death.[3][5] This targeted approach offers a "green" fungicide potential with high specificity and minimal environmental impact.[3][4] Research has identified several promising inhibitors, including polyoxins and nikkomycins, which serve as benchmarks for the development of new compounds.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative novel chitin synthase inhibitors against various fungal pathogens, as reported in recent literature.

Table 1: In Vitro Inhibitory Activity of Novel Chitin Synthase Inhibitors

CompoundTarget Organism/EnzymeIC50 ValueReference
CSI-20 (Maleimide Compound 20)Chitin Synthase (from S. sclerotiorum)0.12 mM[4]
Polyoxin B (Control)Chitin Synthase (from S. sclerotiorum)0.19 mM[4]
Compound 13Chitin Synthase (from S. cerevisiae)64.5 µmol/L[6]

Table 2: Antifungal Activity of Novel Chitin Synthase Inhibitors

CompoundFungal PathogenConcentrationGrowth Inhibition (%)Reference
Compound 8Fusarium graminearum100 µg/mL58.9 ± 3.0[6]
Polyoxin B (Control)Fusarium graminearum100 µg/mL57.4 ± 2.5[6]
Compound 9Fusarium graminearum100 µg/mL>50[6]
Compound 10Fusarium graminearum100 µg/mL<50[6]

Signaling Pathways and Experimental Workflows

Chitin_Synthesis_Inhibition_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (CHS) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Catalysis Fungal_Cell_Wall Fungal Cell Wall Integrity Chitin_Polymer->Fungal_Cell_Wall CSI_8 Chitin Synthase Inhibitor (e.g., CSI-20) CSI_8->Chitin_Synthase Inhibition

Mechanism of Chitin Synthase Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / In Planta Assays CHS_Inhibition_Assay Chitin Synthase Inhibition Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay CHS_Inhibition_Assay->MIC_Assay Cell_Viability_Assay Cell Viability Assay (Fungistatic vs. Fungicidal) MIC_Assay->Cell_Viability_Assay Protective_Assay Protective Efficacy Assay (on host plant) Cell_Viability_Assay->Protective_Assay Curative_Assay Curative Efficacy Assay (on host plant) Protective_Assay->Curative_Assay Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->CHS_Inhibition_Assay

Workflow for Fungicide Candidate Evaluation.

Experimental Protocols

Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol is adapted from methodologies described in recent studies and is designed for a 96-well plate format.[4][6]

Materials:

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Fungal cell extracts (e.g., from Saccharomyces cerevisiae or the target pathogen)

  • Trypsin and soybean trypsin inhibitor

  • Test compounds (e.g., CSI-20) dissolved in DMSO

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5

  • Premixed solution: 80 mmol/L N-acetylglucosamine (GlcNAc), 8 mmol/L UDP-GlcNAc, and 3.2 mmol/L CoCl₂ in reaction buffer

  • Washing solution: Double distilled water

  • WGA-HRP solution: 1 µg/mL Horseradish Peroxidase conjugated WGA and 20 mg/mL BSA in reaction buffer

  • TMB (tetramethylbenzidine) substrate solution

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Harvest fungal cells and disrupt them by grinding with glass beads in liquid nitrogen.[6]

    • Digest the cell extract with 0.08 mg/mL trypsin at 30°C for 30 minutes.[6]

    • Stop the digestion by adding 0.12 mg/mL soybean trypsin inhibitor.[6]

  • Enzymatic Reaction:

    • To each well of the WGA-coated plate, add 48 µL of the trypsin-pretreated cell extract.[4][6]

    • Add 2 µL of the test compound solution (or DMSO for control).[4][6]

    • Initiate the reaction by adding 50 µL of the premixed solution.[4][6]

    • Incubate the plate on a shaker at 30°C for 3 hours.[4][6]

  • Detection:

    • Wash the plate 5-6 times with double distilled water.[4][6]

    • Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.[4][6]

    • Wash the plate again 5-6 times with double distilled water.[4][6]

    • Add 100 µL of fresh TMB substrate solution.[4][6]

    • Measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes to determine the reaction rate.[4][6]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is used to determine the direct effect of the inhibitor on fungal growth.[4]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., 0.1% Tween-80 in 10% acetone)

  • Actively growing cultures of the target fungal pathogens

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation:

    • Prepare PDA medium and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., serial dilutions from 50 µg/mL to 1.56 µg/mL).[4]

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both amended and control plates).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration compared to the control.

    • Determine the EC50 (Effective Concentration for 50% inhibition) value.

Conclusion

The protocols and data presented herein provide a framework for the systematic evaluation of novel chitin synthase inhibitors as potential agricultural fungicides. The identification of compounds like "CSI-20" with potent in vitro activity underscores the promise of this target. Further in planta studies are essential to validate the protective and curative efficacy of these promising candidates under greenhouse and field conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chitin Synthase Inhibitor 8 (CSI-8) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Chitin (B13524) Synthase Inhibitor 8 (CSI-8) and other spiro[benzoxazine-piperidin]-one derivatives in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Chitin Synthase Inhibitor 8 (CSI-8) and how does it work?

A1: this compound (CSI-8) is a member of the spiro[benzoxazine-piperidin]-one class of compounds that exhibits broad-spectrum antifungal activity.[1][2] It functions by inhibiting chitin synthase (CHS), a crucial enzyme responsible for synthesizing chitin.[1][3] Chitin is an essential structural component of fungal cell walls and insect exoskeletons, but it is absent in vertebrates.[4][5] By disrupting chitin synthesis, CSI-8 compromises the structural integrity of the fungal cell wall, leading to cell lysis and death, making it a selective target for antifungal drug development.[3]

Q2: What is a good starting concentration for CSI-8 in an in vitro chitin synthase inhibition assay?

A2: Based on studies of structurally related spiro[benzoxazine-piperidin]-one derivatives, a concentration of 300 µg/mL can be a good starting point, as several compounds in this class show over 60% inhibition of chitin synthase at this concentration.[2] For determining the half-maximal inhibitory concentration (IC50), a serial dilution series is recommended. IC50 values for potent analogues have been reported in the range of 0.10 mM to 0.16 mM .[2]

Q3: What are the critical parameters to optimize in a chitin synthase assay to ensure reliable inhibitor data?

A3: To obtain reproducible results, it is crucial to optimize several assay parameters for your specific enzyme source and conditions. Key parameters include:

  • pH: The optimal pH for most fungal chitin synthases is typically between 6.5 and 7.5.[6]

  • Temperature: Enzyme activity is generally highest between 30°C and 44°C.[6]

  • Cofactor Concentration (Mg²⁺): Divalent cations like Mg²⁺ are often necessary for CHS activity, with optimal concentrations typically ranging from 1.0 to 4.0 mM.[1][6]

  • Substrate Concentration (UDP-GlcNAc): Be mindful of potential substrate inhibition at high concentrations of UDP-GlcNAc.[1] The concentration should be optimized to ensure the reaction rate is linear over time.[1]

  • Enzyme Concentration: The amount of chitin synthase enzyme used should be within a range that results in a linear reaction rate for the duration of the assay.[1]

Q4: Why might my in vitro CSI-8 inhibition results not correlate with whole-cell (in vivo) antifungal activity?

A4: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:

  • Compound Permeability: CSI-8 may not efficiently cross the fungal cell wall and membrane to reach the intracellular chitin synthase enzyme in whole-cell assays.[1]

  • Inhibitor Efflux: Fungal cells can possess efflux pumps that actively remove the inhibitor, reducing its intracellular concentration.[1]

  • Zymogenicity: Many chitin synthases are produced as inactive zymogens that require proteolytic activation in vivo.[1][7] In vitro assays often use proteases to activate the enzyme, which may not reflect the physiological activation state within the cell.[1]

  • Cellular Compensation: Fungi have dynamic cell walls and may activate compensatory pathways, such as increasing the production of other cell wall components like β-1,3-glucan, in response to chitin synthesis inhibition.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Enzyme Activity Inactive enzyme preparation.Ensure proper storage of the enzyme at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme extracts for each experiment.[1]
Suboptimal assay conditions.Optimize pH, temperature, and Mg²⁺ concentration for your specific enzyme source.[1][6]
Melanization of crude enzyme extract.Add a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer to prevent oxidation.[6]
High Background Signal Incomplete washing.Increase the number and vigor of washing steps in the assay protocol.[6]
Non-specific binding of the inhibitor or other proteins.Run control experiments with the vehicle (e.g., DMSO) at the same concentration as the inhibitor to account for solvent effects. Include a "no enzyme" control to subtract background absorbance.[6][8]
Inhibitor precipitation.Visually inspect the inhibitor solution for precipitates. High concentrations of inhibitors may not be fully soluble in the assay buffer.[6]
High Variability Between Replicates Pipetting errors.Ensure pipettes are properly calibrated and use consistent pipetting techniques. Ensure thorough mixing of all reagents in the wells.[6]
Inconsistent washing.Standardize the washing procedure for all wells and plates.[6]
Edge effects in microtiter plates.Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Alternatively, incubate the plate in a humidified chamber.[1]
Inconsistent IC50 Values Instability of CSI-8 in assay buffer.Prepare fresh stock solutions of the inhibitor for each experiment. Assess the stability of CSI-8 under your specific assay conditions (pH, temperature, time).[1]
Inconsistent zymogen activation.If using trypsin to activate the chitin synthase, ensure the pre-incubation step is consistent across all experiments.[1]
Substrate concentration affecting competitive inhibition.If CSI-8 is a competitive inhibitor, its apparent IC50 will depend on the substrate concentration. Determine the mechanism of inhibition to maintain consistent assay conditions.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of spiro[benzoxazine-piperidin]-one derivatives, the class of compounds to which CSI-8 belongs, against chitin synthase.

Compound Target Organism/Enzyme Inhibitory Concentration Reference
Spiro[benzoxazine-piperidin]-one derivativesFungal Chitin Synthase>60% inhibition at 300 µg/mL[2]
Compound 9sFungal Chitin SynthaseIC50 = 0.10 mM[2]
Compound 9oFungal Chitin SynthaseIC50 = 0.11 mM[2]
Compound 9aFungal Chitin SynthaseIC50 = 0.14 mM[2]
Compound 9tFungal Chitin SynthaseIC50 = 0.16 mM[2]
Polyoxin B (Control)Fungal Chitin SynthaseIC50 = 0.19 mM[4]

Detailed Experimental Protocol: Non-Radioactive In Vitro Chitin Synthase Inhibition Assay

This protocol is adapted from established methods for measuring chitin synthase activity and inhibition in a high-throughput format.[4][6]

Materials:

  • Crude or purified chitin synthase enzyme preparation

  • 96-well microtiter plates (WGA-coated or user-coated)

  • Wheat Germ Agglutinin (WGA)

  • This compound (CSI-8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction Mixture: Assay Buffer containing UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and MgCl₂ at optimized concentrations.

  • WGA-HRP (Horseradish Peroxidase) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm or 600 nm.

Procedure:

  • Plate Coating (if not using pre-coated plates):

    • Add 100 µL of WGA solution to each well of a 96-well plate.

    • Incubate overnight at room temperature.

    • Wash the plate three times with ultrapure water.[6]

  • Inhibitor Preparation:

    • Prepare a stock solution of CSI-8 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired concentration range for testing. Include a vehicle control with the same final DMSO concentration.[8]

  • Enzymatic Reaction:

    • Add 50 µL of the Reaction Mixture to each well.

    • Add 2 µL of the diluted CSI-8 or vehicle control to the appropriate wells.

    • Initiate the reaction by adding 48 µL of the chitin synthase enzyme preparation. Include a "no enzyme" or "boiled enzyme" control for background subtraction.[6]

    • Incubate the plate on a shaker at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 1-3 hours).[4][6]

  • Detection:

    • Stop the reaction by washing the plate six times with ultrapure water to remove unreacted substrate and unbound components.[6]

    • Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.[6]

    • Wash the plate six times with ultrapure water to remove unbound conjugate.[6]

    • Add 100 µL of TMB substrate solution to each well and monitor color development.[6]

    • Stop the reaction by adding 50 µL of Stop Solution.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Subtract the average absorbance of the "no enzyme" control wells from all other wells.

    • Calculate the percentage of inhibition for each CSI-8 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the CSI-8 concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis plate Coat Plate with WGA add_reagents Add Reaction Mix & CSI-8 plate->add_reagents inhibitor Prepare CSI-8 Dilutions inhibitor->add_reagents enzyme Prepare Enzyme Extract start_reaction Add Enzyme & Incubate enzyme->start_reaction add_reagents->start_reaction wash1 Wash Plate start_reaction->wash1 add_wga_hrp Add WGA-HRP wash1->add_wga_hrp wash2 Wash Plate add_wga_hrp->wash2 add_tmb Add TMB Substrate wash2->add_tmb stop_reaction Add Stop Solution add_tmb->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 troubleshooting_flow cluster_inhibitor Inhibitor Issues cluster_assay Assay Conditions cluster_procedure Procedural Errors start Inconsistent Results? check_solubility Check Solubility & Stability start->check_solubility Yes optimize_params Optimize pH, Temp, Mg2+ start->optimize_params No fresh_stock Prepare Fresh Stock check_solubility->fresh_stock fresh_stock->optimize_params check_enzyme Verify Enzyme Activity optimize_params->check_enzyme pipetting Review Pipetting Technique check_enzyme->pipetting washing Standardize Washing Steps pipetting->washing end Consistent Results washing->end signaling_pathway stress Cell Wall Stress (e.g., CSI-8) cwi Cell Wall Integrity (CWI) Signaling Pathway stress->cwi chs Chitin Synthase (Target of CSI-8) stress->chs Inhibition chs_regulation Regulation of Chitin Synthase Genes cwi->chs_regulation compensatory Compensatory Response (e.g., increased β-glucan) cwi->compensatory chs_regulation->chs chitin Chitin Synthesis chs->chitin cell_wall Fungal Cell Wall chitin->cell_wall

References

Technical Support Center: Troubleshooting Variability in Chitin Synthase Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and common issues encountered during chitin (B13524) synthase assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no chitin synthase activity?

A1: Low or absent enzyme activity can stem from several factors:

  • Inactive Enzyme Preparation: Ensure the enzyme is stored correctly, typically at -20°C or below, and avoid multiple freeze-thaw cycles. It is often best to prepare fresh enzyme extracts before conducting the assay.[1]

  • Suboptimal Assay Conditions: The pH, temperature, and cofactor concentrations must be optimized for the specific enzyme being used.[1]

  • Presence of Endogenous Inhibitors: Crude enzyme extracts may contain inhibitors that interfere with the assay. Partial purification of the enzyme can help remove these interfering substances.[1]

  • Melanization of Enzyme Extract: The addition of a reducing agent, such as dithiothreitol (B142953) (DTT), to the extraction buffer can prevent melanization, which can inhibit enzyme activity.[1][2]

Q2: What leads to high background noise or false positives in the assay?

A2: High background signals can be attributed to several sources:

  • Non-specific Binding: In non-radioactive assays, test compounds or other proteins in the enzyme preparation may bind non-specifically to the wells of the assay plate.[1]

  • Endogenous Substrate: Crude enzyme preparations might contain endogenous UDP-GlcNAc, leading to chitin synthesis without the addition of an external substrate.[1][2]

  • Precipitation of Test Compound: The inhibitor being tested may precipitate under the assay conditions, which can scatter light and result in a false-positive signal in spectrophotometric assays.[1]

  • Spontaneous Substrate Hydrolysis: The substrate may spontaneously hydrolyze, contributing to a high background signal. Running a "no enzyme" control can help to subtract this background.[3]

Q3: Why are my in vitro and in vivo results not correlating?

A3: Discrepancies between in vitro and in vivo results are a common challenge and can be due to:

  • Cellular Compensation: Fungi possess dynamic cell walls. When one component, like β-1,3-glucan, is inhibited, the cell may compensate by increasing chitin deposition, which can mask the effect of a chitin synthase inhibitor in whole-cell assays.[1]

  • Compound Permeability: The test compound may not be able to effectively penetrate the fungal cell wall or membrane to reach the intracellular chitin synthase enzyme in in vivo experiments.[1]

  • Inhibitor Efflux: Fungal cells may actively transport the inhibitor out of the cell, thereby reducing its intracellular concentration.[1]

  • Zymogenicity: Many chitin synthaces are produced as inactive zymogens that require proteolytic activation.[1] In vitro conditions that include proteases may show strong inhibition of the activated enzyme, while in vivo, the enzyme may be in its inactive state or activated through a different mechanism.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during chitin synthase assays.

ProblemPossible CauseRecommended Solution
Low or No Enzyme Activity Inactive enzyme preparation.Ensure proper enzyme storage at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme extracts for each experiment.[1]
Suboptimal assay conditions.Optimize pH (typically 6.5-7.0), temperature (usually 37°C-44°C), and cofactor concentrations for your specific enzyme.[1][2]
Presence of endogenous inhibitors.Partially purify the enzyme preparation to remove potential inhibitors.[1]
Melanization of the enzyme extract.Add a reducing agent like dithiothreitol (DTT) to the extraction buffer.[1][2]
High Background Signal Non-specific binding of compounds or proteins.Include appropriate blocking agents. Ensure thorough washing steps.[1]
Endogenous UDP-GlcNAc in crude extracts.Consider partial purification of the enzyme. Run a control without added substrate to quantify and subtract this background.[1][2]
Precipitation of the test compound.Check the solubility of the test compound in the assay buffer. If necessary, adjust the solvent or concentration.[1]
Incomplete washing.Increase the number and vigor of washing steps.[3]
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure thorough mixing of all solutions.
Inconsistent washing.Standardize the washing procedure for all wells and plates.[3]
Reagent precipitation.Check the solubility of all components in the reaction buffer. Ensure inhibitors are fully dissolved.[3]

Quantitative Data Summary

The following tables provide a summary of optimal conditions for chitin synthase activity and IC₅₀ values for common inhibitors.

Table 1: Optimal Conditions for Chitin Synthase Activity

ParameterOptimal RangeSource Organism ExampleCitation
pH 6.5 - 7.5Anopheles gambiae / Saccharomyces cerevisiae[2][3]
Temperature 30 - 44 °CAnopheles gambiae / Sclerotinia sclerotiorum[2][3]
Mg²⁺ Concentration 1.0 - 4.0 mMAnopheles gambiae[2][3]
Dithiothreitol (DTT) Required to prevent oxidationAnopheles gambiae[2][3]

Table 2: Inhibitory Activity (IC₅₀) of Known Chitin Synthase Inhibitors

InhibitorTarget OrganismIC₅₀ ValueCitation
Nikkomycin Z Candida albicans (CaChs1)15 µM[3]
Polyoxin D Candida albicansKᵢ = 3.2 ± 1.4 µM[1]
Compound 20 (maleimide derivative) Sclerotinia sclerotiorum CHS0.12 mM[1]

Detailed Experimental Protocol: Non-Radioactive Chitin Synthase Assay

This protocol is based on the detection of synthesized chitin using Wheat Germ Agglutinin (WGA).

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)

  • Reaction mixture (e.g., 5 mmol/L GlcNAc, 1 mmol/L UDP-GlcNAc in 50 mmol/L Tris-HCl, pH 7.5)[1]

  • Enzyme preparation (crude or purified chitin synthase)

  • Test inhibitors at various concentrations

  • WGA-HRP (Horseradish Peroxidase) solution

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature. Wash the plate three times with ultrapure water.

  • Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.[1]

  • Enzyme Reaction:

    • Empty the blocking solution from the wells.

    • Add 50 µL of the reaction mixture to each well.

    • Add your test inhibitor at various concentrations.

    • Initiate the reaction by adding 20-50 µL of the enzyme preparation. Include a boiled enzyme control for background measurement.[1]

    • Incubate the plate at 37°C for 60 minutes with shaking.[1]

  • Stopping the Reaction and Detection:

    • Stop the reaction by emptying the plate and washing it five times.

    • Add 200 µL of WGA-HRP solution to each well and incubate for 15-30 minutes at 30°C.[1]

    • Wash the plate five more times.

    • Add 100 µL of the peroxidase substrate and measure the optical density (e.g., at 650 nm) immediately or after stopping the reaction with an appropriate solution.[1]

Data Analysis:

  • Subtract the background readings (from the boiled enzyme control) from the sample readings.

  • Calculate the percentage of inhibition relative to the no-inhibitor control.

Visualizations

AssayWorkflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat Plate with WGA p2 Wash Plate p1->p2 p3 Block with BSA p2->p3 r1 Add Reaction Mix & Inhibitor p3->r1 r2 Add Enzyme (Start Reaction) r1->r2 r3 Incubate (37°C) r2->r3 d1 Stop Reaction & Wash r3->d1 d2 Add WGA-HRP d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Read Absorbance d5->d6

Caption: Workflow for a non-radioactive chitin synthase assay.

TroubleshootingFlowchart cluster_activity Low Activity Troubleshooting cluster_background High Background Troubleshooting cluster_variability Variability Troubleshooting start Assay Problem (e.g., Low Activity, High Background) q1 Is Enzyme Activity Low/Absent? start->q1 q2 Is Background High? q1->q2 No a1 Check Enzyme Storage & Freshness q1->a1 Yes q3 High Variability? q2->q3 No b1 Improve Washing Steps q2->b1 Yes v1 Calibrate Pipettes q3->v1 Yes end Problem Resolved q3->end No a2 Optimize Assay Conditions (pH, Temp, Cofactors) a1->a2 a3 Consider Enzyme Purification a2->a3 a3->q2 b2 Run 'No Enzyme' Control b1->b2 b3 Check Compound Solubility b2->b3 b3->q3 v2 Standardize Washing v1->v2 v3 Ensure Reagent Dissolution v2->v3 v3->end

Caption: A logical flowchart for troubleshooting common assay issues.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rho1 Rho1 Wsc1->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Activates Chs Chitin Synthase Stress Cell Wall Stress (e.g., Antifungals, Temp) Chs->Stress Cell Wall Repair Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Mpk1 Mpk1 (MAPK) Mkk1_2->Mpk1 Phosphorylates Rlm1 Rlm1 (Transcription Factor) Mpk1->Rlm1 Translocates & Activates CHS_genes CHS Gene Expression Rlm1->CHS_genes Induces CHS_genes->Chs Increased Synthesis Stress->Wsc1

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.

References

Technical Support Center: Compensatory Cell Wall Responses to Chitin Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating compensatory cell wall responses following the inhibition of chitin (B13524) synthase in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary compensatory response when chitin synthesis is inhibited?

When chitin synthesis is directly inhibited by compounds like nikkomycin (B1203212) Z, fungal cells activate a compensatory mechanism to maintain cell wall integrity. This often involves an increase in the synthesis and cross-linking of other cell wall components, most notably β-1,3-glucans. This is a crucial survival strategy for the fungus to counteract the structural weakening of the cell wall.[1]

Q2: My in vitro chitin synthase inhibition results do not correlate with my whole-cell (in vivo) antifungal activity. Why?

This is a common challenge. Several factors can contribute to this discrepancy:

  • Cellular Compensation: Fungi possess a dynamic cell wall and can trigger a compensatory increase in other cell wall components (like β-glucans) when chitin synthesis is inhibited, masking the inhibitor's effect in whole cells.

  • Compound Permeability: The inhibitor may not efficiently penetrate the fungal cell wall and membrane to reach the intracellular chitin synthase enzyme.

  • Inhibitor Efflux: Fungal cells can actively pump the inhibitor out, reducing its intracellular concentration and efficacy.

  • Zymogenicity: Many chitin synthases are produced as inactive zymogens that require proteolytic activation. In vitro assays often use activated enzymes, which may not reflect the in vivo state.

Q3: What is the "paradoxical effect" or "Eagle effect" observed in antifungal susceptibility testing?

The paradoxical effect is an in vitro phenomenon where a fungal isolate shows susceptibility to an antifungal at lower concentrations but exhibits growth at higher concentrations above the Minimum Inhibitory Concentration (MIC).[2][3] This has been notably observed with echinocandins (β-1,3-glucan synthase inhibitors) and is often linked to a significant compensatory upregulation of chitin synthesis in the fungal cell wall.[2][4] While your primary focus is on chitin synthase inhibitors, understanding this related phenomenon is crucial as it highlights the robust nature of the cell wall compensatory response.

Q4: Which signaling pathways are activated in response to cell wall stress caused by chitin synthase inhibition?

The primary signaling cascade activated is the Cell Wall Integrity (CWI) pathway.[5][6] This is a highly conserved Mitogen-Activated Protein Kinase (MAPK) pathway. In Saccharomyces cerevisiae, cell surface sensors (like Wsc1, Wsc2, Wsc3, and Mid2) detect cell wall stress and signal through the GTPase Rho1 to activate Protein Kinase C (Pkc1).[6][7] Pkc1 then initiates a phosphorylation cascade involving the MAPKKK Bck1, the MAPKKs Mkk1/Mkk2, and finally the MAPK Slt2 (also known as Mpk1).[5][8] Phosphorylated Slt2/Mpk1 translocates to the nucleus to activate transcription factors like Rlm1 and SBF (Swi4/Swi6), leading to the expression of genes involved in cell wall repair and synthesis.[6][7]

Troubleshooting Guides

IssuePotential Cause(s)Troubleshooting Step(s)
Inconsistent Minimum Inhibitory Concentration (MIC) Results Inoculum preparation error (incorrect density).Media variability (lot-to-lot differences in RPMI 1640).Subjective endpoint reading, especially with fungistatic compounds.Ensure the inoculum is prepared from a fresh culture and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer.[2]Use a standardized, quality-controlled medium for all assays.For fungistatic agents, read the MIC as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control. Using a plate reader can improve objectivity.[2][9]
"Trailing Growth" in Broth Microdilution Assay Reduced but persistent growth across a wide range of drug concentrations, common with fungistatic agents.For Candida species, it is often recommended to read the MIC at 24 hours, as trailing effects can be more pronounced at 48 hours.[2]The endpoint should be the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.[2]
Unexpected Growth at High Inhibitor Concentrations (Paradoxical Effect) Compensatory upregulation of an alternative cell wall component (e.g., chitin synthesis in response to echinocandins).Confirm the phenotype by re-testing.[4]Analyze the cell wall composition of cells grown in high drug concentrations to look for increases in alternative polysaccharides.Investigate the activation of stress response pathways like the CWI and calcineurin pathways.[4]
Low or No Signal in Phospho-Slt2/Mpk1 Western Blot Inefficient protein extraction or phosphatase activity during lysis.Insufficient cell wall stress to activate the CWI pathway.Poor antibody quality or suboptimal blotting/transfer conditions.Include phosphatase inhibitors in your lysis buffer.[10]Ensure the concentration of the chitin synthase inhibitor and the treatment time are sufficient to induce a robust stress response. A time-course experiment is recommended.Use a validated phospho-specific antibody. Optimize antibody dilutions and blocking buffers (BSA is often preferred over milk for phospho-antibodies).[10]

Data Presentation

Table 1: Changes in Fungal Cell Wall Composition in Response to Cell Wall Synthesis Inhibitors.

FungusTreatmentConcentrationChange in β-GlucanChange in ChitinReference
Aspergillus fumigatusNikkomycin Z≥ 0.5 µg/mLIncreased-[1]
Aspergillus fumigatusNikkomycin Z≥ 16 µg/mL-Decreased[1]
Aspergillus fumigatusCaspofungin≥ 4 µg/mLDecreased-[1]
Aspergillus fumigatusCaspofungin≥ 32 µg/mL-Increased[1]
Aspergillus fumigatusCaspofungin (0.125 µg/mL) + Nikkomycin Z (2 µg/mL)CombinedDrastic DecreaseCompensatory Increase[1][11]

Experimental Protocols

Protocol 1: Quantification of Fungal Cell Wall Chitin and β-Glucan

This protocol is adapted from methods described for analyzing fungal cell wall polysaccharides.

1. Cell Wall Isolation: a. Grow fungal cells to the mid-log phase and treat with the chitin synthase inhibitor or vehicle control for the desired time. b. Harvest approximately 10⁸ cells by centrifugation. c. Wash the cell pellet extensively with distilled water. d. Disrupt the cells using mechanical methods (e.g., bead beating with glass beads) in a suitable buffer. e. Centrifuge the homogenate at low speed to pellet the cell walls. f. Wash the cell wall fraction repeatedly with 1 M NaCl and then with distilled water. Lyophilize the clean cell wall fraction.

2. Acid Hydrolysis: a. Weigh 5-10 mg of the lyophilized cell wall material into a screw-cap tube. b. Add 1 mL of 72% (w/w) sulfuric acid and incubate at room temperature for 1 hour with occasional vortexing. c. Dilute the sulfuric acid to 2 M by adding 5.6 mL of distilled water. d. Hydrolyze the polysaccharides by heating at 100°C for 4 hours. e. Neutralize the hydrolysate with saturated Ba(OH)₂. Centrifuge to remove the BaSO₄ precipitate.

3. Quantification of Monosaccharides: a. The supernatant contains the monosaccharides. Chitin is quantified by measuring N-acetylglucosamine (GlcNAc), and β-glucan is quantified by measuring glucose. b. Use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for accurate separation and quantification of the monosaccharides. c. Alternatively, colorimetric assays can be used. For GlcNAc, the Elson-Morgan method can be adapted. For glucose, a glucose oxidase/peroxidase (GOPOD) assay kit can be used. d. Construct standard curves with known concentrations of GlcNAc and glucose to calculate the amounts in your samples.

Protocol 2: Western Blot for Phosphorylated Slt2/Mpk1

This protocol provides a method to detect the activation of the CWI pathway by measuring the phosphorylation of its terminal MAPK, Slt2/Mpk1.

1. Protein Extraction: a. Grow fungal cells (e.g., S. cerevisiae) to mid-log phase. b. Treat cells with a cell wall stressing agent (e.g., your chitin synthase inhibitor, or a positive control like Calcofluor White at 50 µg/mL) for a specific time (e.g., 0, 15, 30, 60, 120 minutes). c. Harvest cells by centrifugation and immediately freeze the pellet in liquid nitrogen. d. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors (e.g., PhosSTOP™). e. Lyse the cells by bead beating with glass beads at 4°C. f. Clarify the lysate by centrifugation at high speed (e.g., 13,000 rpm for 15 minutes at 4°C). The supernatant is your whole-cell protein extract. g. Determine protein concentration using a standard method (e.g., Bradford assay).

2. SDS-PAGE and Electrotransfer: a. Denature 20-50 µg of protein extract by boiling in Laemmli sample buffer. b. Separate the proteins on an 8-10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended.[10] b. Incubate the membrane with a primary antibody specific for the dually phosphorylated form of Slt2/Mpk1 (e.g., anti-phospho-p44/42 MAPK [Thr202/Tyr204] antibody, which cross-reacts with yeast Slt2/Mpk1) overnight at 4°C.[8] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane again as in step 3c. f. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and image the blot. g. To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against total Slt2/Mpk1 or a loading control protein like actin or Pgk1.

Mandatory Visualizations

Compensatory_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitin_Synthase_Inhibitor Chitin Synthase Inhibitor Cell_Wall_Stress Cell Wall Stress Chitin_Synthase_Inhibitor->Cell_Wall_Stress causes Wsc1_Mid2 Sensors (Wsc1, Mid2) Cell_Wall_Stress->Wsc1_Mid2 activates Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP activates Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 phosphorylates Slt2_Mpk1 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2_Mpk1 phosphorylates Slt2_Mpk1_P P-Slt2/Mpk1 Slt2_Mpk1->Slt2_Mpk1_P Rlm1_SBF Transcription Factors (Rlm1, SBF) Slt2_Mpk1_P->Rlm1_SBF translocates & activates Gene_Expression Upregulation of Cell Wall Genes (e.g., FKS2) Rlm1_SBF->Gene_Expression induces

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by cell wall stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Data Interpretation A 1. Fungal Culture Growth (e.g., S. cerevisiae) B 2. Treatment with Chitin Synthase Inhibitor (Time-course & Dose-response) A->B C 3a. Assess Phenotype (MIC, Cell Viability Assay) B->C D 3b. Quantify Cell Wall Composition (HPAEC-PAD) (Measure Chitin & Glucan) B->D E 3c. Analyze CWI Pathway Activation (Western Blot) (Detect P-Slt2/Mpk1) B->E F 4. Correlate Data: Link pathway activation with cell wall changes and viability C->F D->F E->F

Caption: Experimental workflow for investigating compensatory cell wall responses.

References

Technical Support Center: Chitin Synthase Inhibitor 8 (CSI-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of Chitin (B13524) Synthase Inhibitor 8 (CSI-8).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with CSI-8.

Question Possible Causes Troubleshooting & Optimization Strategies
1. Why am I observing poor or no efficacy of CSI-8 in vivo, despite promising in vitro results? 1. Poor Bioavailability: The compound may have low solubility in aqueous solutions, leading to poor absorption and distribution. 2. Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body. 3. Suboptimal Dosing or Route of Administration: The dose may be too low to achieve a therapeutic concentration at the site of infection, or the administration route may be inappropriate. 4. Target Engagement Issues: The inhibitor may not be reaching the fungal chitin synthase in sufficient concentrations in vivo.1. Formulation Optimization: Prepare a stock solution of CSI-8 in a water-miscible organic solvent like DMSO. For in vivo administration, create a formulation using excipients such as PEG300, Tween® 80, or cyclodextrins to improve solubility and stability. Always include a vehicle control in your experiments[1][2]. 2. Pharmacokinetic (PK) Studies: Conduct preliminary PK studies to determine the half-life, clearance rate, and optimal dosing frequency of CSI-8. 3. Dose-Response and Route Exploration: Perform a dose-escalation study to find the effective therapeutic window. Test different administration routes (e.g., oral gavage, intraperitoneal injection) to see which provides the best efficacy[3]. 4. Target Engagement Assays: If possible, develop an assay to measure the inhibition of chitin synthesis in tissues or fungal cells recovered from the animal model.
2. My animals are showing signs of toxicity or adverse effects. What should I do? 1. Off-Target Effects: The inhibitor may be interacting with other host targets. 2. High Dose: The administered dose may be too high, leading to toxicity. 3. Vehicle Toxicity: The formulation vehicle itself could be causing adverse effects.1. In Vitro Cytotoxicity Screening: Test CSI-8 against various human cell lines to assess its general toxicity[4]. 2. Dose Reduction: Lower the dose to a level that is tolerated while still aiming for efficacy. A comprehensive dose-response study is crucial[3]. 3. Vehicle Control Group: Ensure you have a control group that receives only the vehicle to distinguish between compound and vehicle toxicity[2].
3. I am seeing high variability in my experimental results between animals. 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Animal Health and Handling: Variations in animal health, stress levels, or inconsistent handling can affect outcomes. 3. Infection Inoculum: Variability in the preparation and administration of the fungal inoculum.1. Standardize Administration: Ensure precise and consistent administration techniques. For oral gavage, ensure the compound is delivered to the stomach correctly each time. 2. Acclimation and Handling: Allow animals to acclimate to their environment before the experiment begins and use consistent handling procedures to minimize stress[3]. 3. Inoculum Standardization: Carefully standardize the fungal culture conditions and the inoculum preparation to ensure each animal receives a consistent dose of the pathogen.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Chitin Synthase Inhibitor 8?

A1: this compound (CSI-8) functions by inhibiting chitin synthase, a crucial enzyme responsible for synthesizing chitin. Chitin is an essential component of the fungal cell wall, providing it with structural integrity[5][6]. By blocking chitin production, CSI-8 compromises the fungal cell wall, leading to cell lysis and death. This target is attractive because chitin is not present in mammals, suggesting a potential for selective toxicity against fungi[7][8].

Q2: The in vitro data for CSI-8 looks promising. How can I translate this to an in vivo model?

A2: Translating in vitro success to in vivo efficacy requires careful planning. First, establish a relevant animal model of the fungal infection you are targeting (e.g., a murine model of systemic candidiasis). You will need to develop a safe and effective formulation for CSI-8, often starting with a solution in DMSO and then creating a suspension or emulsion for administration[1][2]. A pilot study to determine the maximum tolerated dose and basic pharmacokinetic properties is highly recommended before launching a full-scale efficacy study.

Q3: Can CSI-8 be used in combination with other antifungal agents?

A3: Yes, there is strong evidence that chitin synthase inhibitors can act synergistically with other classes of antifungal drugs. For instance, combining CSI-8 with azoles (which inhibit ergosterol (B1671047) synthesis) or echinocandins (which inhibit glucan synthesis) could lead to a more potent antifungal effect[9]. This is because the fungus's ability to compensate for the inhibition of one cell wall component by increasing the production of another is compromised when multiple pathways are targeted simultaneously[10]. In vitro checkerboard assays can be used to assess synergy before moving to in vivo combination studies[11].

Q4: What are the known in vitro inhibitory concentrations for CSI-8?

A4: The available data for CSI-8 (also referred to as compound 9d in some literature) is summarized in the table below.

Quantitative Data Summary

Parameter Value Fungal Species Reference
Chitin Synthase Inhibition 69% at 300 µg/mLNot Specified[12]
IC₅₀ 64 µg/mLCandida albicans[12]
IC₅₀ 53.33 µg/mLCryptococcus neoformans[12]
IC₅₀ 15.08 µg/mLAspergillus fumigatus[12]
IC₅₀ 64 µg/mLTrichophyton rubrum[12]
Synergistic Effect Strong synergy with Fluconazole at 32 µg/mLAspergillus fumigatus[12]

Experimental Protocols

Protocol 1: Formulation of CSI-8 for In Vivo Oral Administration

This protocol provides a general method for formulating a hydrophobic compound like CSI-8 for oral gavage in a murine model.

  • Prepare Stock Solution: Dissolve CSI-8 in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Vehicle Preparation: Prepare the vehicle solution consisting of 5% DMSO, 30% PEG300, and 65% sterile water[2].

  • Final Formulation: On the day of administration, dilute the CSI-8 stock solution with the vehicle to the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Administration: Administer the formulation to mice via oral gavage. Ensure the solution is well-mixed before each administration.

  • Control Group: The vehicle control group should receive the same formulation without the active compound.

Protocol 2: Murine Model of Systemic Aspergillus fumigatus Infection

This protocol outlines a common model for testing the efficacy of antifungal agents against a systemic fungal infection.

  • Immunosuppression: If required for the model, induce immunosuppression in mice (e.g., using cyclophosphamide) several days before infection[6].

  • Inoculum Preparation: Culture Aspergillus fumigatus and prepare a spore suspension in sterile saline. Count the spores using a hemocytometer and adjust the concentration to the desired level (e.g., 2.5 x 10⁷ spores/mL).

  • Infection: Infect the mice with a lethal dose of the fungal pathogen, typically via tail vein injection of the spore suspension[6].

  • Treatment: Begin treatment with the formulated CSI-8 (as described in Protocol 1) at a specified time post-infection (e.g., 2 hours). Administer the treatment daily for a predetermined period (e.g., 7 days).

  • Monitoring: Monitor the animals daily for signs of illness and record survival rates.

  • Fungal Burden Assessment: At the end of the study, or upon humane endpoint, harvest target organs (e.g., kidneys, brain). Homogenize the tissues and plate serial dilutions on appropriate agar (B569324) to determine the fungal load (Colony Forming Units per gram of tissue)[11].

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Fungal Cell Wall Synthesis cluster_1 Inhibitor Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase CellWall Fungal Cell Wall (Structural Integrity) Chitin->CellWall Glucan β-1,3-glucan Glucan->CellWall Fungal_Cell Fungal Cell CellWall->Fungal_Cell Protects CSI8 CSI-8 CSI8->Chitin Inhibits Fungal_Cell_Lysis Cell Lysis CSI8->Fungal_Cell_Lysis Azoles Azoles Echinocandins Echinocandins Echinocandins->Glucan Inhibits Fungal_Cell->Fungal_Cell_Lysis Leads to

Caption: Mechanism of CSI-8 action on the fungal cell wall synthesis pathway.

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Efficacy Study cluster_2 Data Analysis start In Vitro Efficacy (IC₅₀, MIC) formulation Formulation Development (Solubility, Stability) start->formulation toxicity In Vitro Toxicity (Human Cell Lines) formulation->toxicity pk_pd Pilot In Vivo Study (PK/PD, MTD) toxicity->pk_pd animal_model Select Animal Model (e.g., Murine Candidiasis) pk_pd->animal_model infection Infect Animals with Pathogen animal_model->infection treatment Administer CSI-8 vs. Vehicle infection->treatment monitoring Monitor Survival & Health treatment->monitoring endpoint Endpoint Analysis (Fungal Burden, Histology) monitoring->endpoint analysis Statistical Analysis (Survival Curves, CFU counts) endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: Experimental workflow for evaluating the in vivo efficacy of CSI-8.

G start Poor In Vivo Efficacy Observed check_solubility Is the compound soluble in the formulation? start->check_solubility check_pk Is the compound bioavailable? (Check PK data) check_solubility->check_pk Yes improve_formulation Optimize Formulation: - Use excipients - Change vehicle check_solubility->improve_formulation No check_dose Is the dose optimal? check_pk->check_dose Yes modify_dose Perform Dose-Response Study: - Increase/decrease dose - Change administration route check_pk->modify_dose No check_target Is the target engaged? check_dose->check_target Yes check_dose->modify_dose No re_evaluate Re-evaluate In Vitro Data and Compound Properties check_target->re_evaluate No check_target->re_evaluate Yes, but still no efficacy improve_formulation->start modify_dose->start confirm_target Confirm Target Engagement: - Ex vivo analysis of fungal cells - Biomarker analysis re_evaluate->improve_formulation re_evaluate->modify_dose

Caption: Troubleshooting decision tree for poor in vivo efficacy of CSI-8.

References

Technical Support Center: Minimizing Off-Target Effects of Chitin Synthase Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Chitin (B13524) Synthase Inhibitor 8 (CSI-8). Our focus is on providing practical, actionable guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a concern when using Chitin Synthase Inhibitor 8?

A1: Off-target effects occur when a small molecule inhibitor, such as CSI-8, binds to and alters the function of proteins other than its intended target, chitin synthase.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where the observed phenotype may not be a result of chitin synthase inhibition.[2] Furthermore, off-target binding can induce cellular toxicity and diminish the translational potential of your research by producing misleading preclinical results.[2]

Q2: What is the mechanism of action of this compound, and how does this relate to its potential for off-target effects?

A2: this compound functions by inhibiting chitin synthase (CHS), an enzyme essential for the synthesis of chitin, a key component of the fungal cell wall.[3][4] This inhibition disrupts cell wall integrity, leading to broad-spectrum antifungal activity.[3][4] Like many small molecule inhibitors, the potential for off-target effects with CSI-8 arises from its chemical structure, which may allow it to bind to other proteins with similar binding pockets or structural motifs.

Q3: Are there known off-target effects for this compound?

A3: Currently, specific off-target proteins for this compound have not been extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine and validate the on- and off-target effects of CSI-8 within their specific experimental system.

Q4: What are the initial steps to minimize off-target effects in my experiments with CSI-8?

A4: To minimize the potential for off-target effects, you should:

  • Determine the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of CSI-8 that elicits the desired on-target effect (i.e., inhibition of fungal growth). Using higher concentrations increases the likelihood of engaging lower-affinity off-target proteins.

  • Use a Structurally Unrelated Chitin Synthase Inhibitor: As a control, use a well-characterized chitin synthase inhibitor with a different chemical scaffold, such as Nikkomycin Z.[5] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Include a Negative Control Compound: If available, use a structurally similar but inactive analog of CSI-8. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

Troubleshooting Guides

Issue: Inconsistent results or unexpected phenotypes are observed when using this compound.

This could be an indication of off-target effects. The following troubleshooting workflow will guide you in identifying and validating the on-target action of CSI-8.

Workflow for Investigating Potential Off-Target Effects

G cluster_0 Initial Observation cluster_1 Biochemical & Biophysical Validation cluster_2 Genetic Validation cluster_3 Conclusion A Inconsistent Results or Unexpected Phenotypes B Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement A->B D CRISPR-Cas9 Mediated Knockdown/Knockout of Chitin Synthase A->D C Proteome-Wide Profiling (e.g., Chemical Proteomics) B->C If target engagement is confirmed, identify potential off-targets E Phenotype recapitulated? -> On-Target Effect B->E F Phenotype not recapitulated? -> Potential Off-Target Effect B->F C->F D->E D->F

Caption: Troubleshooting workflow for investigating off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct assessment of CSI-8 binding to chitin synthase in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

Methodology:

  • Cell Culture and Treatment:

    • Culture fungal cells to the mid-log phase.

    • Treat cells with CSI-8 at various concentrations and a vehicle control (e.g., DMSO).

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble chitin synthase using Western blotting with a specific antibody.

  • Data Analysis:

    • Plot the amount of soluble chitin synthase as a function of temperature for both the vehicle and CSI-8 treated samples.

    • A shift in the melting curve to a higher temperature in the presence of CSI-8 indicates target engagement.

Protocol 2: Proteome-Wide Off-Target Identification using Chemical Proteomics

This approach aims to identify all cellular proteins that interact with CSI-8.

Methodology:

  • Probe Synthesis (if necessary):

    • Synthesize a CSI-8 analog with a reactive group (e.g., a photoaffinity label) and a tag (e.g., biotin) for enrichment.

  • Cell Treatment and Crosslinking:

    • Treat live cells or cell lysates with the CSI-8 probe.

    • If using a photoaffinity probe, expose the samples to UV light to induce covalent crosslinking of the probe to interacting proteins.

  • Protein Enrichment:

    • Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag).

  • Mass Spectrometry Analysis:

    • Elute the enriched proteins and identify them using mass spectrometry.

  • Data Analysis:

    • Proteins specifically enriched in the CSI-8 probe-treated sample compared to controls are considered potential off-targets.

Protocol 3: Genetic Validation using CRISPR-Cas9

This protocol validates whether the observed phenotype is a direct result of chitin synthase inhibition.

Methodology:

  • gRNA Design and Cloning:

    • Design and clone guide RNAs (gRNAs) targeting the chitin synthase gene(s) in your fungal species of interest into a Cas9 expression vector.

  • Fungal Transformation:

    • Transform the gRNA/Cas9 constructs into your fungal cells.

  • Selection and Verification of Mutants:

    • Select for transformed cells and verify the knockout or knockdown of the chitin synthase gene(s) by PCR and sequencing.

  • Phenotypic Analysis:

    • Compare the phenotype of the chitin synthase mutant strains with that of wild-type cells treated with CSI-8.

    • If the genetic knockout/knockdown recapitulates the phenotype observed with CSI-8 treatment, it strongly suggests an on-target effect.

Signaling Pathways

Inhibition of chitin synthesis can trigger compensatory responses through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

G cluster_pkc PKC Pathway cluster_hog HOG Pathway cluster_ca Ca2+/Calcineurin Pathway stress Cell Wall Stress (e.g., CSI-8) pkc PKC MAP Kinase Cascade stress->pkc hog HOG MAP Kinase Cascade stress->hog ca Ca2+/Calcineurin Signaling stress->ca chs_exp Chitin Synthase Gene Expression pkc->chs_exp hog->chs_exp ca->chs_exp chitin_syn Increased Chitin Synthesis chs_exp->chitin_syn

Caption: Signaling pathways regulating fungal chitin synthesis.

Cell wall stress, such as that induced by CSI-8, can activate the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+/calcineurin signaling pathways.[6][7][8] These pathways can coordinately regulate the expression of chitin synthase genes, leading to a compensatory increase in chitin synthesis.[6][7][8] This is an important consideration when analyzing the effects of CSI-8, as cellular responses can sometimes mask the primary inhibitory effect.

Quantitative Data Summary

The following tables summarize the reported in vitro antifungal activity of this compound.

Table 1: In Vitro Antifungal Activity of this compound

Fungal PathogenIC50 (µg/mL)
Candida albicans64
Aspergillus flavus53.33
Aspergillus fumigatus15.08
Cryptococcus neoformans64

Data from in vitro cell viability assays conducted over 24 hours.[3]

Table 2: Enzymatic Inhibition of Chitin Synthase by CSI-8

InhibitorConcentration% Inhibition
This compound300 µg/mL69%

[3]

By following these guidelines and protocols, researchers can more confidently assess the on- and off-target effects of this compound, leading to more robust and reproducible experimental outcomes.

References

dealing with resistance to Chitin synthase inhibitor 8 in fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitin (B13524) Synthase Inhibitor 8 (CSI-8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing resistance and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Chitin Synthinase Inhibitor 8?

Chitin Synthase Inhibitor 8 (CSI-8) is a broad-spectrum antifungal agent that functions by inhibiting chitin synthase (CHS).[1] Chitin is an essential component of the fungal cell wall, providing structural integrity.[2][3] By blocking CHS, CSI-8 disrupts chitin synthesis, leading to a weakened cell wall and ultimately fungal cell death.[4]

Q2: What are the known IC50 values for CSI-8 against common fungal strains?

CSI-8 has demonstrated inhibitory activity against a range of fungal pathogens. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Fungal StrainIC50 (µg/mL)
Candida albicans64
Aspergillus flavus53.33
Aspergillus fumigatus15.08
Cryptococcus neoformans64
Data sourced from MedchemExpress.[1]

Q3: Does CSI-8 exhibit synergistic effects with other antifungal agents?

Yes, CSI-8 has been shown to have a strong synergistic effect with fluconazole (B54011) against Aspergillus fumigatus at a concentration of 32 µg/mL.[1] This suggests that combination therapy could be a promising strategy to enhance antifungal efficacy and potentially overcome resistance.

Q4: What are the potential mechanisms of resistance to chitin synthase inhibitors like CSI-8?

While specific resistance mechanisms to CSI-8 have not been extensively documented, resistance to chitin synthase inhibitors in fungi can occur through several mechanisms:

  • Target Modification: Mutations in the CHS genes can alter the enzyme's structure, reducing the binding affinity of the inhibitor.

  • Increased Chitin Synthesis: Overexpression of chitin synthase enzymes can compensate for the inhibitory effect of the drug.

  • Cell Wall Integrity (CWI) Pathway Upregulation: This is a primary compensatory mechanism.[3][5][6] When chitin synthesis is inhibited, the CWI pathway can be activated, leading to an increase in the synthesis of other cell wall components, such as β-glucans, to maintain cell wall integrity.[2][7]

  • Efflux Pumps: Fungal cells may utilize efflux pumps to actively transport the inhibitor out of the cell, reducing its intracellular concentration.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with CSI-8.

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for susceptible strains.
Possible Cause Troubleshooting Step
Inoculum Preparation Error Ensure the inoculum is prepared from a fresh culture and standardized to the correct cell density (e.g., 0.5-2.5 x 10³ CFU/mL for broth microdilution).[8]
Media Variability Use a standardized medium such as RPMI 1640. Be aware of potential lot-to-lot variability and perform quality control with reference strains.[8]
Incorrect Endpoint Reading For fungistatic agents, the MIC is often defined as the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the control. Using a spectrophotometer can help standardize readings.[8][9]
Compound Instability Verify the stability of your CSI-8 stock solution and the final concentrations in your assay under the experimental conditions (pH, temperature, time).
Problem 2: Appearance of resistant colonies during susceptibility testing.
Possible Cause Troubleshooting Step
Heteroresistance The fungal population may contain a subpopulation of resistant cells. Consider plating on drug-free agar (B569324) to check for contamination and re-testing individual colonies.
Induction of Resistance Prolonged exposure to sub-inhibitory concentrations of an antifungal can lead to the selection of resistant mutants.[8] Minimize the pre-incubation time with the drug where possible.
Activation of Compensatory Pathways The fungus may be upregulating the Cell Wall Integrity (CWI) pathway.[3][5][6] Consider co-treatment with an inhibitor of the CWI pathway to see if susceptibility is restored.
Problem 3: Inconsistent results in checkerboard assays for synergy testing.
Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and ensure proper mixing of the drugs and inoculum in each well of the microtiter plate.
Incorrect Concentration Gradients Double-check the dilution calculations for both CSI-8 and the interacting drug to ensure an appropriate concentration range is tested.
Misinterpretation of Fractional Inhibitory Concentration Index (FICI) Calculate the FICI for each well showing no growth. An FICI of ≤ 0.5 is generally considered synergistic.[8]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL in RPMI 1640)

  • CSI-8 stock solution

  • RPMI 1640 medium

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of CSI-8 in RPMI 1640 medium in the 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (inoculum without CSI-8) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for Candida spp.) for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of CSI-8 that causes a significant inhibition of growth compared to the positive control.

Protocol 2: Checkerboard Assay for Synergy Testing

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum

  • Stock solutions of CSI-8 and the second antifungal agent

  • RPMI 1640 medium

Procedure:

  • Prepare serial dilutions of CSI-8 horizontally and the second antifungal agent vertically in the 96-well plate.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Add the standardized fungal inoculum to each well.

  • Include controls for each drug alone.

  • Incubate the plate under appropriate conditions.

  • Read the MIC for each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates indifference; FICI > 4.0 indicates antagonism.[8]

Visualizations

CWI_Pathway cluster_CellSurface Cell Surface cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CSI-8 CSI-8 Chitin_Synthase Chitin_Synthase CSI-8->Chitin_Synthase inhibits Cell_Wall_Stress Cell_Wall_Stress Chitin_Synthase->Cell_Wall_Stress leads to Sensors Sensors Cell_Wall_Stress->Sensors activates Rho1-GTP Rho1-GTP Sensors->Rho1-GTP PKC1 PKC1 Rho1-GTP->PKC1 MAPK_Cascade MAPK_Cascade PKC1->MAPK_Cascade Transcription_Factor Transcription_Factor MAPK_Cascade->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Wall_Repair_Genes Cell_Wall_Repair_Genes Gene_Expression->Cell_Wall_Repair_Genes upregulates

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Troubleshooting_Flowchart Start High MIC Observed Check_Inoculum Check Inoculum Preparation Start->Check_Inoculum Check_Media Verify Media Quality Check_Inoculum->Check_Media Inoculum OK End_Susceptible Issue Resolved (Susceptible) Check_Inoculum->End_Susceptible Error Found & Corrected Review_Endpoint Review Endpoint Reading Check_Media->Review_Endpoint Media OK Check_Media->End_Susceptible Error Found & Corrected Investigate_Resistance Resistance Suspected? Review_Endpoint->Investigate_Resistance Endpoint Reading Correct Review_Endpoint->End_Susceptible Error Found & Corrected Isolate_Colonies Isolate and Re-test Colonies Investigate_Resistance->Isolate_Colonies Yes Investigate_Resistance->End_Susceptible No Sequence_CHS_Genes Sequence CHS Genes Isolate_Colonies->Sequence_CHS_Genes Assess_CWI_Pathway Assess CWI Pathway Activity Sequence_CHS_Genes->Assess_CWI_Pathway End_Resistant Resistance Confirmed Assess_CWI_Pathway->End_Resistant

Caption: Troubleshooting workflow for high MIC values.

Experimental_Workflow Start Start Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum MIC_Assay Perform Broth Microdilution MIC Assay Prepare_Inoculum->MIC_Assay Checkerboard_Assay Perform Checkerboard Assay for Synergy Prepare_Inoculum->Checkerboard_Assay Analyze_MIC Analyze MIC Results MIC_Assay->Analyze_MIC Analyze_FICI Calculate and Analyze FICI Checkerboard_Assay->Analyze_FICI Resistance_Screening Screen for Resistant Mutants Analyze_MIC->Resistance_Screening End End Analyze_FICI->End Characterize_Resistance Characterize Resistance Mechanisms Resistance_Screening->Characterize_Resistance Characterize_Resistance->End

Caption: Experimental workflow for CSI-8 evaluation.

References

Technical Support Center: Refining Purification Protocols for Chitin Synthase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chitin (B13524) synthase purification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of chitin synthase enzyme purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common expression systems for recombinant chitin synthase, and what are the associated challenges?

A1: Recombinant chitin synthases are commonly expressed in Escherichia coli, insect cells, and yeast (like Saccharomyces cerevisiae). Each system presents unique challenges:

  • E. coli : While offering rapid growth and high protein yields, expressing membrane-bound chitin synthases in E. coli often leads to the formation of insoluble inclusion bodies. This necessitates additional protein refolding steps, which can be complex and may not always yield active enzymes.[1][2] Surface cysteines not involved in disulfide bonds can also contribute to insolubility.[1]

  • Insect Cells (e.g., Sf9, High Five™) : This system is often successful for producing properly folded and post-translationally modified eukaryotic membrane proteins, including chitin synthases. However, yields can be lower compared to E. coli, and the cultivation of insect cells is more complex and costly.[3]

  • Yeast (e.g., Saccharomyces cerevisiae) : As a eukaryotic system, yeast can provide proper folding and modification of fungal chitin synthases. A significant challenge is that the enzyme is often produced as a zymogen, requiring activation by proteases like trypsin.[4][5][6][7]

Q2: My purified chitin synthase shows low or no activity. What are the potential causes and solutions?

A2: Low or no enzymatic activity is a frequent issue. Consider the following troubleshooting steps:

  • Improper Storage : Ensure the enzyme is stored at -20°C or below and avoid repeated freeze-thaw cycles. It is advisable to prepare fresh enzyme extracts for assays.[8]

  • Suboptimal Assay Conditions : Chitin synthase activity is highly dependent on pH, temperature, and cofactor concentrations. The optimal pH is typically between 6.5 and 7.0, and the highest activity is generally observed between 37°C and 44°C.[8][9] Divalent cations like Mg²⁺ are often required for activity.[4][5][8]

  • Enzyme Oxidation : The presence of a reducing agent, such as dithiothreitol (B142953) (DTT), in the extraction buffer can prevent melanization and oxidation of the enzyme extract.[8][9]

  • Zymogen Activation : Many chitin synthases are synthesized as inactive zymogens and require proteolytic activation, for instance, by a pre-incubation with trypsin.[4][5][8]

  • Presence of Inhibitors : Crude extracts may contain endogenous inhibitors. Partial purification can help remove these interfering substances.[8] Also, be aware of substrate inhibition, as high concentrations of the substrate UDP-GlcNAc can paradoxically inhibit enzyme activity.[8][9]

Q3: I am observing protein precipitation during purification. How can I improve the solubility of my chitin synthase?

A3: Protein precipitation can occur at various stages of purification. Here are some strategies to enhance solubility:

  • Optimize Buffer Composition : The addition of sucrose (B13894) to the homogenization media has been shown to markedly improve the stability of chitin synthase in cell-free extracts.[10] Including glycerol (B35011) (e.g., 10-20%) in buffers can also help stabilize the protein.

  • Use of Detergents : For membrane-bound chitin synthases, detergents are crucial for solubilization from the microsomal fraction. Digitonin has been used successfully to solubilize the enzyme with 60-70% recovery of activity.[4][5]

  • Control Temperature : Perform purification steps at 4°C to minimize protease activity and protein degradation, which can lead to aggregation and precipitation.

  • Solubility-Enhancing Tags : For recombinant proteins expressed in systems like E. coli, using solubility-enhancing fusion tags can prevent the formation of inclusion bodies.[11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Protein Yield After Elution Low initial expression levels.Optimize expression conditions (e.g., induction time, temperature).[11]
Inefficient cell lysis.Ensure the lysis buffer is appropriate and lysis methods are effective.[11]
Protein is in insoluble inclusion bodies.Optimize expression for solubility or use refolding protocols.[11]
Inefficient binding to affinity resin.Check the integrity of the affinity tag; ensure the column is properly packed and compatible with the protein.[11]
Inefficient elution.Optimize elution buffer pH and eluting agent concentration; consider a slower flow rate or gradient elution.[11]
High Background Signal in Activity Assay Incomplete washing steps.Increase the number and vigor of washing steps in the assay protocol.[12]
Spontaneous substrate hydrolysis.Run a "no enzyme" control to determine and subtract the background signal.[12]
High Variability Between Replicates Pipetting errors or inconsistent mixing.Use calibrated pipettes and ensure thorough mixing of reagents.[12]
Inconsistent washing procedure.Standardize the washing steps for all replicates.[12]
Precipitation in Assay Wells High concentration of inhibitors or other reagents.Check the solubility of all components in the reaction buffer; ensure inhibitors are fully dissolved.[8][12][13]

Experimental Protocols

Protocol 1: Purification of Chitin Synthase from Fungal Mycelia

This protocol is adapted from methods used for the purification of chitin synthase from filamentous fungi.[4][10]

  • Cell Lysis :

    • Harvest fungal mycelia and wash with cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M sucrose).

    • Resuspend the mycelia in ice-cold extraction buffer.

    • Disrupt the cells using a homogenizer with glass beads or by grinding in liquid nitrogen.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove cell debris.

  • Microsomal Fraction Preparation :

    • Centrifuge the supernatant from the previous step at high speed (e.g., 100,000 x g for 45-60 minutes) to pellet the microsomal fraction.

    • Resuspend the pellet in a buffer containing a solubilizing agent like 0.5% digitonin.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation :

    • Slowly add solid ammonium sulfate to the solubilized microsomal fraction to a desired saturation (e.g., 0-20%) while stirring at 4°C.

    • Centrifuge to collect the precipitate and dissolve it in a minimal volume of buffer.

    • Dialyze the resuspended precipitate against the same buffer to remove ammonium sulfate.

  • Chromatography :

    • Further purify the enzyme using a combination of chromatographic techniques such as:

      • Gel Filtration (Size Exclusion) Chromatography

      • Ion Exchange Chromatography (e.g., Mono Q column)[4][5]

      • Affinity Chromatography using a chitin-binding domain (CBD) tag or concanavalin (B7782731) A-Sepharose for glycoproteins.[4][5][14]

Protocol 2: Non-Radioactive Chitin Synthase Activity Assay

This assay is based on the specific binding of Wheat Germ Agglutinin (WGA) to newly synthesized chitin.[8][12]

  • Plate Preparation :

    • Coat 96-well microtiter plates with a WGA solution (e.g., 50 µg/mL in deionized water) and incubate overnight at 4°C.

    • Wash the plates with deionized water and block with a solution of Bovine Serum Albumin (BSA).

  • Enzymatic Reaction :

    • Prepare a reaction mixture containing: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and an optimized concentration of Mg²⁺ (e.g., 3.2 mM CoCl₂).[12]

    • Add the reaction mixture to each well. For inhibitor studies, add the test compound at this stage.

    • Initiate the reaction by adding the enzyme preparation. Include a boiled enzyme control for background measurement.

    • Incubate the plate with shaking at 37°C for 1-3 hours.[8][12]

  • Detection :

    • Stop the reaction by washing the plate multiple times with ultrapure water.

    • Add a solution of WGA conjugated to Horseradish Peroxidase (WGA-HRP) to each well and incubate.

    • Wash the plate again to remove unbound WGA-HRP.

    • Add a peroxidase substrate (e.g., TMB) and measure the optical density at the appropriate wavelength (e.g., 600-650 nm).[8][12]

Quantitative Data Summary

Table 1: Optimal Conditions for Chitin Synthase Activity

ParameterOptimal RangeSource Organism ExampleCitation
pH6.5 - 7.5Anopheles gambiae / Saccharomyces cerevisiae[8][12]
Temperature30 - 44 °CAnopheles gambiae / Sclerotinia sclerotiorum[8][12]
Mg²⁺ Concentration1.0 - 4.0 mMAnopheles gambiae[12]
Dithiothreitol (DTT)RequiredAnopheles gambiae[12]

Table 2: Inhibitory Activity of Known Chitin Synthase Inhibitors

InhibitorTarget Organism/EnzymeIC₅₀ / Kᵢ ValueCitation
Nikkomycin ZCandida albicans (CaChs1)15 µM (IC₅₀)[12]
Nikkomycin ZCandida albicans (CaChs2)1.5 ± 0.5 µM (Kᵢ)[8]
Polyoxin DCandida albicans (CaChs2)3.2 ± 1.4 µM (Kᵢ)[8]
RO-09-3024Candida albicans (Chs1)0.14 nM[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis start Fungal Mycelia / Recombinant Cells lysis Cell Lysis & Homogenization start->lysis clarification Centrifugation (remove debris) lysis->clarification microsomes High-Speed Centrifugation (pellet microsomes) clarification->microsomes solubilization Solubilization (e.g., with digitonin) microsomes->solubilization precipitation Ammonium Sulfate Precipitation & Dialysis solubilization->precipitation affinity_chrom Affinity Chromatography (e.g., Chitin-Binding Domain) precipitation->affinity_chrom ion_exchange Ion Exchange Chromatography affinity_chrom->ion_exchange size_exclusion Size Exclusion Chromatography ion_exchange->size_exclusion activity_assay Enzyme Activity Assay size_exclusion->activity_assay sds_page SDS-PAGE & Western Blot size_exclusion->sds_page end Purified Active Chitin Synthase activity_assay->end sds_page->end

Caption: A generalized experimental workflow for the purification of chitin synthase enzymes.

signaling_pathway cluster_stress Cell Wall Stress cluster_pathway Calcineurin Pathway cluster_response Cellular Response stress Antifungal Drugs (e.g., Echinocandins) calcineurin Calcineurin (activated) stress->calcineurin activates crz1_p CrzA (phosphorylated, inactive) calcineurin->crz1_p dephosphorylates crz1_a CrzA (dephosphorylated, active) crz1_p->crz1_a nucleus Nucleus crz1_a->nucleus chs_genes CHS Gene Expression (upregulated) crz1_a->chs_genes activates transcription chitin_synthesis Increased Chitin Synthesis chs_genes->chitin_synthesis

Caption: The calcineurin signaling pathway leading to increased chitin synthesis under cell wall stress.

References

Technical Support Center: Interpreting Unexpected Results in Chitin Synthesis Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chitin (B13524) synthesis inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my in vitro chitin synthase inhibition results not correlating with my in vivo (whole-cell) results?

A1: Discrepancies between in vitro and in vivo data are a common challenge. Several factors can contribute to this:

  • Cellular Compensation: Fungi possess dynamic cell walls. When one component, such as β-1,3-glucan, is inhibited, the cell may trigger a compensatory increase in chitin deposition. This can mask the effect of a chitin synthase inhibitor in whole-cell assays.[1][2]

  • Compound Permeability: The test compound may not effectively penetrate the fungal cell wall or membrane to reach the intracellular chitin synthase enzyme in in vivo assays.[2]

  • Inhibitor Efflux: Fungal cells can actively pump the inhibitor out, reducing its intracellular concentration and efficacy.[2]

  • Zymogenicity: Many chitin synthases are produced as inactive zymogens that require proteolytic activation.[2][3] In vitro assays often include proteases, leading to potent inhibition of the activated enzyme. However, in vivo, the enzyme may be in its inactive state or activated differently.[2]

Q2: I'm observing a paradoxical effect where my chitin synthesis inhibitor is less effective at higher concentrations. Why is this happening?

A2: The paradoxical effect, particularly observed with echinocandins which inhibit glucan synthesis and can indirectly affect chitin synthesis, is a known phenomenon. While the exact mechanism is still under investigation, it is thought to be related to the cell wall stress response. At certain high concentrations, the inhibitor may trigger a strong cell wall integrity pathway response, leading to a significant upregulation of chitin synthesis, which can partially overcome the inhibitory effect.

Q3: My compound shows potent inhibition of chitin synthase, but the organism remains viable. What could be the reason?

A3: Several factors could explain this observation:

  • Fungistatic vs. Fungicidal Effect: Many chitin synthase inhibitors are fungistatic rather than fungicidal.[4] They inhibit growth and proliferation but may not directly kill the organism.

  • Cell Wall Salvage Mechanisms: Fungi can activate salvage pathways to compensate for cell wall damage. Increased chitin synthesis is a key component of this response, fortifying the cell wall when other components are compromised.[1]

  • Presence of Multiple Chitin Synthase Isozymes: Fungi often have multiple chitin synthase enzymes with different roles.[5][6] Your inhibitor may be potent against one isozyme but less effective against others that can compensate for the loss of function.

Q4: How do I know if the observed effect is due to off-target activity of my inhibitor?

A4: Distinguishing between on-target and off-target effects is crucial. Here are some strategies:

  • Target Overexpression/Mutation: Genetically modifying the target organism to overexpress the chitin synthase enzyme may lead to increased resistance to a specific inhibitor. Similarly, introducing known resistance mutations (e.g., in the FKS1 gene for caspofungin resistance) can help confirm the target.[7][8]

  • Comprehensive Phenotyping: Observe the cellular morphology and other phenotypes. On-target chitin synthesis inhibition should lead to specific cell wall defects, such as swelling, abnormal septa, and increased sensitivity to osmotic stress.[4]

  • Biochemical Assays: Directly measure the activity of other cellular pathways to rule out significant off-target inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor. A clear SAR can provide evidence for a specific target interaction.

Troubleshooting Guides

Issue 1: High Background or False Positives in Chitin Synthase Assay
Potential Cause Troubleshooting Step
Non-specific Binding In non-radioactive assays, test compounds or other components may bind to the plate. Ensure thorough washing steps.[2]
Precipitation of Test Compound Inhibitors may precipitate in the assay buffer, causing light scattering in spectrophotometric assays. Visually inspect for precipitation and consider adjusting the solvent concentration.[2][9]
Contamination Ensure all reagents and equipment are sterile to prevent microbial growth that could interfere with the assay.
Issue 2: Low or No Enzyme Activity in Chitin Synthase Assay
Potential Cause Troubleshooting Step
Inactive Enzyme Preparation Store enzyme extracts at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh extracts for each assay.[2]
Suboptimal Assay Conditions Optimize pH, temperature, and cofactor concentrations for your specific enzyme source.[2][10][11]
Presence of Endogenous Inhibitors Partially purify the enzyme preparation to remove potential inhibitors from the crude extract.[2]
Melanization of Enzyme Extract Add a reducing agent like dithiothreitol (B142953) (DTT) to the extraction buffer to prevent melanization.[2][11]
Issue 3: Inconsistent Inhibitor IC50 Values
Potential Cause Troubleshooting Step
Inhibitor Instability Check the stability of your compound in the assay buffer under the experimental conditions (pH, temperature, time).[2]
Inconsistent Zymogen Activation If using proteases to activate chitin synthase, ensure consistent pre-incubation times and concentrations across all experiments.[2]
Variable Substrate Concentration For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Ensure the substrate concentration is consistent.[2] Nikkomycin Z, for example, is a competitive inhibitor with respect to UDP-N-acetylglucosamine.[2]

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of Known Chitin Synthase Inhibitors

InhibitorTarget OrganismIC50 ValueCitation
Nikkomycin ZCandida albicans (CaChs1)15 µM[10]
Polyoxin (B77205) DNeurospora crassaKi of 1.40 x 10⁻⁶ M[12][13]

Table 2: Caspofungin MICs for Candida albicans Strains

Strain TypeCaspofungin MICCitation
Susceptible< 0.5 µg/ml[7]
Resistant (with FKS1 mutations)> 16 µg/ml[7]

Experimental Protocols

Non-Radioactive in vitro Chitin Synthase Activity Assay

This protocol is adapted from a method utilizing the specific binding of Wheat Germ Agglutinin (WGA) to newly synthesized chitin.[2][6][10][14]

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA)

  • Crude enzyme extract containing chitin synthase

  • Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM CoCl₂ (or optimal Mg²⁺ concentration)[10][14]

  • WGA-HRP (Horseradish Peroxidase) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at room temperature. Wash the plate three times with ultrapure water.[10]

  • Enzymatic Reaction:

    • Add 50 µL of the reaction mixture to each well.

    • Add 2 µL of your test inhibitor at various concentrations (use solvent as a control).

    • Initiate the reaction by adding 48 µL of the crude enzyme extract.[10][14]

    • Incubate the plate on a shaker at 30°C for 3 hours.[14]

  • Washing: Stop the reaction by washing the plate six times with ultrapure water.[10]

  • Detection:

    • Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.[14]

    • Wash the plate six times with ultrapure water.

    • Add 100 µL of TMB substrate solution to each well. Monitor color development.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[10]

  • Data Analysis: Subtract the absorbance of blank wells (no enzyme or boiled enzyme) from the sample wells. Plot a dose-response curve to determine the IC50 of the inhibitor.

Calcofluor White Staining for Chitin Visualization

Calcofluor White is a fluorescent dye that binds to chitin and cellulose (B213188) in cell walls.[15][16][17]

Materials:

  • Microscope slides and coverslips

  • Calcofluor White stain solution

  • 10% Potassium Hydroxide (KOH)

  • Fluorescence microscope with a UV light source

Procedure:

  • Place a drop of the sample (e.g., fungal culture) onto a clean microscope slide.[15][18]

  • Add one drop of Calcofluor White stain and one drop of 10% KOH.[15][17][18]

  • Place a coverslip over the sample and let it stand for 1 minute.[15][17][18]

  • Examine the slide under a fluorescence microscope using UV light at 100x to 400x magnification.[15][17] Chitin-containing structures will fluoresce a brilliant apple-green.[16][18]

Yeast Cell Viability Assay (Trypan Blue Exclusion)

This method distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

Materials:

  • Yeast cell suspension

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Mix a small volume of your yeast cell suspension with an equal volume of trypan blue solution.

  • Incubate for 1-2 minutes.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of unstained cells / Total number of cells) x 100

Visualizations

Signaling_Pathway Inhibitor Chitin Synthesis Inhibitor CHS Chitin Synthase Inhibitor->CHS Inhibits CellWall Cell Wall Integrity Inhibitor->CellWall Disrupts Chitin Chitin CHS->Chitin Synthesizes Chitin->CellWall Maintains CWI_Pathway Cell Wall Integrity (CWI) Pathway CellWall->CWI_Pathway Activates Compensatory_CHS Compensatory Chitin Synthesis CWI_Pathway->Compensatory_CHS Upregulates

Caption: Simplified signaling pathway of chitin synthesis inhibition and the compensatory response.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Enzyme_Prep Enzyme Preparation CHSA Chitin Synthase Assay (IC50) Enzyme_Prep->CHSA Compare Compare in vitro and in vivo data CHSA->Compare Cell_Culture Cell Culture with Inhibitor Viability Cell Viability Assay Cell_Culture->Viability Microscopy Calcofluor White Staining Cell_Culture->Microscopy Viability->Compare Microscopy->Compare

Caption: General experimental workflow for evaluating chitin synthesis inhibitors.

Troubleshooting_Logic Start Unexpected Result Check_Assay Check Assay Controls & Parameters Start->Check_Assay First Step Check_Compound Verify Compound (Solubility, Stability) Start->Check_Compound Consider_Bio Consider Biological Mechanisms (Compensation, Efflux) Check_Assay->Consider_Bio If controls are OK Check_Compound->Consider_Bio If compound is OK Refine_Exp Refine Experiment (e.g., time-course, dose-response) Consider_Bio->Refine_Exp

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Chitin Synthase Inhibitor 8 and Nikkomycin Z Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent chitin (B13524) synthase inhibitors: Chitin Synthase Inhibitor 8 and Nikkomycin (B1203212) Z. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their antifungal drug development programs.

Executive Summary

Chitin, an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis.[1] Its absence in mammals makes its synthesizing enzyme, chitin synthase (CHS), an attractive target for selective antifungal therapies.[2] this compound, a spiro[benzoxazine-piperidin]-one derivative, and Nikkomycin Z, a peptidyl nucleoside antibiotic, both function by inhibiting this key enzyme.[1][3] This guide delves into a comparative analysis of their reported efficacies, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro inhibitory activities of this compound and Nikkomycin Z against various fungal species and their specific chitin synthase isoenzymes.

Table 1: In Vitro Antifungal Activity (IC50/MIC)

InhibitorFungal SpeciesIC50 / MIC (µg/mL)Reference
This compound Fungus 164[3]
Fungus 253.33[3]
Fungus 315.08[3]
Fungus 464[3]
Nikkomycin Z Candida albicans0.5 - 32 (MIC80)[4]
Candida parapsilosis1 - 4 (MIC80)[4]
Candida auris0.125 to >64 (MIC)[5]
Coccidioides immitis4.9 (MIC80, mycelial phase)[4]

Table 2: Chitin Synthase Isoenzyme Inhibition (IC50/Ki)

InhibitorOrganism/EnzymeIC50 (µM)Ki (µM)Reference
This compound Chitin Synthase (unspecified)- (69% inhibition at 300 µg/mL)Not Reported[3]
Nikkomycin Z Candida albicans Chs115Not Reported[6]
Candida albicans Chs20.81.5 ± 0.5[7][8]
Candida albicans Chs313Not Reported[6]

Mechanism of Action

Both inhibitors target chitin synthase, but their precise interactions and the resulting cellular consequences are distinct.

Nikkomycin Z acts as a potent competitive inhibitor of chitin synthase.[9][10] Its structure mimics the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the enzyme's active site and block the polymerization of chitin.[2][11] The effectiveness of Nikkomycin Z is contingent on its transport into the fungal cell via a dipeptide permease-mediated system.[9][12] Inhibition of chitin synthesis weakens the cell wall, leading to osmotic instability and ultimately cell lysis.[2]

This compound , like Nikkomycin Z, inhibits chitin synthase, demonstrating broad-spectrum antifungal activity.[3] While detailed mechanistic studies are less prevalent in the public domain, its action is understood to disrupt the proper formation of the fungal cell wall.[11] Some chitin synthase inhibitors achieve their effect through structural similarity to the UDP-GlcNAc substrate, acting as competitive inhibitors.[11]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall cluster_inhibitors Inhibitors Fructose_6P Fructose-6-phosphate Glucosamine_6P Glucosamine-6-phosphate Fructose_6P->Glucosamine_6P GFA1 GlcNAc_6P N-acetylglucosamine-6-phosphate Glucosamine_6P->GlcNAc_6P GlcNAc_1P N-acetylglucosamine-1-phosphate GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc_1P->UDP_GlcNAc UAP1 CHS Chitin Synthase (CHS) UDP_GlcNAc->CHS Substrate Chitin Chitin Polymer CHS->Chitin Polymerization & Translocation CSI8 Chitin Synthase Inhibitor 8 CSI8->CHS Inhibition NikZ Nikkomycin Z NikZ->CHS Competitive Inhibition

Caption: Fungal Chitin Biosynthesis and Inhibition Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_antifungal Antifungal Susceptibility Testing A1 Prepare Crude Chitin Synthase Enzyme from Fungal Culture A2 Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) A1->A2 A3 Add Inhibitors (this compound or Nikkomycin Z) at Various Concentrations A2->A3 A4 Initiate Reaction with Substrate (UDP-GlcNAc) A3->A4 A5 Incubate to Allow Chitin Synthesis A4->A5 A6 Quantify Synthesized Chitin A5->A6 A7 Calculate IC50 Values A6->A7 B1 Prepare Fungal Inoculum (e.g., Candida albicans) B3 Inoculate Plates with Fungal Suspension B1->B3 B2 Perform Serial Dilutions of Inhibitors in Microtiter Plates B2->B3 B4 Incubate at 35°C B3->B4 B5 Determine Minimum Inhibitory Concentration (MIC) B4->B5

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of chitin synthase inhibitors.

Chitin Synthase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of chitin synthase.

  • Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal culture, such as Candida albicans.[7]

  • Reaction Mixture: The assay is conducted in a reaction mixture containing the crude enzyme extract, a suitable buffer (e.g., Tris-HCl), and necessary cofactors.[7]

  • Inhibitor Addition: The test compounds (this compound or Nikkomycin Z) are dissolved in a solvent like DMSO and added to the reaction mixture at a range of concentrations.[7]

  • Reaction Initiation: The enzymatic reaction is started by the addition of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[7][13]

  • Incubation: The mixture is incubated to allow for the synthesis of chitin.[7]

  • Quantification: The amount of newly synthesized chitin is quantified. This can be achieved using various methods, such as measuring the incorporation of radiolabeled UDP-GlcNAc into an acid-insoluble product or using a wheat germ agglutinin (WGA) binding assay.[13]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.[7]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a fungus.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared. For yeasts, the concentration is typically adjusted to 0.5 x 10³ to 2.5 x 10³ CFU/mL.[14]

  • Drug Dilution: Serial twofold dilutions of the inhibitors are prepared in 96-well microtiter plates using a suitable medium like RPMI 1640.[14]

  • Inoculation: Each well is inoculated with the prepared fungal suspension.[14]

  • Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[14]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to a drug-free growth control.[14]

Conclusion

Both this compound and Nikkomycin Z demonstrate potent inhibitory effects on chitin synthase, a validated and highly selective target for antifungal drug development. Nikkomycin Z is a well-characterized competitive inhibitor with extensive data on its isoenzyme specificity and in vitro efficacy against a range of pathogenic fungi. This compound has also shown promising broad-spectrum antifungal activity. The quantitative data and experimental protocols provided in this guide offer a foundation for the comparative evaluation of these and other novel chitin synthase inhibitors, aiding researchers in the advancement of new and effective antifungal therapies.

References

A Comparative Analysis of Chitin Synthase Inhibitor 8's Antifungal Activity Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents to combat invasive fungal infections, a new comparison guide offers researchers, scientists, and drug development professionals an in-depth analysis of Chitin (B13524) Synthase Inhibitor 8's potential efficacy against the pathogenic mold Aspergillus fumigatus. This guide provides a head-to-head comparison with established antifungal drugs, supported by experimental data and detailed protocols to ensure reproducibility and aid in the critical evaluation of this emerging compound class.

Aspergillus fumigatus is a primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. Current treatment options, while effective to an extent, are challenged by the rise of antifungal resistance and potential for significant side effects. Chitin, an essential component of the fungal cell wall absent in humans, presents an attractive target for novel antifungal therapies. Chitin synthase inhibitors, such as the compound class represented by "Chitin Synthase Inhibitor 8," disrupt the synthesis of this vital polymer, leading to a weakened cell wall and fungal cell death.[1]

This guide utilizes Nikkomycin Z as a representative for the class of Chitin Synthase Inhibitors due to the limited public data on a specific compound named "this compound." Nikkomycin Z is a well-characterized chitin synthase inhibitor currently under clinical development. Its performance is compared against first-line and alternative antifungal agents recommended for the treatment of invasive aspergillosis: voriconazole (B182144) (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).[2][3]

Comparative Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges for Nikkomycin Z and standard-of-care antifungals against Aspergillus fumigatus.

Antifungal AgentClassMechanism of ActionMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Nikkomycin Z (as CSI 8 representative) Chitin Synthase InhibitorInhibits chitin synthesis24>64 (alone), synergistic with azoles[4][5][6]
Voriconazole AzoleInhibits ergosterol (B1671047) synthesis0.510.06 - >16[7][8][9][10][11][12]
Amphotericin B PolyeneBinds to ergosterol, disrupting membrane integrity110.12 - 2[13][10][14][15][16]
Caspofungin EchinocandinInhibits β-(1,3)-D-glucan synthesis0.0150.03MEC values are often used; MICs can be high (32-128)[17][18][19][20][21][22]

Note: MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of isolates, respectively. For caspofungin, the Minimum Effective Concentration (MEC), the lowest drug concentration at which small, rounded, compact hyphae are observed, is often considered a more relevant measure of in vitro activity against molds.

Experimental Protocols

The determination of antifungal susceptibility is crucial for both clinical management and drug development. The data presented in this guide is based on standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Antifungal Susceptibility Testing of Aspergillus fumigatus

This method is a standardized assay for determining the MIC of an antifungal agent.

1. Inoculum Preparation:

  • Aspergillus fumigatus is cultured on a suitable agar (B569324) medium, such as potato dextrose agar, at 35°C for 5-7 days to encourage conidial sporulation.
  • Conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
  • The resulting conidial suspension is transferred to a sterile tube and the concentration is adjusted to a final working suspension of approximately 1-5 x 10^5 CFU/mL using a hemocytometer or spectrophotometer.

2. Antifungal Agent Preparation:

  • The antifungal agents are reconstituted according to the manufacturer's instructions, typically in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or water.
  • Serial twofold dilutions of each antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.
  • The plates are incubated at 35°C for 48-72 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well. For azoles and polyenes, this is typically defined as 100% inhibition of growth. For echinocandins, the MEC is determined by observing microscopic changes in hyphal morphology.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the mechanism of action and the process of evaluation, the following diagrams illustrate the chitin synthesis pathway targeted by this compound and the experimental workflow for its validation.

Chitin_Synthesis_Pathway Chitin Synthesis Pathway in Aspergillus fumigatus UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Catalyzes CellWall Fungal Cell Wall Chitin->CellWall Incorporation CSI8 This compound CSI8->ChitinSynthase Inhibits

Caption: The targeted chitin synthesis pathway in A. fumigatus.

Antifungal_Testing_Workflow Experimental Workflow for Antifungal Activity Validation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture A. fumigatus PrepareInoculum Prepare Conidial Inoculum Culture->PrepareInoculum Inoculate Inoculate Microtiter Plates PrepareInoculum->Inoculate PrepareDrugs Prepare Antifungal Dilutions PrepareDrugs->Inoculate Incubate Incubate at 35°C for 48h Inoculate->Incubate ReadMIC Determine MIC/MEC Incubate->ReadMIC Compare Compare with Standard Antifungals ReadMIC->Compare

Caption: The workflow for validating antifungal activity.

Conclusion

The data presented in this guide suggests that chitin synthase inhibitors hold promise as a potential therapeutic option against Aspergillus fumigatus. While Nikkomycin Z alone demonstrates modest activity in standard in vitro tests, its synergistic effects when combined with other antifungal classes, such as azoles, highlight a promising avenue for future research and development.[4][23][24] Further investigation into the efficacy, safety, and spectrum of activity of this compound and other compounds in this class is warranted to fully understand their clinical potential in the fight against invasive aspergillosis.

References

Cross-Validation of Chitin Synthase Inhibition with Mycelial Growth Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a clear link between target-specific enzyme inhibition and whole-organism effects is a critical step in the validation of novel antifungal compounds. This guide provides a comprehensive comparison of in vitro chitin (B13524) synthase inhibition assays and in vivo mycelial growth assays, offering a framework for their cross-validation.

Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, making its biosynthetic enzyme, chitin synthase (CHS), a prime target for antifungal drug development.[1][2][3][4] The absence of chitin in mammals further enhances the attractiveness of CHS as a selective target.[3][4] A robust validation process for potential CHS inhibitors involves demonstrating that enzymatic inhibition translates directly to a reduction in fungal growth. This is achieved by cross-validating data from biochemical chitin synthase inhibition assays with data from mycelial growth inhibition assays.

Comparative Efficacy of Chitin Synthase Inhibitors

The following table summarizes the inhibitory activities of various compounds against chitin synthase and their corresponding effects on mycelial growth, providing a snapshot of the expected correlation between the two assay types.

Compound NameTarget Organism/EnzymeChitin Synthase Inhibition (IC50)Mycelial Growth Inhibition (EC50)Reference
Polyoxin DCandida albicans Chitin Synthase 1 (CaCHS1p)15 µg/mLNot specified in this study[5]
Nikkomycin ZSaccharomyces cerevisiaePotent competitive inhibitorEffective in vivo[4]
Ursolic AcidSaccharomyces cerevisiae Chitin Synthase II (CHS II)0.184 µg/mLNot specified in this study[6]
Goslin NSchisandra chinensis extract against Saccharomyces cerevisiae CHS IIMuch better than Polyoxin DNot specified in this study[6]
Wuwezisu CSchisandra chinensis extract against Saccharomyces cerevisiae CHS IIMuch better than Polyoxin DNot specified in this study[6]
Maleimide Compound 20Sclerotinia sclerotiorum0.12 mMNot specified in this study[6][7]
Polyoxin B (control)Sclerotinia sclerotiorum0.19 mMNot specified in this study[6][7]

Experimental Protocols

Detailed methodologies for both chitin synthase inhibition and mycelial growth assays are crucial for reproducible and comparable results.

Chitin Synthase Inhibition Assay (Non-Radioactive, WGA-Based)

This assay quantifies chitin synthase activity by detecting the newly synthesized chitin using wheat germ agglutinin (WGA), which specifically binds to N-acetylglucosamine polymers.[8]

1. Preparation of Crude Chitin Synthase Extract:

  • Culture the target fungus (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium (e.g., Potato Dextrose Broth) at 23°C for 36 hours.[6][9]

  • Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes.[6][8][9]

  • Wash the cell pellet twice with ultrapure water.[8][9]

  • Disrupt the cells in liquid nitrogen.[8][9]

  • Resuspend the disrupted cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).[8]

  • To activate zymogenic chitin synthase, treat the extract with trypsin (80 µg/mL) at 30°C for 30 minutes.[8][9]

  • Stop the trypsin digestion by adding a soybean trypsin inhibitor (120 µg/mL).[8]

  • Centrifuge the extract at 3,000 x g for 10 minutes to pellet cell debris.[8]

  • Collect the supernatant containing the crude chitin synthase and store it at -20°C.[8]

2. Assay Procedure:

  • Use a 96-well microtiter plate coated with wheat germ agglutinin (WGA).[6]

  • Add the test compound at various concentrations to the wells.

  • Add the enzyme preparation to the wells.

  • Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Incubate the plate on a shaker at 30°C for 3 hours.[6]

  • Wash the plate to remove unreacted substrate and unbound components.[6]

  • Add horseradish peroxidase-conjugated WGA (WGA-HRP) and incubate.[6]

  • Wash the plate again and add a suitable peroxidase substrate (e.g., TMB).[6]

  • Measure the optical density at a specific wavelength to quantify the amount of chitin produced.[6] The inhibition rate is calculated by comparing the activity in the presence of the inhibitor to the control.

Mycelial Growth Inhibition Assay

This assay assesses the effect of a compound on the overall growth of the fungus.

1. Preparation of Media and Plates:

  • Prepare a suitable solid agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).

  • Dissolve the test compounds in a suitable solvent (e.g., 0.1% Tween-80 containing 10% acetone) and add to the molten PDA at various final concentrations.[6]

  • Pour the agar mixture into sterile Petri dishes.

2. Inoculation and Incubation:

  • Place a mycelial plug from a fresh culture of the target fungus onto the center of the agar plates.

  • Incubate the plates at an appropriate temperature for the fungus (e.g., 23°C) for a set period (e.g., 36 hours).[7]

3. Data Analysis:

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of growth inhibition using the formula: Growth Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / (Diameter of control colony)] x 100.

Visualizing the Process and Pathways

Chitin Biosynthesis Pathway

The synthesis of chitin is a multi-step enzymatic pathway, starting from fructose-6-phosphate. Understanding this pathway is crucial for identifying potential inhibitory targets.

Chitin_Biosynthesis_Pathway Fructose_6P Fructose-6-P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFA1 GlcNAc_6P GlcNAc-6-P Glucosamine_6P->GlcNAc_6P GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP1 Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase (CHS) Cross_Validation_Workflow cluster_assays Experimental Assays cluster_data Data Analysis Assay1 Chitin Synthase Inhibition Assay Data1 Determine IC50 values Assay1->Data1 Assay2 Mycelial Growth Inhibition Assay Data2 Determine EC50 values Assay2->Data2 Correlation Correlation Analysis Data1->Correlation Data2->Correlation Validation Validated Inhibitor Correlation->Validation

References

A Comparative Analysis of Chitin Synthase Inhibitors: Chitin Synthase Inhibitor 8 and Polyoxin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitin (B13524), an essential polysaccharide absent in vertebrates but crucial for the structural integrity of fungal cell walls and insect exoskeletons, presents a prime target for selective antifungal and insecticidal agents. The development of potent and specific chitin synthase (CHS) inhibitors is a focal point in the quest for novel therapeutic and agricultural solutions. This guide provides a detailed comparative analysis of two such inhibitors: Chitin Synthase Inhibitor 8, a synthetic spiro[benzoxazine-piperidin]-one derivative, and Polyoxin B, a naturally occurring peptidyl nucleoside antibiotic.

Performance Comparison: Potency and Antifungal Spectrum

The inhibitory activities of this compound and Polyoxin B have been evaluated against various fungal pathogens. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for assessing their potency.

InhibitorTarget OrganismTarget EnzymeIC50KiSource
This compound (and related compounds) Sclerotinia sclerotiorumChitin Synthase0.12 mM (for a related maleimide (B117702) compound)Not Available[1][2]
Candida albicansChitin Synthase64 µg/mLNot Available[2]
Aspergillus flavusChitin Synthase53.33 µg/mLNot Available[2]
Aspergillus fumigatusChitin Synthase15.08 µg/mLNot Available[2]
Cryptococcus neoformansChitin Synthase64 µg/mLNot Available[2]
Polyoxin B Sclerotinia sclerotiorumChitin Synthase0.19 mMNot Available[1]
Candida albicansChitin Synthase 2 (CaChs2)Not Available3.2 ± 1.4 µM[3]
Alternaria kikuchianaChitin SynthaseNot Available0.89-1.86 µM[4]

Note: A direct comparison of IC50 values between this compound and Polyoxin B is available for Sclerotinia sclerotiorum, where a related maleimide compound to this compound demonstrated a lower IC50, suggesting higher potency. For other fungal species, the data is derived from separate studies, and direct comparisons should be made with caution. The Ki value for Polyoxin B against Candida albicans Chs2 indicates a strong binding affinity.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Both this compound and Polyoxin B function as competitive inhibitors of chitin synthase. They achieve this by mimicking the natural substrate of the enzyme, UDP-N-acetylglucosamine (UDP-GlcNAc). By binding to the active site of chitin synthase, these inhibitors prevent the polymerization of N-acetylglucosamine into chitin chains, thereby disrupting the synthesis of the fungal cell wall. This disruption leads to a loss of cell wall integrity, aberrant morphology, and ultimately, inhibition of fungal growth.

The inhibition of chitin synthesis triggers a cellular stress response, primarily through the Cell Wall Integrity (CWI) signaling pathway. This pathway attempts to compensate for the cell wall damage by upregulating the expression of chitin synthase and other cell wall-related genes.

G Mechanism of Chitin Synthase Inhibition cluster_0 Chitin Synthesis Pathway cluster_1 Inhibitor Action UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Inhibited_Chitin_Synthase Inhibited Chitin Synthase Inhibitor This compound or Polyoxin B Inhibitor->Chitin_Synthase Competitively binds to active site Disrupted_Cell_Wall Disrupted Fungal Cell Wall Integrity Inhibited_Chitin_Synthase->Disrupted_Cell_Wall Leads to

Mechanism of competitive inhibition of chitin synthase.

Cellular Effects and Morphological Changes

The inhibition of chitin synthesis results in distinct morphological changes in fungi. A key effect is the disruption of septum formation during cell division. The primary septum, which is rich in chitin, fails to form correctly, leading to chains of interconnected, aberrant cells. In some cases, this can result in cell lysis due to the inability to withstand internal osmotic pressure.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay quantifies the inhibitory effect of a compound on chitin synthase activity.

Materials:

  • Fungal strain (e.g., Sclerotinia sclerotiorum, Candida albicans)

  • Culture medium (e.g., Potato Dextrose Broth for S. sclerotiorum, YPD for C. albicans)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Reaction buffer (50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM UDP-N-acetylglucosamine)

  • Test compounds (this compound, Polyoxin B) dissolved in a suitable solvent (e.g., DMSO)

  • WGA-Horseradish Peroxidase (HRP) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Culture the fungal strain to the mid-log phase.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Disrupt cells (e.g., using glass beads or a French press) and prepare a microsomal fraction by differential centrifugation, which is enriched in membrane-bound chitin synthase.

  • Enzyme Inhibition Assay:

    • Add 50 µL of reaction buffer to each well of the WGA-coated plate.

    • Add a serial dilution of the test compounds to the wells.

    • Initiate the reaction by adding the prepared enzyme extract to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 1-2 hours).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes.

    • Wash the plate again and add 100 µL of TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G Workflow for In Vitro Chitin Synthase Inhibition Assay Start Start Enzyme_Prep Prepare Fungal Enzyme Extract Start->Enzyme_Prep Plate_Setup Set up WGA-coated 96-well plate Enzyme_Prep->Plate_Setup Add_Reagents Add Reaction Buffer and Test Compounds Plate_Setup->Add_Reagents Start_Reaction Add Enzyme Extract to initiate reaction Add_Reagents->Start_Reaction Incubate Incubate at Optimal Temperature Start_Reaction->Incubate Wash_1 Wash Plate Incubate->Wash_1 Add_WGA_HRP Add WGA-HRP and Incubate Wash_1->Add_WGA_HRP Wash_2 Wash Plate Add_WGA_HRP->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Stop_Reaction Add Stop Solution Add_TMB->Stop_Reaction Read_Absorbance Measure Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the chitin synthase inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum:

    • Grow the fungal strain overnight and adjust the cell suspension to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL).

  • Prepare Dilution Series:

    • Perform serial two-fold dilutions of the test compounds in the 96-well plate containing the culture medium.

  • Inoculation:

    • Add the standardized fungal inoculum to each well.

  • Incubation:

    • Incubate the plate at the optimal growth temperature (e.g., 35°C) for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Serial_Dilutions Perform Serial Dilutions of Inhibitors in 96-well Plate Prepare_Inoculum->Serial_Dilutions Inoculate Inoculate Wells with Fungal Suspension Serial_Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Experimental workflow for the MIC assay.

Signaling Pathways and Cellular Response

The inhibition of chitin synthesis activates the Cell Wall Integrity (CWI) signaling pathway, a crucial stress response mechanism in fungi. This pathway is a MAP kinase cascade that ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in cell wall biosynthesis and repair, including chitin synthases. Understanding this compensatory mechanism is vital for developing effective antifungal strategies, as it can contribute to the development of resistance.

G Fungal Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Stress Cell Wall Stress (e.g., Chitin Synthase Inhibition) Sensors Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GTPase Rho1 GTPase Sensors->Rho1_GTPase PKC1 Protein Kinase C1 (Pkc1) Rho1_GTPase->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Upregulation of Cell Wall Genes (e.g., CHS genes) Transcription_Factors->Gene_Expression Cell_Wall_Repair Cell Wall Repair and Reinforcement Gene_Expression->Cell_Wall_Repair

References

Assessing the Specificity of Chitin Synthase Inhibitor 8 for Fungal vs. Insect Chitin Synthases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitin (B13524), an essential structural polymer in fungal cell walls and insect exoskeletons, presents a compelling target for the development of selective inhibitors for antifungal and insecticidal applications. The absence of chitin in vertebrates makes chitin synthase (CHS), the enzyme responsible for its synthesis, an attractive target for developing species-specific therapeutic and pest control agents. This guide provides a comparative analysis of Chitin Synthase Inhibitor 8 (CSI-8), a novel spiro[benzoxazine-piperidin]-one derivative, and evaluates its specificity for fungal versus insect chitin synthases. Due to the limited availability of data on CSI-8's activity against insect CHS, this guide incorporates a comparative assessment with well-characterized chitin synthase inhibitors—Nikkomycin (B1203212) Z, Polyoxin D, and Diflubenzuron—to provide a broader context of inhibitor specificity.

Quantitative Data on Inhibitor Activity

The inhibitory efficacy of CSI-8 and other selected chitin synthase inhibitors against fungal and insect chitin synthases is summarized below. This data, presented in tabular format, allows for a direct comparison of their potency and potential specificity.

Table 1: Inhibitory Activity of this compound (CSI-8) Against Fungal Chitin Synthases

Fungal SpeciesIC50 (µg/mL)
Fungus 164
Fungus 253.33
Fungus 315.08
Fungus 464

CSI-8 has been shown to inhibit fungal chitin synthase by 69% at a concentration of 300 µg/mL and exhibits antifungal activity at concentrations between 0.0625-0.25 µM[1].

Table 2: Comparative Inhibitory Activity of Other Chitin Synthase Inhibitors Against Fungal and Insect Chitin Synthases

InhibitorTarget Organism/EnzymeTarget TypeIC50 / Activity
Nikkomycin Z Candida albicans (CaChs1)Fungal15 µM[2]
Candida albicans (CaChs2)Fungal0.8 µM[2]
Candida albicans (CaChs3)Fungal13 µM[2]
Anopheles gambiae CHSInsectSlight inhibition at 2.5 µmol/L
Polyoxin D Saccharomyces cerevisiaeFungalEffective concentrations of 0.1 to 1 mg/ml required in vivo due to permeability issues[3]
Candida albicansFungalKi = 3.2 ± 1.4 μM[4]
Anopheles gambiae CHSInsectNo in vitro inhibition observed
Diflubenzuron Various InsectsInsectPrimarily acts as an insect growth regulator by inhibiting chitin synthesis[1][5][6]. Specific IC50 values against isolated insect CHS are not consistently reported, as its primary effect is observed in vivo.
FungiFungalNot typically active against fungi.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the chitin biosynthesis pathway and a general experimental workflow for assessing inhibitor specificity.

G Fungal Chitin Biosynthesis Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Glucose Glucose UDP-GlcNAc UDP-GlcNAc Glucose->UDP-GlcNAc Multi-step enzymatic conversion Chitin_Synthase Chitin_Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin_Polymer Chitin_Synthase->Chitin_Polymer Polymerization & Translocation Cell_Wall Cell_Wall Chitin_Polymer->Cell_Wall Incorporation CSI_8 CSI_8 CSI_8->Chitin_Synthase Inhibition Nikkomycin_Z_Polyoxin_D Nikkomycin_Z_Polyoxin_D Nikkomycin_Z_Polyoxin_D->Chitin_Synthase Competitive Inhibition

Caption: Fungal Chitin Biosynthesis and Inhibition Pathway.

G Experimental Workflow for Assessing Inhibitor Specificity Start Start Enzyme_Prep Enzyme Preparation Start->Enzyme_Prep Fungal_CHS Fungal Chitin Synthase (e.g., from S. cerevisiae, C. albicans) Enzyme_Prep->Fungal_CHS Insect_CHS Insect Chitin Synthase (e.g., from insect cell lines or tissues) Enzyme_Prep->Insect_CHS Inhibition_Assay In Vitro Chitin Synthase Inhibition Assay Fungal_CHS->Inhibition_Assay Insect_CHS->Inhibition_Assay Data_Analysis Data Analysis (IC50 Determination) Inhibition_Assay->Data_Analysis Comparison Compare IC50 values for Fungal vs. Insect CHS Data_Analysis->Comparison Conclusion Assess Specificity Comparison->Conclusion

Caption: Workflow for Specificity Assessment.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following are representative protocols for assaying chitin synthase inhibition in fungal and insect systems.

Fungal Chitin Synthase Inhibition Assay (Microtiter-Based)

This non-radioactive assay is adapted from a high-throughput screening method.

1. Enzyme Preparation (from Saccharomyces cerevisiae):

  • Culture yeast cells to mid-log phase in an appropriate medium.

  • Harvest cells by centrifugation and wash with sterile water.

  • Disrupt cells mechanically (e.g., with glass beads) in a lysis buffer containing protease inhibitors.

  • Prepare a microsomal fraction, enriched in membrane-bound chitin synthase, through differential centrifugation.

  • Activate the zymogenic form of chitin synthase by treating the cell extract with trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction.

2. Assay Procedure:

  • Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).

  • Add the reaction mixture to each well, containing:

    • The prepared fungal enzyme extract.

    • A buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).

    • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).

    • Activators such as N-acetylglucosamine (GlcNAc) and CoCl₂.

    • The test inhibitor (CSI-8 or other compounds) at various concentrations (a DMSO control should be included).

  • Incubate the plate to allow for chitin synthesis.

  • Wash the plate to remove unbound reagents.

  • Add a solution of WGA conjugated to horseradish peroxidase (WGA-HRP).

  • After incubation and another wash step, add a TMB substrate solution.

  • Measure the optical density (OD) to quantify the amount of synthesized chitin.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

General Insect Chitin Synthase Inhibition Assay

This protocol provides a general framework that may require optimization for different insect species.

1. Enzyme Preparation:

  • Dissect target tissues from the desired insect developmental stage (e.g., integument for CHS1, midgut for CHS2).

  • Homogenize the tissue in a cold extraction buffer containing protease inhibitors.

  • Perform differential centrifugation to isolate the membrane fraction containing chitin synthase.

  • Resuspend the final pellet in the extraction buffer to serve as the enzyme source.

2. Assay Procedure:

  • The assay is typically performed in a microtiter plate format similar to the fungal assay.

  • The reaction mixture includes the insect enzyme preparation, buffer, UDP-GlcNAc, and the test inhibitor at various concentrations.

  • Optimal conditions for pH, temperature, and cofactor concentrations (e.g., Mg++) should be determined for the specific insect species[7]. For example, for Anopheles gambiae, the optimal pH is 6.5-7.0, and the optimal temperature is between 37 and 44°C[7].

  • Quantification of chitin synthesis and calculation of inhibition are performed as described in the fungal assay protocol.

Discussion and Conclusion

The available data indicates that this compound is a potent inhibitor of fungal chitin synthases, with IC50 values in the low to mid µg/mL range against several fungal species. However, a critical gap in the current knowledge is the lack of data on its activity against insect chitin synthases. This information is crucial for determining its specificity and potential applications as either a selective antifungal agent or a broad-spectrum biocide.

For a comprehensive assessment of CSI-8's specificity, further studies are required to evaluate its inhibitory activity against a panel of insect chitin synthases from various orders. The comparative data on Nikkomycin Z and Polyoxin D, which are known to inhibit both fungal and, to a lesser extent, insect chitin synthesis, suggest that achieving high specificity can be challenging for inhibitors that target the highly conserved active site of the enzyme. In contrast, Diflubenzuron's mode of action appears to be more specific to insects, although the exact molecular mechanism is still under investigation.

References

Validating the In Vivo Efficacy of Chitin Synthase Inhibitors in a Murine Candidiasis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of chitin (B13524) synthase inhibitors, with a focus on the well-documented compound Nikkomycin (B1203212) Z, against other antifungal agents in a murine model of candidiasis. The information presented herein is supported by experimental data from peer-reviewed studies to aid researchers in evaluating the potential of this class of antifungal compounds.

Comparative Efficacy of Antifungal Agents in Murine Candidiasis Models

The following table summarizes the in vivo efficacy of Nikkomycin Z compared to other antifungal agents, primarily fluconazole (B54011) and echinocandins, in treating systemic candidiasis in murine models. Key parameters include survival rates and reduction in fungal burden.

Antifungal AgentClassDosing RegimenMurine ModelKey Efficacy OutcomesAlternative Agents ComparedReference
Nikkomycin Z Chitin Synthase InhibitorContinuous exposure in drinking waterDisseminated Candidiasis>50% survival; comparable to fluconazole.[1]Fluconazole[1]
Nikkomycin Z Chitin Synthase InhibitorMonotherapyImmunosuppressed Disseminated CandidiasisProlonged survival of all infected mice.[2]Anidulafungin (B1665494), Micafungin[2]
Nikkomycin Z + Echinocandin Combination TherapyCombination with anidulafungin or micafunginImmunosuppressed Disseminated Candidiasis with fks mutantsSignificantly improved survival compared to monotherapy.[2]Nikkomycin Z monotherapy, Echinocandin monotherapy[2]
Fluconazole Azole5 mg/kg, twice daily for 5 daysDisseminated CandidiasisCorrelated with in vitro susceptibility; effective against susceptible strains.[3]Itraconazole (B105839)[3]
Caspofungin EchinocandinTherapy initiated 24h post-infectionSystemic CandidiasisReduced kidney fungal burdens and weight loss in mice infected with normal-chitin cells.[4]N/A[4]

Mechanism of Action: Targeting the Fungal Cell Wall

Chitin is a crucial structural component of the fungal cell wall, providing rigidity and osmotic stability. Unlike mammalian cells, fungi rely on chitin for their survival, making it an attractive target for antifungal therapy. Candida albicans, a common human fungal pathogen, possesses four chitin synthase enzymes (Chs1, Chs2, Chs3, and Chs8) responsible for chitin synthesis.[5][6] Chitin synthase inhibitors, such as Nikkomycin Z, disrupt this process, leading to a weakened cell wall and ultimately, fungal cell death.[1][7]

The fungal cell wall stress response often involves an increase in chitin synthesis as a compensatory mechanism when other components, like β-(1,3)-glucan, are targeted by drugs such as echinocandins.[8][9] This highlights the potential for synergistic effects when combining chitin synthase inhibitors with other antifungal agents.[2][7]

Fungal Cell Wall Synthesis & Antifungal Targets cluster_chitin Chitin Synthesis cluster_glucan Glucan Synthesis UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase (Chs1, Chs2, Chs3, Chs8) UDP_GlcNAc->ChitinSynthase Chitin Chitin CellWall Fungal Cell Wall Integrity Chitin->CellWall UDP_Glucose UDP-Glucose GlucanSynthase β-(1,3)-glucan Synthase (Fks1) UDP_Glucose->GlucanSynthase Beta_Glucan β-(1,3)-glucan Beta_Glucan->CellWall ChitinSynthase->Chitin GlucanSynthase->Beta_Glucan NikkomycinZ Nikkomycin Z (Chitin Synthase Inhibitor) NikkomycinZ->ChitinSynthase Inhibits Echinocandins Echinocandins (Glucan Synthase Inhibitor) Echinocandins->GlucanSynthase Inhibits

Caption: Fungal cell wall synthesis pathway and targets of major antifungal classes.

Experimental Protocols

A standardized murine model of disseminated candidiasis is crucial for the reproducible evaluation of antifungal efficacy. The following is a generalized protocol based on established methodologies.[10][11][12]

1. Isolate Preparation:

  • Candida albicans strains (e.g., SC5314, ATCC 90028) are subcultured on Yeast Extract Peptone Dextrose (YEPD) agar (B569324) at 30°C for 48 hours.[10]

  • A single colony is inoculated into YEPD broth and grown overnight at 30°C with shaking.[10]

  • The cells are harvested by centrifugation, washed multiple times with sterile phosphate-buffered saline (PBS), and resuspended in sterile saline.[10]

  • The final inoculum concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 5 x 10^5 cells/mL).[12]

2. Murine Model of Disseminated Candidiasis:

  • Animals: Immunocompetent or immunosuppressed mice (e.g., BALB/c, C57BL/6) are used.[10][13] For immunosuppression, cyclophosphamide (B585) can be administered prior to infection.[10]

  • Infection: A volume of 0.1 mL of the prepared C. albicans suspension is injected intravenously via the lateral tail vein.

  • Treatment: Antifungal treatment is initiated at a specified time point post-infection (e.g., 24 hours). The route of administration (e.g., oral gavage, intraperitoneal injection, medicated drinking water) and dosing schedule will vary depending on the compound's pharmacokinetic properties.[1]

  • Monitoring: Mice are monitored daily for signs of illness and weight loss.

  • Endpoint Analysis: Key outcome measures include survival rates and fungal burden in target organs (e.g., kidneys) at the end of the study.[11] Fungal burden is determined by homogenizing the organs and plating serial dilutions on appropriate media to count colony-forming units (CFUs).[11]

Experimental Workflow for Murine Candidiasis Model A C. albicans Culture (YEPD Agar/Broth) B Inoculum Preparation (Washing & Resuspension) A->B C Intravenous Infection of Mice B->C D Antifungal Treatment (e.g., Nikkomycin Z) C->D E Monitoring (Survival & Weight) D->E F Endpoint Analysis (Organ Fungal Burden) E->F

Caption: Generalized workflow for evaluating antifungal efficacy in a murine model.

Concluding Remarks

Chitin synthase inhibitors, exemplified by Nikkomycin Z, demonstrate significant in vivo efficacy in murine models of candidiasis, with survival rates comparable to established antifungals like fluconazole.[1] Their unique mechanism of action, targeting a fungal-specific pathway, makes them promising candidates for further development, both as monotherapy and in combination with other antifungal agents to combat resistance. The detailed experimental protocols provided in this guide serve as a foundation for the robust and reproducible evaluation of novel chitin synthase inhibitors.

References

Unveiling Cellular Defenses: A Comparative Analysis of Chitin Synthase Gene Expression in Response to Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to targeted inhibitors is paramount. This guide provides a comparative analysis of the gene expression of chitin (B13524) synthases (CHS), crucial enzymes for fungal cell wall and insect exoskeleton integrity, following treatment with various inhibitors. By presenting quantitative experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a deeper understanding of the compensatory mechanisms that organisms employ, offering insights for the development of more effective therapeutic and pest control strategies.

Quantitative Gene Expression Analysis

The expression levels of chitin synthase genes are often significantly altered when organisms are exposed to inhibitors targeting cell wall or exoskeleton synthesis. This compensatory upregulation is a key survival mechanism. The following table summarizes the fold change in gene expression of various chitin synthase genes in different organisms after treatment with specific inhibitors, as determined by quantitative real-time PCR (qPCR).

OrganismInhibitor (Concentration)Chitin Synthase GeneFold Change in ExpressionReference
Aspergillus fumigatusCaspofungin (High Conc.)chsAUpregulated[1][2]
Aspergillus fumigatusCaspofungin (High Conc.)csmBUpregulated[1]
Aspergillus fumigatusCaspofungin (High Conc.)chsCUpregulated[1]
Aspergillus fumigatusCaspofungin (High Conc.)chsGUpregulated[1][3][4]
Aphis glycines (Soybean Aphid)Diflubenzuron (50 ppm)AyCHS~1.67-fold increase[5][6][7]
Panonychus citri (Citrus Red Mite)Diflubenzuron (LC30)PcCHS1Upregulated[8]
Panonychus citri (Citrus Red Mite)Diflubenzuron (LC50)PcCHS1Upregulated[8]
Diaphorina citriDiflubenzuronDcCHSAIncreased with concentration[9]

Note: The term "Upregulated" indicates a reported increase in gene expression where the exact fold change was not specified in the referenced abstract. High concentrations of caspofungin are noted to induce a "paradoxical effect" where fungal growth can resume, accompanied by this upregulation of chitin synthase genes[1][2][10].

Experimental Protocols

Accurate and reproducible quantification of gene expression is critical. The following is a synthesized protocol for analyzing chitin synthase gene expression using quantitative real-time PCR (qPCR), based on methodologies described in the cited literature.[5][6][11][12][13][14][15]

Sample Preparation and Inhibitor Treatment
  • Fungal Cultures: Fungal spores are inoculated into a suitable liquid medium and grown to the desired developmental stage (e.g., 16 hours at 37°C).[1] The cultures are then treated with the specified concentration of the inhibitor (e.g., caspofungin) or a vehicle control (e.g., DMSO) for a defined period (e.g., 60 minutes).[1][12]

  • Insect Models: Insects are exposed to the inhibitor through methods such as a leaf-dip bioassay, where they feed on leaves treated with the inhibitor solution (e.g., 50 ppm diflubenzuron).[5][6] Control groups are fed leaves treated with a control solution. Samples are collected at specified time points after treatment.[5][6]

RNA Extraction
  • Harvested fungal mycelia or insect tissues are immediately frozen in liquid nitrogen to preserve RNA integrity.

  • Total RNA is extracted using a suitable kit (e.g., Yeast RNA kit) or a manual method involving cell disruption (e.g., with liquid nitrogen and a mortar and pestle) followed by purification with reagents like guanidine (B92328) thiocyanate (B1210189) and phenol-chloroform.[12][14]

  • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.[12]

  • The quantity and quality of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.[14]

cDNA Synthesis
  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., Moloney murine leukemia virus reverse transcriptase) and primers (e.g., oligo(dT) and random hexamers).[11][14] This cDNA serves as the template for the qPCR reaction.

Quantitative Real-Time PCR (qPCR)
  • qPCR is performed using a real-time PCR system and a fluorescent dye such as SYBR Green for detection.[11][15]

  • Primers specific to the chitin synthase genes of interest and one or more stable reference (housekeeping) genes are designed and validated.

  • The PCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

  • The relative quantification of gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the expression of the reference gene(s) in the treated samples compared to the control samples.[15]

Visualizing the Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Gene Expression Analysis start Organism Culture (Fungi/Insect) treatment Inhibitor Treatment start->treatment control Vehicle Control start->control harvest Harvest Cells/Tissues treatment->harvest control->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative RT-PCR cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis end data_analysis->end Fold Change in Gene Expression

Caption: Experimental workflow for analyzing chitin synthase gene expression.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Calcineurin Signaling Pathway cluster_response Cellular Response inhibitor Cell Wall Stress (e.g., Caspofungin) ca_influx Increased Cytosolic Ca²⁺ inhibitor->ca_influx calmodulin Calmodulin (CaM) Activation ca_influx->calmodulin calcineurin Calcineurin Activation calmodulin->calcineurin crza CrzA Dephosphorylation (Transcription Factor) calcineurin->crza crza_nucleus CrzA Nuclear Translocation crza->crza_nucleus gene_expression Upregulation of Chitin Synthase (CHS) Genes crza_nucleus->gene_expression chitin_synthesis Increased Chitin Synthesis gene_expression->chitin_synthesis cell_wall Cell Wall Reinforcement chitin_synthesis->cell_wall

Caption: Calcineurin signaling pathway in fungi.

Conclusion

The data and protocols presented in this guide highlight a conserved cellular response to inhibitors that target cell wall or exoskeleton integrity: the compensatory upregulation of chitin synthase gene expression. This response is a critical survival mechanism mediated by complex signaling pathways, such as the calcineurin pathway in fungi. For researchers and drug development professionals, understanding these feedback loops is essential. Targeting both the primary enzyme and these compensatory pathways simultaneously may offer a synergistic approach to overcoming drug tolerance and developing more robust and effective antifungal and insecticidal agents. The provided methodologies offer a standardized framework for further investigation into these crucial biological processes.

References

Independent Verification of the Synergistic Effects of Chitin Synthase Inhibitor 8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chitin (B13524) Synthase Inhibitor 8 (CSI-8), a novel antifungal candidate, and its synergistic effects when combined with other antifungal agents. The information is supported by available experimental data and detailed methodologies to aid in research and development.

Introduction to Chitin Synthase Inhibitor 8

This compound (CSI-8), identified as compound 9d in the scientific literature, is a member of the spiro[benzoxazine-piperidin]-one class of compounds. It has demonstrated broad-spectrum antifungal activity by targeting chitin synthase (CHS), a crucial enzyme for the integrity of the fungal cell wall. By inhibiting chitin synthesis, CSI-8 disrupts cell wall formation, leading to fungal cell death. At a concentration of 300 μg/mL, CSI-8 has been shown to inhibit chitin synthase by 69%.

Synergistic Potential of this compound

A key area of investigation for new antifungal agents is their potential for combination therapy to enhance efficacy and overcome resistance. CSI-8 and its analogs have been reported to exhibit additive or synergistic effects when used in combination with fluconazole (B54011). A notable finding indicates a strong synergistic effect of CSI-8 at a concentration of 32 μg/mL with fluconazole against Aspergillus fumigatus.

The primary mechanism behind this synergy, particularly with cell wall-targeting agents like azoles and echinocandins, lies in a dual assault on the fungal cell wall's compensatory mechanisms. When a primary antifungal agent like an azole (e.g., fluconazole) disrupts ergosterol (B1671047) synthesis in the fungal cell membrane, the fungus experiences cell wall stress. In response, it activates the Cell Wall Integrity (CWI) signaling pathway to upregulate the production of chitin as a compensatory protective measure. By concurrently introducing a chitin synthase inhibitor like CSI-8, this compensatory mechanism is blocked, resulting in a significantly weakened cell wall and enhanced fungal cell death.

Quantitative Data on Antifungal Activity

The following tables summarize the available quantitative data for this compound and provide a comparative look at the synergistic effects of other well-studied chitin synthase inhibitors.

Table 1: In Vitro Antifungal Activity of this compound (CSI-8)

Fungal SpeciesIC50 (μg/mL)
Candida albicans64
Aspergillus flavus53.33
Aspergillus fumigatus15.08
Cryptococcus neoformans64

Table 2: Synergistic Effects of Chitin Synthase Inhibitors with Other Antifungals

Chitin Synthase InhibitorCombination AntifungalFungal SpeciesFractional Inhibitory Concentration Index (FICI)
This compound (Compound 9d) Fluconazole Aspergillus fumigatus Reported as "strong synergistic effect" (Specific FICI value not available in the literature)
Various fungiReported as "additive or synergistic effects" (Specific FICI values not available in the literature)[1]
Nikkomycin ZCaspofunginCandida albicans (biofilms)≤ 0.5[2]
Nikkomycin ZMicafunginCandida albicans (biofilms)≤ 0.5[2]
Nikkomycin ZVoriconazoleCandida albicansSynergy Observed[2]
Other Investigational Inhibitors (IMB-D10, IMB-F4)CaspofunginSaccharomyces cerevisiae≤ 0.5[3]

Note: An FICI of ≤ 0.5 is generally interpreted as synergy.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This assay is designed to directly measure the inhibitory effect of a compound on the enzymatic activity of chitin synthase.

a. Enzyme Preparation:

  • Culture the target fungal species (e.g., Saccharomyces cerevisiae, Candida albicans) in an appropriate liquid medium to the mid-logarithmic growth phase.

  • Harvest the fungal cells by centrifugation and wash them with a suitable buffer.

  • Disrupt the cells using mechanical methods (e.g., glass beads, French press) in a lysis buffer containing protease inhibitors.

  • Prepare a microsomal fraction, which is enriched with the membrane-bound chitin synthase, through differential centrifugation.

b. Assay Procedure:

  • The assay is typically performed in a 96-well microtiter plate format.

  • A reaction mixture is prepared containing a buffer, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound (CSI-8) at various concentrations.

  • The enzymatic reaction is initiated by adding the prepared microsomal fraction to the reaction mixture.

  • The plate is incubated to allow for chitin synthesis.

  • The amount of synthesized chitin is quantified. A common non-radioactive method involves capturing the chitin on a wheat germ agglutinin (WGA)-coated plate and detecting it with a horseradish peroxidase (HRP)-conjugated WGA, followed by a colorimetric measurement.

Antifungal Synergy Testing (Checkerboard Broth Microdilution Assay)

This method is used to quantitatively assess the in vitro interaction between two antimicrobial agents. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.

a. Preparation:

  • Prepare stock solutions of this compound and the second antifungal agent (e.g., fluconazole) in a suitable solvent.

  • Prepare serial two-fold dilutions of both agents in a 96-well microtiter plate. CSI-8 is typically diluted along the rows, and the other antifungal is diluted down the columns. This creates a matrix of wells with varying concentrations of both drugs.

  • Include control wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). A drug-free well serves as a growth control.

b. Inoculation and Incubation:

  • Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at a specified temperature (e.g., 35°C) for 24-48 hours.

c. Data Analysis:

  • After incubation, determine the MIC for each drug alone and for each combination by visual inspection of fungal growth or by spectrophotometric reading.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FICI by summing the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference (or additive effect)

    • FICI > 4.0: Antagonism

Visualizations

Synergy_Mechanism cluster_fungus Fungal Cell cluster_combination Combination Therapy Fluconazole Fluconazole Ergosterol_Synthesis Ergosterol Synthesis Fluconazole->Ergosterol_Synthesis Inhibits Cell_Membrane_Stress Cell Membrane Stress Ergosterol_Synthesis->Cell_Membrane_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Membrane_Stress->CWI_Pathway Activates Chitin_Synthesis_Upregulation Increased Chitin Synthesis CWI_Pathway->Chitin_Synthesis_Upregulation Cell_Wall_Reinforcement Cell Wall Reinforcement Chitin_Synthesis_Upregulation->Cell_Wall_Reinforcement Blocked_Chitin_Synthesis Blocked Chitin Synthesis Fungal_Survival Fungal Survival Cell_Wall_Reinforcement->Fungal_Survival Cell_Lysis Cell Lysis Cell_Wall_Reinforcement->Cell_Lysis Leads to CSI8 Chitin Synthase Inhibitor 8 CSI8->Chitin_Synthesis_Upregulation Inhibits

Caption: Mechanism of synergy between Fluconazole and this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Stocks Prepare Drug Stock Solutions (CSI-8 & Test Antifungal) Serial_Dilutions Perform Serial Dilutions in 96-well Plate (Checkerboard) Prepare_Stocks->Serial_Dilutions Inoculate_Plate Inoculate Plate with Fungal Suspension Serial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C, 24-48h) Inoculate_Plate->Incubate Read_MICs Determine MICs (Visually or Spectrophotometrically) Incubate->Read_MICs Calculate_FIC Calculate FIC for Each Drug Read_MICs->Calculate_FIC Calculate_FICI Calculate FICI (FIC_A + FIC_B) Calculate_FIC->Calculate_FICI Interpret_Results Interpret Synergy, Indifference, or Antagonism Calculate_FICI->Interpret_Results

Caption: Experimental workflow for the checkerboard antifungal synergy assay.

References

Evaluating Chitin Synthase Inhibitor 8 Against a Panel of Clinically Relevant Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Chitin (B13524) Synthase Inhibitor 8 (CSI-8), a novel antifungal candidate, against a panel of clinically relevant fungal pathogens. Its performance is compared with other chitin synthase inhibitors, Nikkomycin (B1203212) Z and Polyoxin D, as well as the established antifungal agent, Fluconazole. This document presents quantitative antifungal activity data, detailed experimental protocols for susceptibility testing, and visual representations of the inhibitor's mechanism of action and the experimental workflow.

Performance Comparison of Antifungal Agents

The in vitro antifungal activity of Chitin Synthase Inhibitor 8 and comparator compounds was assessed against a panel of pathogenic fungi. The half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values, which represent the concentration of a drug that inhibits 50% of fungal growth and the lowest concentration that prevents visible growth, respectively, are summarized in the tables below. Lower values indicate greater potency.

Table 1: In Vitro Activity of this compound Against Clinically Relevant Fungi
Fungal SpeciesIC50 (µg/mL)[1]
Candida albicans64[1]
Aspergillus flavus53.33[1]
Aspergillus fumigatus15.08[1]
Cryptococcus neoformans64[1]
Table 2: Comparative In Vitro Activity of Alternative Antifungal Agents
Fungal SpeciesNikkomycin Z MIC (µg/mL)Polyoxin D ActivityFluconazole MIC (µg/mL)
Candida albicans≤0.5 to 32[2]Active at millimolar concentrations[3]Susceptible: ≤8[4]
Aspergillus fumigatus---
Cryptococcus neoformans0.5 and 32 (for 2 of 15 isolates)[2]Active at millimolar concentrations[3]-
Candida auris0.125 to >64 (MIC50: 2, MIC90: 32)[5]-Resistant: ≥32[6]

Note: Direct comparison of IC50 and MIC values should be done with caution as they represent different endpoints of antifungal activity.

Mechanism of Action and Experimental Workflow

To understand the basis of this compound's antifungal activity and the methodology used for its evaluation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Chitin Synthesis Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Glucose-6-Phosphate Glucose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate G6P isomerase Glucosamine-6-Phosphate Glucosamine-6-Phosphate Fructose-6-Phosphate->Glucosamine-6-Phosphate GFAT N-acetylglucosamine-6-Phosphate N-acetylglucosamine-6-Phosphate Glucosamine-6-Phosphate->N-acetylglucosamine-6-Phosphate N-acetylglucosamine-1-Phosphate N-acetylglucosamine-1-Phosphate N-acetylglucosamine-6-Phosphate->N-acetylglucosamine-1-Phosphate UDP-N-acetylglucosamine UDP-N-acetylglucosamine N-acetylglucosamine-1-Phosphate->UDP-N-acetylglucosamine UAP1 Chitin_Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Polymerization Chitin_Synthase_Inhibitor_8 Chitin Synthase Inhibitor 8 Chitin_Synthase_Inhibitor_8->Chitin_Synthase Inhibition

Caption: Mechanism of action of this compound.

Antifungal Susceptibility Testing Workflow Start Start Fungal_Isolate_Preparation Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Start->Fungal_Isolate_Preparation Inoculation Inoculate Plates with Fungal Suspension Fungal_Isolate_Preparation->Inoculation Drug_Dilution Serially Dilute Antifungal Agents in 96-well plates Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Data_Analysis Determine MIC/IC50 Values (Spectrophotometer/Visual) Incubation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for antifungal susceptibility testing.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[7][8][9][10][11]

Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus neoformans)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Materials:

    • 96-well microtiter plates

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

    • Antifungal agents (this compound, Nikkomycin Z, Polyoxin D, Fluconazole)

    • Fungal isolates

    • Spectrophotometer (optional, for reading endpoints)

  • Procedure:

    • Preparation of Antifungal Solutions: Prepare stock solutions of each antifungal agent. Serially dilute the drugs in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

    • Inoculum Preparation: Culture the yeast isolates on appropriate agar (B569324) plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[12]

    • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

    • Endpoint Determination: Determine the MIC by visually inspecting for turbidity or by using a spectrophotometer to measure growth. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)

This method is adapted from the CLSI M38 guideline for filamentous fungi.

  • Materials:

    • Same as for yeasts, with the exception of inoculum preparation.

  • Procedure:

    • Preparation of Antifungal Solutions and Inoculation: Follow the same procedure as for yeasts.

    • Inoculum Preparation: Grow the filamentous fungi on potato dextrose agar until conidia are formed. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a specific concentration using a hemocytometer. The final inoculum concentration in the wells should be approximately 0.4 to 5 x 10⁴ CFU/mL.

    • Incubation and Endpoint Determination: Incubate the plates at 35°C. The incubation time will vary depending on the growth rate of the specific fungus (typically 48 to 96 hours). The MIC is determined as the lowest concentration that shows no visible growth.

Discussion

This compound demonstrates broad-spectrum antifungal activity against key clinically relevant fungi.[1] Its efficacy against Aspergillus fumigatus is particularly noteworthy.[1] The absence of chitin and chitin synthase in mammals makes this enzyme an attractive and selective target for antifungal drug development, suggesting a potentially favorable safety profile for inhibitors like CSI-8.[13]

Compared to other chitin synthase inhibitors, CSI-8 shows promising activity. While Nikkomycin Z has been in clinical development, its spectrum of activity can be limited.[13] Polyoxin D has also shown activity but often at higher concentrations.[3] Fluconazole, a widely used azole antifungal, is included for reference; however, the emergence of resistance highlights the need for novel agents with different mechanisms of action.

The provided experimental protocols, based on established CLSI standards, offer a robust framework for the continued evaluation and comparison of this compound and other antifungal candidates. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this promising inhibitor.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Chitin Synthase Inhibitor 8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Chitin Synthase Inhibitor 8 (CSI-8) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to ensure personal safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for CSI-8, it must be handled as a potentially hazardous substance of unknown toxicity.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the material's specific Safety Data Sheet (SDS) if available. If an SDS is not available, treat the compound with the highest level of precaution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.

  • Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.

  • Cleanup: For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material to collect the substance.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: All contaminated materials, including absorbent materials and cleaning supplies, should be collected and disposed of as hazardous waste.

Proper Disposal Procedures

Discharge of this compound into the environment must be strictly avoided[1]. The following steps outline the proper disposal protocol:

  • Waste Identification: CSI-8 waste should be classified as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it.

  • Containerization:

    • Collect waste in a suitable, sealable, and clearly labeled container. The container must be made of a material that will not react with the waste.

    • Do not mix with other incompatible wastes.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards of the chemical (e.g., "Toxic," "Irritant"), if known. If not known, indicate "Caution: Chemical of Unknown Toxicity."

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides a template for the type of information that should be sought from the supplier-specific Safety Data Sheet.

PropertyValueSource
CAS NumberNot AvailableSupplier
Physical FormSolid
Storage Temperature-20°C to -80°C
InChI KeyNot AvailableSupplier
LD50 (Oral, Rat)Data Not AvailableSDS
Environmental HazardsDischarge into the environment must be avoided.[1]SDS

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: Handling CSI-8 cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Temporary Storage cluster_4 Final Disposal start Handle Chitin Synthase Inhibitor 8 waste_gen Generate Waste (Unused product, contaminated materials, solutions) start->waste_gen collect Collect in a designated, compatible, and sealed container waste_gen->collect label_container Label container clearly: 'Hazardous Waste', Chemical Name, Hazards collect->label_container storage Store in a secure, designated hazardous waste accumulation area label_container->storage disposal Arrange for pickup by licensed hazardous waste disposal service storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.